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  • Product: Bromo-PEG3-phosphonic acid

Core Science & Biosynthesis

Foundational

What are the properties of Bromo-PEG3-phosphonic acid?

Technical Whitepaper: Bromo-PEG3-Phosphonic Acid A Bifunctional Linker for Surface Engineering and Bioconjugation Executive Summary Bromo-PEG3-phosphonic acid is a high-value heterobifunctional crosslinker designed for p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Bromo-PEG3-Phosphonic Acid A Bifunctional Linker for Surface Engineering and Bioconjugation

Executive Summary

Bromo-PEG3-phosphonic acid is a high-value heterobifunctional crosslinker designed for precision surface engineering and targeted drug discovery (PROTACs).[1] Its architecture combines a metal-oxide-affinitive phosphonic acid tail, a hydrophilic polyethylene glycol (PEG) spacer, and a reactive alkyl bromide headgroup.[1]

This guide provides a rigorous technical analysis of its physicochemical properties, mechanistic binding modes, and validated protocols for surface functionalization.[1] It is written for application scientists requiring high-fidelity surface modification of metal oxides (TiO₂, Fe₃O₄, Al₂O₃) or the synthesis of advanced heterobifunctional ligands.[1]

Chemical Identity & Physicochemical Properties

The molecule is defined by its three functional domains: the Phosphonate Anchor (surface binding), the PEG3 Spacer (solubility/flexibility), and the Alkyl Bromide (electrophilic reactivity).[1]

Table 1: Technical Specifications

PropertySpecification
Systematic Name 11-Bromo-3,6,9-trioxaundecylphosphonic acid (Acid Form)
Common Name Bromo-PEG3-phosphonic acid
CAS Number 1148026-98-5 (Diethyl ester precursor); Acid form is often generated in situ.[1]
Molecular Formula C₈H₁₈BrO₆P (Acid) | C₁₂H₂₆BrO₆P (Diethyl Ester)
Molecular Weight ~321.10 g/mol (Acid) | ~377.21 g/mol (Ester)
Solubility Soluble in water, DMSO, DMF, Methanol, Ethanol.[1]
pKa (Phosphonate) pKa₁ ≈ 2.0–2.5; pKa₂ ≈ 7.0–7.5 (Biprotic acid behavior).[1]
Stability High thermal stability on metal oxides (up to 400°C in vacuum).[1] Hydrolytically stable in pH 4–10.[1]

Mechanistic Insights

Phosphonate-Metal Oxide Binding Modes

Unlike silanes, which form polysiloxane networks that can be hydrolytically unstable, phosphonic acids form direct, robust coordination bonds with surface metal cations (Mⁿ⁺).[1] The binding mode is pH-dependent and surface-dependent.[1]

  • Monodentate: Weak interaction, common at low surface coverage.[1]

  • Bidentate: The dominant mode for stable Self-Assembled Monolayers (SAMs).[1] Two oxygens coordinate to one or two metal centers.[1]

  • Tridentate: Maximizes stability; requires specific lattice matching (e.g., on Anatase TiO₂).[1]

Bromide Reactivity

The terminal bromide is a primary alkyl halide, serving as an excellent leaving group for Sₙ2 nucleophilic substitution.[1]

  • Azidation: Reaction with NaN₃ yields an Azide-PEG-Phosphonate for Click Chemistry (CuAAC).[1]

  • Thiolation: Reaction with thioacetate (followed by deprotection) yields Thiol-PEG-Phosphonate.[1]

  • Amination: Direct displacement by primary/secondary amines (requires excess amine to prevent poly-alkylation).[1]

Visualization: Surface Functionalization Workflow

The following diagram illustrates the stepwise formation of a functionalized interface, highlighting the transition from physisorption to chemisorption.

SurfaceFunctionalization Substrate Metal Oxide Surface (TiO2, Fe3O4, Al2O3) Physisorption Step 1: Physisorption (H-bonding) Substrate->Physisorption + Bromo-PEG3-PA (Solvent: EtOH/H2O) Chemisorption Step 2: Condensation (M-O-P Bond Formation) Physisorption->Chemisorption Annealing (120°C, Vacuum) Mech1 Driving Force: Acid-Base Interaction Physisorption->Mech1 Functionalization Step 3: Nucleophilic Substitution (Br Displacement) Chemisorption->Functionalization + Nucleophile (Nu-) (e.g., Azide, Amine) Mech2 Critical Step: Water Elimination Chemisorption->Mech2 FinalSurface Functionalized Interface (Bio-Active / Passivated) Functionalization->FinalSurface Purification

Figure 1: Step-wise mechanism for anchoring Bromo-PEG3-phosphonic acid to metal oxide surfaces and subsequent functionalization.[1]

Experimental Protocols

Protocol A: Formation of Robust SAMs on Iron Oxide Nanoparticles (SPIONs)

Rationale: Phosphonates provide superior colloidal stability for SPIONs in physiological media compared to carboxylic acids.[1]

Materials:

  • Fe₃O₄ Nanoparticles (oleate-capped or bare).[1]

  • Bromo-PEG3-phosphonic acid (dissolved in CHCl₃ or Ethanol).[1]

  • Solvents: Toluene, Ethanol, Hexane.[1]

Step-by-Step Methodology:

  • Ligand Exchange (if Oleate-capped):

    • Disperse 10 mg Fe₃O₄ NPs in 5 mL Toluene.

    • Add 50 mg Bromo-PEG3-phosphonic acid (excess is required to drive equilibrium).[1]

    • Critical Step: Sonicate for 30 mins, then stir at 60°C for 12 hours. The heat promotes the displacement of the carboxylate (oleate) by the phosphonate, which binds more strongly (Tridentate/Bidentate vs. Bidentate carboxylate).[1]

  • Washing:

    • Precipitate NPs by adding excess Hexane (phosphonate-coated NPs are polar and will crash out).[1]

    • Centrifuge (8000 rpm, 10 min). Discard supernatant.

    • Redisperse in Ethanol and repeat centrifugation 3x to remove unbound linker.

  • Annealing (Optional but Recommended):

    • Dry the pellet under vacuum.[1]

    • Heat at 100–120°C for 1 hour. This drives the condensation reaction (–P–OH + HO–M → –P–O–M + H₂O), converting hydrogen bonds to covalent coordination bonds.[1]

Protocol B: Conversion to Azide (Click-Ready Linker)

Rationale: Converting the Bromide to an Azide allows the surface to be reacted with Alkyne-tagged biomolecules (DNA, peptides) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

Step-by-Step Methodology:

  • Reaction:

    • Dissolve 100 mg Bromo-PEG3-phosphonic acid (or the functionalized NPs) in 2 mL DMF.

    • Add 1.5 equivalents of Sodium Azide (NaN₃).[1]

    • Stir at 60°C for 4–6 hours. (Note: If using NPs, ensure they remain colloidally stable in DMF).

  • Work-up (for free linker):

    • Dilute with water and extract with Ethyl Acetate (if ester form) or use dialysis (if acid form/NPs).[1]

    • Safety: NaN₃ is toxic and generates HN₃ gas with acid.[1] Maintain basic/neutral pH.[1]

Applications in Drug Discovery

PROTAC Linker Design: Bromo-PEG3-phosphonic acid is a strategic "heterobifunctional linker" for Proteolysis Targeting Chimeras (PROTACs).[1]

  • The Phosphonate End: Can be esterified to mask polarity during cell entry (prodrug strategy) or used to bind to bone mineral (hydroxyapatite) for bone-targeted delivery.[1]

  • The PEG3 Spacer: Provides the optimal length (~12–15 Å) to bridge an E3 Ligase ligand and a Target Protein ligand without steric clash, while improving water solubility.[1]

  • The Bromide: Allows facile attachment to the E3 ligase ligand (e.g., Thalidomide derivative) via alkylation.[1]

Storage and Handling

  • Hygroscopicity: The phosphonic acid moiety is hygroscopic.[1] Store in a desiccator at -20°C.

  • Acidity: As a medium-strength acid, it can corrode basic containers.[1] Use glass or chemically resistant polymers (PTFE).[1]

  • Light Sensitivity: Alkyl bromides can degrade slowly under UV light.[1] Store in amber vials.

References

  • BroadPharm. Bromo-PEG3-phosphonic acid diethyl ester Product Data. Retrieved from [1]

  • Mutin, P. H., et al. (2005).[1] Selective Surface Modification of Metal Oxides with Phosphonic Acids.[1][2] Chemistry of Materials.[1][3] Link[1]

  • Queffélec, C., et al. (2012).[1] Surface modification using phosphonic acids and esters: State of the art and perspectives. Chemical Reviews.[1] Link[1]

  • Sahoo, Y., et al. (2005).[1] Alkyl Phosphonate/Phosphate Coating on Magnetite Nanoparticles: A Comparison with Fatty Acids. Langmuir.[1] Link[1]

  • MedChemExpress. Bromo-PEG3-C2-phosphonic acid: PROTAC Linker Application.Link[1]

Sources

Exploratory

Technical Guide: Bromo-PEG3-Phosphonic Acid in Bioconjugation and Surface Engineering

Executive Summary Bromo-PEG3-phosphonic acid (CAS: 1148026-99-6) is a heterobifunctional linker characterized by a high-affinity phosphonic acid headgroup and a reactive alkyl bromide tail, separated by a hydrophilic pol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bromo-PEG3-phosphonic acid (CAS: 1148026-99-6) is a heterobifunctional linker characterized by a high-affinity phosphonic acid headgroup and a reactive alkyl bromide tail, separated by a hydrophilic polyethylene glycol (PEG) spacer.[1][2]

This molecule serves as a critical tool in two primary domains:

  • Surface Engineering: It forms self-assembled monolayers (SAMs) on metal oxides (TiO₂, Al₂O₃, ZrO₂) and hydroxyapatite, providing a "reactive handle" (the bromide) for further functionalization.

  • Medicinal Chemistry (PROTACs/ADCs): It acts as a hydrophilic linker, improving the solubility and pharmacokinetic profile of conjugated drugs while providing a stable C-P bond that resists enzymatic hydrolysis, unlike phosphate esters.

Chemical Identity & Properties

The precise chemical identification is critical for regulatory compliance and experimental reproducibility.

Table 1: Physicochemical Specifications
PropertySpecification
Product Name Bromo-PEG3-phosphonic acid
IUPAC Name 11-bromo-3,6,9-trioxaundecylphosphonic acid
CAS Number 1148026-99-6
Molecular Weight 321.10 g/mol
Molecular Formula C₈H₁₈BrO₆P
Appearance Viscous liquid or low-melting solid (hygroscopic)
Solubility Soluble in water, MeOH, DMSO, DMF
pKa (Phosphonate) ~2.0 (pK₁) and ~7.0 (pK₂)
Precursor CAS 1148026-98-5 (Diethyl ester form)
Structural Analysis

The molecule consists of three distinct functional zones:

  • Phosphonic Acid Headgroup (-PO(OH)₂): Provides bidentate or tridentate coordination to metal oxide surfaces. The C-P bond is chemically and enzymatically stable, preventing premature cleavage in biological systems.

  • PEG3 Spacer (-CH₂CH₂O-)₃: A 3-unit ethylene glycol chain that imparts water solubility, reduces immunogenicity, and suppresses non-specific protein adsorption (fouling) on modified surfaces.

  • Terminal Bromide (-Br): A primary alkyl halide susceptible to nucleophilic substitution (Sₙ2), allowing for the "click" attachment of azides, thiols, or amines.

Applications & Mechanisms

Surface Modification (SAM Formation)

Phosphonic acids are superior to carboxylic acids and silanes for modifying metal oxides due to their hydrolytic stability. Bromo-PEG3-phosphonic acid binds to surfaces like Titanium Dioxide (TiO₂) or Magnetite (Fe₃O₄), creating a "brush" layer.

  • Mechanism: The phosphonate group undergoes condensation with surface hydroxyls (M-OH), releasing water and forming stable M-O-P bonds.

  • Utility: The exposed bromide tail allows the surface to be post-functionalized with biomolecules (e.g., antibodies, peptides) via nucleophilic substitution.

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition determine the degradation efficiency.

  • Role: The PEG3 chain provides the necessary flexibility and length (~12-15 Å) to bridge the E3 ligase ligand and the Target Protein ligand.

  • Advantage: The phosphonic acid moiety can mimic phosphate groups in nucleotide-based drugs or serve as a "bone-targeting" vector (binding to bone mineral hydroxyapatite).

Experimental Protocols

Protocol A: Surface Passivation & Functionalization of TiO₂ Nanoparticles

Objective: To coat TiO₂ nanoparticles with Bromo-PEG3-phosphonic acid and subsequently attach an azide-labeled dye.

Materials:

  • TiO₂ Nanoparticles (P25 or similar)

  • Bromo-PEG3-phosphonic acid (CAS 1148026-99-6)[1][2][3][4]

  • Solvent: Ethanol/Water (95:5 v/v)

  • Sodium Azide (NaN₃)

Step-by-Step Methodology:

  • Dispersion: Suspend 100 mg of TiO₂ nanoparticles in 20 mL of Ethanol/Water mixture. Sonicate for 15 minutes to ensure monodispersity.

  • Ligand Exchange: Add Bromo-PEG3-phosphonic acid (10 mM final concentration). Adjust pH to ~4.0 using dilute HCl to catalyze the condensation.

  • Incubation: Stir the suspension at 40°C for 12 hours. The phosphonate headgroups will displace surface hydroxyls.

  • Washing: Centrifuge (10,000 rpm, 10 min) and wash the pellet 3x with ethanol to remove unbound linker.

  • Validation: Analyze by FTIR. Look for P=O stretch (~1200 cm⁻¹) and disappearance of broad -OH stretch.

  • Azide Substitution (Optional): Resuspend the Br-functionalized particles in DMF containing NaN₃ (5 equivalents). Heat to 60°C for 4 hours to convert the terminal -Br to -N₃ for Click Chemistry.

Protocol B: Synthesis of Azido-PEG3-Phosphonate

Objective: To convert the bromide to an azide for Click Chemistry applications.

  • Reaction: Dissolve Bromo-PEG3-phosphonic acid (1 eq) in dry DMF.

  • Reagent: Add Sodium Azide (1.5 eq).

  • Conditions: Stir at 60°C for 6 hours under inert atmosphere (N₂).

  • Workup: Evaporate DMF under reduced pressure. Redissolve in water and extract with Ethyl Acetate (if the acid form is protected) or purify via C18 Reverse Phase HPLC (if free acid).

  • Yield: Typically >90% conversion.

Visualizations

Diagram 1: Surface Functionalization Workflow

This diagram illustrates the anchoring of the phosphonate to a metal oxide surface and the subsequent displacement of the bromide.

Surface_Modification Substrate Metal Oxide Surface (TiO2 / Fe3O4) SAM Self-Assembled Monolayer (Br-PEG3-Surface) Substrate->SAM Condensation (pH 4, 40°C) Linker Bromo-PEG3-Phosphonic Acid (In Solution) Linker->SAM Binding via Phosphonate Final Functionalized Surface (N3-PEG3-Surface) SAM->Final SN2 Reaction (DMF, 60°C) Reagent Nucleophile (e.g., NaN3 or Thiol) Reagent->Final Substitution

Caption: Step-wise functionalization of metal oxide surfaces using Bromo-PEG3-phosphonic acid.

Diagram 2: Chemical Structure & Reactivity Map

This diagram highlights the functional zones of the molecule.

Structure_Map Molecule Bromo-PEG3-Phosphonic Acid C8H18BrO6P Head Phosphonic Acid (-PO3H2) Molecule->Head Spacer PEG3 Linker (Hydrophilicity) Molecule->Spacer Tail Alkyl Bromide (-Br) Molecule->Tail Target1 Metal Oxides (TiO2, ZrO2) Head->Target1 Stable Anchoring Target2 Bone Mineral (Hydroxyapatite) Head->Target2 Targeting Target3 Nucleophiles (Azides, Amines) Tail->Target3 Bioconjugation

Caption: Functional decomposition of Bromo-PEG3-phosphonic acid illustrating its dual-reactivity profile.

References

  • Specific Polymers. "Phosphonic Acid Functionalized PEGs for Surface Modification." Specific Polymers Technical Notes. [Link]

  • Guerrero, G., et al. "Phosphonate-based copolymers as biomedical coatings." ResearchGate. [Link]

  • PubChem. "11-Bromo-3,6,9-trioxaundecylphosphonic acid diethyl ester (Precursor Data)." National Library of Medicine. [Link]

Sources

Foundational

Technical Guide: Solubility & Handling of Bromo-PEG3-Phosphonic Acid

This guide serves as an advanced technical resource for the solubility, handling, and application of Bromo-PEG3-phosphonic acid .[1] It is designed for researchers in medicinal chemistry, surface science, and bioconjugat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the solubility, handling, and application of Bromo-PEG3-phosphonic acid .[1] It is designed for researchers in medicinal chemistry, surface science, and bioconjugation who require precise, actionable data rather than generic product descriptions.

[1]

Part 1: Molecular Architecture & Solvation Logic[1]

To master the solubility of Bromo-PEG3-phosphonic acid (CAS: 1148026-99-6 for the acid variant), one must understand the competing forces within its structure.[1] It is an amphiphilic molecule with a dominant hydrophilic character.

Structural Analysis[1]
  • Phosphonic Acid Head (

    
    ):  Highly polar and capable of strong hydrogen bonding. It acts as the primary anchor for metal oxide surfaces (e.g., 
    
    
    
    ,
    
    
    ). In water, its solubility is pH-dependent; deprotonation (
    
    
    ,
    
    
    ) significantly increases solubility.
  • PEG3 Linker (

    
    ):  The polyethylene glycol spacer provides conformational flexibility and water solubility. The ether oxygens act as hydrogen bond acceptors, allowing high solubility in aqueous and polar organic media.
    
  • Terminal Bromide (

    
    ):  A lipophilic leaving group. While hydrophobic, its contribution is overwhelmed by the polarity of the PEG and phosphonic acid segments.
    

Expert Insight: Unlike long-chain alkyl phosphonic acids (e.g., ODPA) which require non-polar solvents or heating, the PEG3 linker renders this molecule soluble in "greener" polar solvents, eliminating the need for chlorinated solvents in many protocols.

Part 2: Solubility Profile & Solvent Selection[1][2]

The following data categorizes solvent compatibility based on polarity index and experimental validation.

Quantitative Solubility Matrix
Solvent ClassSolventSolubility RatingPrimary ApplicationTechnical Notes
Aqueous Water (pH < 7)High (>50 mg/mL)BioconjugationAcidic form is soluble; solubility increases at pH > 7 (salt form).[1]
PBS BufferHigh Biological AssaysPhosphate ions may compete for surface binding sites.[1]
Polar Aprotic DMSO Excellent (>100 mg/mL)Stock Solutions Preferred for cryo-storage (-20°C).[1] Prevents hydrolysis.
DMFExcellent SynthesisGood alternative to DMSO; easier to remove by evaporation.[1]
Polar Protic MethanolHigh SAM FormationIdeal for surface modification; rapid evaporation.[1]
EthanolHigh SAM FormationGreen solvent choice; non-toxic.[1]
Non-Polar Hexane/HeptaneInsoluble Washing/PrecipitationUsed to precipitate the compound from reaction mixtures.[1]
ChloroformModerate SynthesisSoluble, but less efficient than alcohols due to polarity.[1]
Visualization: Solvation Mechanism

The following diagram illustrates the solvation shell formation in aqueous vs. organic media.

SolvationMechanism cluster_0 Solvation Drivers Molecule Bromo-PEG3-PA Water Water (Aqueous) Molecule->Water H-Bonding (Don/Acc) High Solubility DMSO DMSO (Polar Aprotic) Molecule->DMSO Dipole-Dipole Excellent Solubility Hexane Hexane (Non-Polar) Molecule->Hexane Phobic Repulsion Insoluble H_Bond PEG Ether Oxygens accept H-bonds Water->H_Bond P_Acid Phosphonic Acid donates H-bonds Water->P_Acid

Figure 1: Solvation mechanism showing the dominance of Hydrogen Bonding and Dipole interactions in determining solubility.[1]

Part 3: Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a long-term storage solution that minimizes hydrolysis of the bromide group.

  • Solvent Choice: Use anhydrous DMSO or DMF . Avoid water or alcohols for long-term storage to prevent slow solvolysis of the bromide or condensation of the phosphonic acid.

  • Concentration: Prepare at 10–50 mM .

  • Procedure:

    • Weigh the hygroscopic solid/oil rapidly under nitrogen/argon flow.

    • Add anhydrous DMSO.

    • Vortex for 30 seconds. (Sonication is rarely needed due to the PEG linker).

    • Aliquot into single-use vials to avoid freeze-thaw cycles.

    • Storage: -20°C. Stable for >6 months.

Protocol B: Self-Assembled Monolayer (SAM) Formation on Metal Oxides

Objective: Functionalize


 or 

surfaces. Causality: Alcohols are selected here because they solvate the molecule well but do not compete strongly for surface binding sites (unlike phosphate buffers) and evaporate cleanly.
  • Substrate Preparation: Clean the metal oxide surface (e.g., Plasma cleaning or Piranha etch) to expose surface hydroxyl groups (

    
    ).
    
  • Solution Prep: Dilute the Stock Solution (from Protocol A) into Ethanol or Methanol to a final concentration of 1.0 mM .

  • Incubation:

    • Immerse the substrate in the solution.[2][3]

    • Time: 12–24 hours at Room Temperature (RT).

    • Note: Heating to 50°C can accelerate kinetics but is usually unnecessary for PEG-based phosphonates.[1]

  • Rinsing (Critical):

    • Remove substrate.[4]

    • Rinse 3x with pure Ethanol to remove physisorbed (non-covalently bound) layers.

    • Dry under a stream of Nitrogen.[2]

  • Annealing (Optional): Heat at 100°C for 10 minutes to drive condensation (formation of

    
     bonds).
    
Visualization: SAM Formation Workflow

SAM_Workflow Start Start: Metal Oxide Surface Clean 1. Surface Cleaning (Plasma/UV-Ozone) Start->Clean Incubate 3. Immersion (12-24h) Formation of P-O-M bonds Clean->Incubate Dissolve 2. Prepare 1mM Solution Solvent: Ethanol/Methanol Dissolve->Incubate Add Reagent Rinse 4. Rinse (Ethanol) Remove physisorbed layer Incubate->Rinse Anneal 5. Thermal Annealing (Optional) 100°C, 10 min Rinse->Anneal Final Functionalized Surface Anneal->Final

Figure 2: Step-by-step workflow for creating robust Self-Assembled Monolayers (SAMs).

Part 4: Troubleshooting & Stability

Hygroscopicity

Phosphonic acids are notoriously hygroscopic.

  • Issue: The compound turns into a sticky gum upon exposure to air.

  • Solution: Handle in a desiccator or glovebox. If weighing is difficult, dissolve the entire commercial vial in a known volume of DMSO to create a master stock.

Precipitation in Water
  • Issue: At high concentrations (>50 mM) or low pH, micelle-like aggregation can occur.

  • Solution: Adjust pH to neutral (pH 7-7.5) using dilute NaOH. The phosphonate dianion is significantly more soluble due to charge repulsion preventing aggregation.

Hydrolysis of Bromide
  • Issue: The alkyl bromide is susceptible to hydrolysis at high pH (

    
    ) or elevated temperatures in aqueous solution.
    
  • Solution: Perform aqueous conjugation reactions (e.g., nucleophilic substitution with a thiol) at pH 7.5–8.0 and avoid prolonged heating.

Visualization: Solvent Decision Tree

SolventDecision Start Select Application Q1 Is it for Storage? Start->Q1 Q2 Is it for SAMs? Q1->Q2 No Res1 Use DMSO or DMF (Anhydrous) Q1->Res1 Yes Q3 Is it for Synthesis? Q2->Q3 No Res2 Use Ethanol or Methanol (Green, Volatile) Q2->Res2 Yes Res3 Use Water/PBS (pH 7) or DMF/Water Mix Q3->Res3 Bioconjugation

Figure 3: Decision tree for selecting the optimal solvent based on experimental intent.

References

  • BroadPharm. Bromo-PEG3-phosphonic acid diethyl ester Product Data. Retrieved from

  • MedChemExpress. Bromo-PEG3-C2-phosphonic acid Datasheet. Retrieved from [4]

  • Queffélec, C., et al. (2012).Surface modification using phosphonic acids and esters: Characterization and applications. Chemical Reviews. (General grounding on Phosphonic Acid SAMs).
  • BiochemPEG. Solubility of PEG derivatives in organic solvents. Retrieved from

  • Hotchkiss, P. J., et al. (2011).The modification of indium tin oxide with phosphonic acids: Mechanism of binding, tuning of surface properties, and potential for use in organic electronics. Accounts of Chemical Research. (Grounding for SAM protocols).

Sources

Exploratory

Definitive Guide to Bromo-PEG3-Phosphonic Acid: Storage, Stability, and Handling

Executive Summary Bromo-PEG3-phosphonic acid (11-Bromo-3,6,9-trioxaundecylphosphonic acid) is a bifunctional linker critical for surface modification, PROTAC® linker synthesis, and bioconjugation. Its stability relies on...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bromo-PEG3-phosphonic acid (11-Bromo-3,6,9-trioxaundecylphosphonic acid) is a bifunctional linker critical for surface modification, PROTAC® linker synthesis, and bioconjugation. Its stability relies on mitigating three primary risks: hygroscopic saturation , oxidative degradation of the PEG chain , and hydrolytic displacement of the alkyl bromide .

For research-grade integrity, the following storage standard is mandatory:

  • Temperature: -20°C (Long-term) | 4°C (Active use < 2 weeks).

  • Atmosphere: Inert gas (Argon or Nitrogen) backfill.

  • Humidity: Strictly desiccated (<10% RH).

  • Light: Protected (Amber vials or foil wrap).

Chemical Profile & Physicochemical Properties

Understanding the molecule's structure is the first step in mastering its stability. The compound consists of three distinct functional domains, each with unique stability requirements.

PropertySpecification
Chemical Name 11-Bromo-3,6,9-trioxaundecylphosphonic acid
Molecular Formula C₁₁H₂₄BrO₆P
Molecular Weight ~363.18 g/mol
Physical State Viscous oil or low-melting waxy solid (highly hygroscopic)
Solubility Water, DMSO, DMF, Methanol, Ethanol
pKa (Phosphonate) ~1.8 (first proton), ~7.5 (second proton)
Structural Vulnerabilities
  • Terminal Bromide (Electrophile): Susceptible to nucleophilic attack (hydrolysis) by water or hydroxide ions, converting the active linker into an inert alcohol (HO-PEG3-Phosphonic acid).

  • PEG Backbone (Linker): Prone to auto-oxidation in the presence of oxygen and light, leading to chain scission and peroxide formation.

  • Phosphonic Acid (Anchor): Extremely hygroscopic.[1][2] It pulls moisture from the air, creating an acidic aqueous micro-environment that accelerates the hydrolysis of the bromide group.

Degradation Mechanisms

The stability of Bromo-PEG3-phosphonic acid is not static; it is a dynamic equilibrium fighting against entropy. The following diagram illustrates the hierarchy of degradation risks.

DegradationPathways Moisture Atmospheric Moisture Hygroscopicity Hygroscopic Uptake (Formation of acidic solution) Moisture->Hygroscopicity Oxygen Oxygen & Light Oxidation PEG Chain Scission (Peroxide formation) Oxygen->Oxidation Temp Heat (>25°C) Hydrolysis Bromide Hydrolysis (Loss of reactivity) Temp->Hydrolysis Kinetic Energy Hygroscopicity->Hydrolysis Accelerates Degraded DEGRADED PRODUCT (Inert Alcohol / Fragmented Linker) Hydrolysis->Degraded Oxidation->Degraded

Figure 1: Mechanistic pathways leading to the degradation of Bromo-PEG3-phosphonic acid. Moisture uptake is the primary catalyst for downstream failure.

Storage Protocol: The "Double-Seal" System

To maintain >95% purity over 12+ months, a rigid "Double-Seal" protocol is required. This system isolates the reagent from both humidity and oxygen.

Step-by-Step Storage Workflow
  • Primary Container: The compound must be stored in a chemically resistant glass vial (borosilicate) with a Teflon-lined screw cap. Avoid metal containers due to the corrosive nature of phosphonic acids.

  • Inert Gas Purge: Before closing, gently flow dry Nitrogen or Argon over the liquid/solid surface for 10-15 seconds to displace oxygen.

  • Secondary Containment (The Double Seal): Place the primary vial inside a secondary jar or resealable barrier bag containing active desiccant (silica gel or molecular sieves).

  • Cold Storage: Place the entire assembly in a -20°C freezer.

StorageWorkflow Arrival Reagent Arrival Equilibrate Equilibrate to RT (Do NOT open cold) Arrival->Equilibrate Aliquot Aliquot under Inert Gas (Avoid repeated freeze-thaw) Equilibrate->Aliquot Seal Purge Headspace (Ar/N2) & Seal Tightly Aliquot->Seal Secondary Place in Secondary Container with Desiccant Seal->Secondary Freeze Store at -20°C Secondary->Freeze Freeze->Equilibrate Next Use

Figure 2: The "Double-Seal" workflow prevents condensation cycles that destroy the alkyl bromide moiety.

Handling & Solubilization

Improper handling during the "thaw" phase is the most common cause of reagent failure.

The "Thaw Rule"

Never open a cold vial. When removing the vial from -20°C, let it sit on the benchtop for 20–30 minutes until it reaches room temperature. Opening a cold vial causes immediate condensation of atmospheric water onto the hygroscopic phosphonate, initiating hydrolysis.

Solvent Compatibility Table
SolventSuitabilityNotes
DMSO / DMF Excellent Recommended for stock solutions (10-100 mM). Store stocks at -20°C.
Water / Buffer Good (Immediate Use) Soluble, but the bromide will slowly hydrolyze over days. Use immediately.
Methanol / Ethanol Moderate Good solubility, but nucleophilic solvents can react with the bromide over long periods.
Dichloromethane Poor Phosphonic acid group significantly reduces solubility in non-polar organics.

Quality Control (QC)

Before committing valuable biological samples to a reaction, verify the integrity of the linker.

  • Visual Inspection: The compound should be a clear, viscous oil or white waxy solid. If it appears yellow or brown, oxidative degradation has occurred.

  • NMR Verification:

    • ¹H NMR (D₂O or DMSO-d₆): Check for the triplet at ~3.5 ppm (CH₂-Br). If this shifts to ~3.6-3.7 ppm (CH₂-OH), hydrolysis has occurred.

    • ³¹P NMR: Expect a single peak at ~20-30 ppm. Multiple peaks indicate phosphonate esterification or degradation.

References

  • National Institutes of Health (NIH). Phosphonic acid: preparation and applications. PMC5660806. Retrieved from [Link]

  • AxisPharm. PEG Phosphonic Acid Linkers in Surface Chemistry. Retrieved from [Link]

Sources

Foundational

Technical Guide: Synthesis and Purification of Bromo-PEG3-Phosphonic Acid

This guide details the synthesis, purification, and characterization of Bromo-PEG3-phosphonic acid , a critical heterobifunctional linker used in PROTAC development and surface modification (SAMs). Introduction & Strateg...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, purification, and characterization of Bromo-PEG3-phosphonic acid , a critical heterobifunctional linker used in PROTAC development and surface modification (SAMs).

Introduction & Strategic Analysis

Bromo-PEG3-phosphonic acid is a specialized amphiphilic linker designed to bridge biological ligands (via the bromide electrophile) to inorganic surfaces or bone matrices (via the phosphonic acid anchor). Its polyethylene glycol (PEG) core confers solubility and reduces non-specific binding, while the phosphonate group provides robust chelation to metal oxides (TiO₂, Fe₃O₄) and hydroxyapatite.

Structural Definition

To ensure reproducibility, we define the target structure based on the "PEG3" nomenclature, which typically denotes three ethylene oxide units, plus an alkyl spacer for the phosphonate.

  • Chemical Formula:

    
    
    
  • Molecular Weight (Acid): ~321.1 Da

  • Molecular Weight (Diethyl Ester precursor): ~377.2 Da

Synthetic Strategy: The Arbuzov-TMSBr Route

Direct phosphorylation of PEG alcohols is inefficient for generating C-P bonds. Therefore, we utilize the Michaelis-Arbuzov reaction on a dibromide precursor, followed by a mild McKenna hydrolysis .

  • Step 1 (C-P Bond Formation): Reaction of a homobifunctional PEG dibromide with triethyl phosphite. Critical Control: Stoichiometry must be managed to prevent the formation of the bis-phosphonate byproduct.

  • Step 2 (Deprotection): Hydrolysis of the ethyl esters using Bromotrimethylsilane (TMSBr). Why TMSBr? Acidic hydrolysis (HCl reflux) is too harsh for the ether backbone; TMSBr operates gently at room temperature.

Retrosynthetic Analysis & Workflow

The following diagram outlines the logical flow from starting materials to the purified final product.

SynthesisWorkflow Start Tetraethylene Glycol (or PEG3-diol) Dibromide Intermediate 1: Br-PEG3-CH2CH2-Br Start->Dibromide Bromination (PBr3 or TsCl/LiBr) Arbuzov Step 1: Arbuzov Reaction P(OEt)3, 130°C Dibromide->Arbuzov Excess Dibromide Ester Intermediate 2: Bromo-PEG3-Phosphonate Ester Arbuzov->Ester - EtBr Hydrolysis Step 2: McKenna Hydrolysis TMSBr / DCM Ester->Hydrolysis Silylation Final Target: Bromo-PEG3-Phosphonic Acid Hydrolysis->Final Methanolysis

Figure 1: Retrosynthetic pathway for Bromo-PEG3-phosphonic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl (11-bromo-3,6,9-trioxaundecyl)phosphonate

Objective: Install the phosphonate group while retaining the terminal bromide.

Reagents:

  • Reactant A: 1,11-Dibromo-3,6,9-trioxaundecane (PEG3-dibromide) [Excess: 3.0 equivalents].

  • Reactant B: Triethyl phosphite (

    
    ) [1.0 equivalent].
    
  • Solvent: None (Neat reaction) or Toluene (if volume is required).

Protocol:

  • Setup: Equip a 2-neck round bottom flask with a magnetic stir bar and a short-path distillation head (to remove the ethyl bromide byproduct).

  • Addition: Charge the flask with PEG3-dibromide (3 eq). Heat to 100°C under Argon.

  • Reaction: Add Triethyl phosphite (1 eq) dropwise over 1 hour.

  • Reflux: Increase temperature to 130-140°C . Stir for 4–12 hours.

    • Observation: Ethyl bromide (EtBr, bp 38°C) will distill off.

  • Monitoring: Monitor by TLC (EtOAc:Hexane 1:1) or LC-MS.[1][] The starting dibromide is non-polar; the mono-phosphonate is more polar.

  • Workup:

    • Remove excess triethyl phosphite under high vacuum.

    • Purification (Crucial): The crude contains unreacted dibromide (excess), the desired mono-phosphonate, and trace bis-phosphonate.

    • Load onto a Silica Gel column.[1][3]

    • Elute dibromide with Hexane/EtOAc (8:2) .

    • Elute product with 100% EtOAc to 5% MeOH/DCM .

Yield Expectation: 60-75% (based on phosphite).

Step 2: Hydrolysis to Phosphonic Acid (McKenna Method)

Objective: Cleave ethyl esters without affecting the PEG chain or terminal bromide.

Reagents:

  • Substrate: Diethyl phosphonate ester (from Step 1).

  • Reagent: Bromotrimethylsilane (TMSBr) [4.0 equivalents].

  • Solvent: Anhydrous Dichloromethane (DCM).[1]

  • Quench: Methanol (MeOH).[1]

Protocol:

  • Dissolution: Dissolve the diethyl ester in anhydrous DCM (0.1 M concentration) under inert atmosphere (

    
     or Ar).
    
  • Silylation: Cool to 0°C. Add TMSBr dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 12–24 hours.

    • Mechanism:[4][5][6] TMSBr converts P-OEt to P-O-TMS + EtBr.

  • Quench: Evaporate volatiles (DCM and excess TMSBr) in vacuo.

    • Note: Do not expose the intermediate silyl ester to air moisture yet.

  • Methanolysis: Redissolve the residue in Methanol (MeOH) . Stir for 1 hour at RT.

    • Mechanism:[4][5][6] P-O-TMS + MeOH → P-OH + TMS-OMe.

  • Isolation: Concentrate in vacuo to obtain the crude phosphonic acid as a viscous oil.

Purification Strategy

Phosphonic acids are highly polar and difficult to separate on normal phase silica. Reverse Phase (RP) HPLC is required.[7]

Purification Workflow

Purification Crude Crude Reaction Mixture (Acid + Trace Ester) Filter Filtration (0.2 µm PTFE) Crude->Filter HPLC Prep-HPLC (C18) Gradient: H2O/ACN + 0.1% TFA Filter->HPLC Fractions Fraction Analysis (ELSD / MS) HPLC->Fractions Lyophilization Lyophilization (Freeze Drying) Fractions->Lyophilization

Figure 2: Purification workflow for the final acid.

HPLC Conditions
  • Column: C18 Prep Column (e.g., Phenomenex Luna or Waters XBridge), 5 µm, 100 Å.

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 30 minutes.

  • Detection: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).

    • Why? The PEG backbone has negligible UV absorbance.[8] Standard UV (210 nm) is noisy and unreliable for this molecule.

Characterization & Quality Control

A self-validating system requires confirming three attributes: Identity, Purity, and Functionality.

AttributeMethodExpected Result
P-C Bond Formation ³¹P NMR Esters: ~30–32 ppm (singlet).Acids: ~20–28 ppm (singlet). Significant shift confirms hydrolysis.[3]
Structure Integrity ¹H NMR P-CH₂: Multiplet ~2.0 ppm (distinct coupling to P).PEG Backbone: Strong peak ~3.6 ppm.CH₂-Br: Triplet ~3.45 ppm.
Mass Identity LC-MS (ESI) [M-H]⁻ mode is preferred for phosphonic acids. Look for m/z ~321 (monoisotopic).
Purity HPLC-ELSD Single peak >95% area.
Expert Insight: The ³¹P NMR Shift

The shift from the diethyl ester to the free acid is the most reliable indicator of reaction completion. In


 or 

, the phosphonic acid phosphorus typically resonates upfield relative to its ester. If peaks remain at ~32 ppm, hydrolysis is incomplete.

References

  • BenchChem. Protocol: Synthesis of Bromo-PEG5-phosphonic Acid Linker via Michaelis-Arbuzov Reaction.[1] Retrieved from

  • BroadPharm. Product Data: Bromo-PEG3-phosphonic acid diethyl ester.[9] Retrieved from

  • McKenna, C. E., et al. The McKenna Reaction: Avoiding Side Reactions in Phosphonate Deprotection. National Institutes of Health (NIH) / PMC. Retrieved from

  • SIELC Technologies. HPLC Separation of Phosphorous and Phosphoric Acids. Retrieved from

  • Thermo Fisher Scientific. Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Retrieved from

Sources

Exploratory

Bromo-PEG3-phosphonic acid safety data sheet (SDS) information

Safety, Handling, and Application in Surface Engineering Technical Data Summary Compound Identity Chemical Name: Bromo-PEG3-phosphonic acid[1][2][3][4][5] Synonyms: 11-Bromo-3,6,9-trioxoundecylphosphonic acid; Bromo-PEG3...

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Handling, and Application in Surface Engineering

Technical Data Summary

Compound Identity

  • Chemical Name: Bromo-PEG3-phosphonic acid[1][2][3][4][5]

  • Synonyms: 11-Bromo-3,6,9-trioxoundecylphosphonic acid; Bromo-PEG3-C2-phosphonic acid

  • CAS Number: 1148026-99-6 (Acid form); 1148026-98-5 (Diethyl ester precursor)

  • Molecular Formula: C₈H₁₈BrO₆P

  • Molecular Weight: 321.10 g/mol [4]

  • Physical State: Viscous liquid or low-melting solid (hygroscopic)

  • Solubility: Soluble in water, methanol, DMSO, DMF.

Chemical Structure Description This heterobifunctional linker features three distinct functional domains:

  • Phosphonic Acid Head: A robust anchoring group that forms stable, covalent P-O-M bonds with metal oxides (TiO₂, Al₂O₃, Fe₃O₄).

  • PEG3 Spacer: A hydrophilic polyethylene glycol chain (3 units) that imparts water solubility, flexibility, and resistance to non-specific protein adsorption (fouling).

  • Terminal Bromide: An alkyl halide moiety acting as an electrophilic handle for further functionalization via nucleophilic substitution (Sₙ2) with amines, thiols, or azides.

Safety Data Sheet (SDS) Synthesis

Note: This section synthesizes safety profiles of homologous phosphonic acids and alkyl bromides. Always consult the specific vendor SDS before use.

Hazard Identification (GHS Classification)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation 1BH314: Causes severe skin burns and eye damage.[6][7]
Serious Eye Damage 1H318: Causes serious eye damage.[6][8]
Corrosive to Metals 1H290: May be corrosive to metals.[6][7]
Acute Toxicity (Oral) 4H302: Harmful if swallowed.[7][8]
Precautionary Protocols

Handling & Storage

  • Hygroscopic Nature: The phosphonic acid group is highly hygroscopic. Store under an inert atmosphere (Nitrogen or Argon) to prevent the formation of a sticky gum which is difficult to weigh.

  • Temperature: Store at -20°C . Allow the vial to equilibrate to room temperature before opening to prevent water condensation.

  • Container: Do not store in metal containers. Use glass or polypropylene.

Emergency Response

  • Eye Contact: Rinse cautiously with water for >15 minutes.[9] Remove contact lenses if present.[6][8] Immediate medical attention is required to prevent permanent corneal opacity.

  • Skin Contact: Remove contaminated clothing.[6][8][9][10][11] Rinse skin with water/shower.[8] Apply polyethylene glycol 400 (if available) or wash with soap and water.

  • Spill Cleanup: Neutralize with sodium bicarbonate (NaHCO₃) or lime before sweeping. Do not absorb with sawdust (fire hazard with strong acids).

Mechanism of Action: Surface Anchoring

Unlike silanes, which are sensitive to self-polymerization and require strict anhydrous conditions, phosphonic acids offer a more robust method for modifying metal oxides.

Binding Modes

Upon exposure to a metal oxide surface (e.g., TiO₂), the phosphonic acid undergoes condensation with surface hydroxyl groups. The binding can be:

  • Monodentate: One P-O-M bond.

  • Bidentate: Two P-O-M bonds (bridging or chelating).

  • Tridentate: Three P-O-M bonds (most stable).

Thermal annealing drives the equilibrium toward the tridentate mode, releasing water and creating a quasi-covalent, hydrolytically stable monolayer.

Visualization of Binding & Workflow

SAM_Formation cluster_0 Substrate Preparation cluster_1 Deposition cluster_2 Covalent Locking Node1 TiO2 Surface (Hydroxyl Rich) Node2 Plasma Cleaning (Remove Organics) Node1->Node2 Activation Node3 Dip Coating (1mM in Ethanol/Water) Node2->Node3 Immersion Node4 Physisorption (H-Bonding) Node3->Node4 Equilibrium Node5 Annealing (120°C, Vacuum) Node4->Node5 Solvent Removal Node6 Chemisorption (Tridentate P-O-Ti) Node5->Node6 -H2O (Condensation)

Caption: Workflow for generating stable Self-Assembled Monolayers (SAMs) on Titanium Dioxide.

Experimental Protocol: SAM Formation on TiO₂

Objective: Create a Bromo-terminated monolayer on a Titanium Dioxide surface for subsequent bioconjugation.

Reagents & Equipment[12]
  • Ligand: Bromo-PEG3-phosphonic acid (10 mg).

  • Solvent: 95% Ethanol / 5% Water (v/v). The small water content assists in hydrolysis of surface groups.

  • Substrate: TiO₂-coated glass slides or nanoparticles.

  • Equipment: Plasma cleaner, vacuum oven, N₂ stream.

Step-by-Step Methodology

Step 1: Substrate Activation

  • Rationale: Phosphonic acids require surface hydroxyl groups (-OH) to bind. Organic contaminants block these sites.

  • Action: Sonicate substrates in acetone (10 min), then ethanol (10 min). Dry with N₂.[7]

  • Activation: Treat with Oxygen Plasma (100W, 5 min) or UV/Ozone (20 min) immediately before use.

Step 2: Solution Preparation

  • Rationale: Concentration drives monolayer density. 1-2 mM is standard to prevent multilayer formation.

  • Action: Dissolve Bromo-PEG3-phosphonic acid in the Ethanol/Water mixture to a final concentration of 1.0 mM .

  • Note: If the acid is difficult to dissolve, mild sonication (40 kHz) is permissible.

Step 3: Deposition (T-BAG or Dip Coating)

  • Method A (Dip Coating): Immerse the activated substrate vertically into the solution. Incubate for 12–24 hours at room temperature in a sealed container (to prevent solvent evaporation).

  • Method B (T-BAG - Tethering by Aggregation and Growth): For higher order, suspend the substrate in the solution and slowly evaporate the solvent, forcing the molecules to organize at the meniscus.

Step 4: Rinsing

  • Rationale: Remove physisorbed (loosely bound) molecules that are not chemically anchored.

  • Action: Remove substrate and rinse copiously with pure Ethanol. Sonicate briefly (1 min) in Ethanol if the substrate is robust (e.g., planar slides).

Step 5: Thermal Annealing (Critical Step)

  • Rationale: Converts hydrogen bonds into covalent P-O-Ti bonds via dehydration.

  • Action: Place the rinsed substrate in a vacuum oven at 120°C for 2–4 hours .

  • Validation: The surface should now be hydrophobic (due to alkyl/PEG chains) compared to the hydrophilic plasma-treated surface.

References

  • Mutin, P. H., & Vioux, A. (2009). Nonhydrolytic Processing of Oxide-Based Materials: Simple Routes to Control Homogeneity, Morphology, and Nanostructure. Chemistry of Materials, 21(4), 582-596. [Link]

  • Gawalt, E. S., et al. (2001). Self-Assembly and Bonding of Alkanephosphonic Acids on the Native Oxide Surface of Titanium. Langmuir, 17(19), 5736–5738. [Link]

Sources

Foundational

Technical Guide: Purity and Quality Specifications for Bromo-PEG3-Phosphonic Acid

This guide outlines the technical specifications, quality control protocols, and handling requirements for Bromo-PEG3-phosphonic acid , a critical heterobifunctional linker used in PROTAC development and precision surfac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical specifications, quality control protocols, and handling requirements for Bromo-PEG3-phosphonic acid , a critical heterobifunctional linker used in PROTAC development and precision surface engineering.[1]

[1]

Chemical Identity & Structural Integrity

Bromo-PEG3-phosphonic acid is a discrete (monodisperse) polyethylene glycol linker featuring a terminal alkyl bromide for nucleophilic substitution and a phosphonic acid headgroup for robust metal oxide binding or biological mimicry.[1]

Core Chemical Data
AttributeSpecification
Chemical Name 11-Bromo-3,6,9-trioxaundecylphosphonic acid
CAS Number 1148026-99-6 (Acid form); Note: 1148026-98-5 refers to the diethyl ester precursor
Molecular Formula C

H

BrO

P
Molecular Weight ~321.10 Da
Structure Br-CH

-CH

-(O-CH

-CH

)

-PO(OH)

Appearance Viscous colorless to pale yellow oil or low-melting solid (hygroscopic)
Solubility Soluble in Water, DMSO, DMF, Methanol; Sparingly soluble in Hexane
Structural Logic
  • PEG3 Spacer: Provides a defined distance (~12–15 Å) and water solubility, reducing non-specific binding in biological assays.

  • Phosphonic Acid (-PO

    
    H
    
    
    
    ):
    A "hard" ligand that forms bidentate or tridentate coordination bonds with metal oxides (TiO
    
    
    , Fe
    
    
    O
    
    
    ), superior to carboxylic acids in hydrolytic stability.
  • Alkyl Bromide (-Br): A versatile electrophile for S

    
    2 reactions with thiols (cysteine residues) or amines, facilitating bioconjugation.[1]
    

Critical Quality Attributes (CQAs) & Specifications

For pharmaceutical and high-precision research applications, the following specifications define "High Purity" (Grade A).

Test ParameterMethodSpecification (Grade A)Rationale
Purity (HPLC) RP-HPLC (ELSD/CAD)≥ 95.0% (Area %)PEG chains lack UV chromophores; ELSD is required for accurate quantitation.
Identity (NMR)

H NMR (DMSO-d

)
Conforms to StructureVerifies PEG chain integrity and Br-CH

triplet.
Identity (P-NMR)

P NMR
Single peak (δ 20–35 ppm)Confirms phosphonic acid state; detects residual esters or inorganic phosphates.[1]
Mass Identity LC-MS (ESI)[M-H]

or [M+H]

± 1 Da
Confirms molecular weight and absence of halogen exchange (e.g., Cl vs Br).[1]
Residual Solvents GC-HS≤ 0.5% (Total)Critical for biological toxicity; common residuals include DCM or THF.[1]
Water Content Karl Fischer≤ 1.0%Phosphonic acids are hygroscopic; excess water accelerates bromide hydrolysis.

Detailed Analytical Protocols

Standard UV-HPLC is insufficient for this molecule due to the lack of aromatic rings.[1] The following protocols utilize Evaporative Light Scattering Detection (ELSD) and Nuclear Magnetic Resonance (NMR) for robust validation.

Protocol A: Purity Analysis via RP-HPLC-ELSD[1]
  • Objective: Quantify the main product and detect oligomeric impurities or hydrolyzed bromide (HO-PEG-PO

    
    H
    
    
    
    ).
  • System: Agilent 1260 Infinity II or equivalent with ELSD.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Milli-Q)[1]

    • B: Acetonitrile (HPLC Grade)

  • Gradient: 5% B to 95% B over 20 minutes; Hold 5 mins.

  • Detection: ELSD (Drift Tube Temp: 50°C, Gain: 8, Gas Pressure: 3.5 bar). Note: UV at 210 nm is auxiliary only.

  • Pass Criteria: Main peak retention time matches standard; Integration >95%.

Protocol B: Phosphonic Acid Verification via P NMR
  • Objective: Distinguish between the free acid, mono-ester, and diethyl ester precursor.

  • Solvent: DMSO-d

    
     (prevents exchange broadening seen in D
    
    
    
    O).
  • Internal Standard: Triphenylphosphine oxide (TPPO) or Phosphoric acid (external capillary).

  • Procedure:

    • Dissolve 10 mg sample in 0.6 mL DMSO-d

      
      .
      
    • Acquire proton-decoupled

      
      P spectrum (min 64 scans).[1]
      
  • Interpretation:

    • 
       20–30 ppm:  Free Phosphonic Acid (Broad singlet often indicates acid protons exchanging).
      
    • 
       0 ppm:  Orthophosphoric acid contaminant.
      
    • Multiple peaks: Indicates partial ester hydrolysis (Quality Failure).

Visualization: Quality Control Decision Tree

The following diagram illustrates the logical flow for lot release, ensuring no compromised material enters downstream applications.

QC_Workflow Start Raw Synthesis Batch Visual Visual Inspection (Color/Homogeneity) Start->Visual NMR_1H 1H NMR Analysis (Structure Confirmation) Visual->NMR_1H Clear oil/solid Reject Reject / Repurify Visual->Reject Particulates NMR_31P 31P NMR Analysis (Headgroup Integrity) NMR_1H->NMR_31P PEG/Br signals OK NMR_1H->Reject Wrong Structure HPLC HPLC-ELSD (Purity > 95%) NMR_31P->HPLC Mono-phosphonic confirmed NMR_31P->Reject Ester detected Decision Pass All CQAs? HPLC->Decision Quantitation Release Lot Release (Grade A) Decision->Release Yes Decision->Reject No

Figure 1: QC Workflow. A rigorous "gate-check" system where


P NMR is the critical checkpoint for functional integrity before purity quantification.

Stability, Storage & Handling

The phosphonic acid group is chemically stable, but the alkyl bromide is susceptible to hydrolysis and light-induced degradation.

Degradation Pathways[1]
  • Hydrolysis (Bromide): In the presence of moisture and heat, the terminal -Br converts to -OH (Alcohol-PEG-Phosphonic acid).[1] This impurity is inert in S

    
    2 bioconjugation, leading to reduced conjugation efficiency.
    
  • Condensation: Phosphonic acids can form anhydrides (P-O-P bonds) if heated under vacuum, reducing solubility.

Handling Protocols
  • Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen).

  • Container: Amber glass vials (to protect alkyl bromide from photolysis) with Teflon-lined caps.[1]

  • Thawing: Equilibrate to room temperature before opening to prevent condensation of atmospheric water.

Application Context: Surface Functionalization

Bromo-PEG3-phosphonic acid is uniquely suited for creating "stealth" surfaces on metal oxide nanoparticles (e.g., Iron Oxide for MRI, Titanium for implants).[1]

Mechanism of Action

The phosphonic acid anchors to the metal oxide surface through strong coordination (monodentate, bidentate, or tridentate), leaving the Bromide exposed for further functionalization with targeting ligands (e.g., antibodies, peptides).[2]

Surface_Mod Substrate Metal Oxide Surface (TiO2 / Fe3O4) Binding Coordination (P-O-M Bond Formation) Substrate->Binding Linker Bromo-PEG3-Phosphonic Acid Linker->Binding Surface Functionalized Surface (Br-PEG-Surface) Binding->Surface Self-Assembly Final Bioactive Nanoparticle Surface->Final SN2 Reaction (Nucleophilic Subst.) Ligand Targeting Ligand (Thiol-Antibody) Ligand->Final

Figure 2: Surface Functionalization Workflow. The phosphonic acid creates a stable monolayer, exposing the bromide for secondary conjugation.

References

  • BroadPharm. Bromo-PEG3-phosphonic acid Product Specifications. Retrieved from .[3]

  • AxisPharm. PEG Phosphonic Acid Linkers and Applications. Retrieved from .

  • Thermo Fisher Scientific. Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Retrieved from .

  • National Institutes of Health (NIH). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Retrieved from .

  • MedChemExpress. Bromo-PEG3-C2-phosphonic acid for PROTAC Synthesis. Retrieved from .

Sources

Exploratory

Technical Characterization of Bromo-PEG3-Phosphonic Acid: A Spectroscopic Guide

This guide outlines the comprehensive spectroscopic characterization (NMR, MS) of Bromo-PEG3-phosphonic acid (Systematic name: 11-bromo-3,6,9-trioxaundecylphosphonic acid). It is designed for analytical chemists and medi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive spectroscopic characterization (NMR, MS) of Bromo-PEG3-phosphonic acid (Systematic name: 11-bromo-3,6,9-trioxaundecylphosphonic acid). It is designed for analytical chemists and medicinal chemists requiring rigorous structural validation of PROTAC linkers and surface-active ligands.

Introduction & Structural Definition

In drug discovery (specifically PROTACs) and materials science (Self-Assembled Monolayers on oxides), the integrity of the bifunctional linker is critical. Bromo-PEG3-phosphonic acid serves as a heterobifunctional crosslinker: the phosphonic acid anchors to metal oxides (TiO₂, Al₂O₃) or serves as a metabolically stable phosphate mimic, while the alkyl bromide acts as an electrophile for nucleophilic substitution.

Target Molecule Specification

To ensure this guide addresses the correct chemical entity, we define the structure based on the "PEG3" nomenclature which typically denotes three internal oxygen atoms or ethylene glycol units, plus the terminal functional handles.

  • Common Name: Bromo-PEG3-phosphonic acid (or Bromo-PEG3-C2-phosphonic acid)

  • Systematic Name: (2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl)phosphonic acid[1]

  • Chemical Formula:

    
    [2]
    
  • Molecular Weight: 321.10 g/mol

Structural Topology:



Analytical Workflow

The following diagram illustrates the logical flow for validating the synthesis and purity of the target molecule, distinguishing it from its diethyl ester precursor.

AnalyticalWorkflow Crude Crude Reaction Mixture (Hydrolysis of Ester) Workup Workup/Purification (Removal of salts/solvents) Crude->Workup MS_Check ESI-MS (Negative Mode) Confirm Mass & Br Isotope Workup->MS_Check Step 1: Identity NMR_P 31P NMR Confirm Hydrolysis (Shift ~20-30 ppm) MS_Check->NMR_P Step 2: P-Environment NMR_H 1H NMR Confirm PEG Integrity & Br-End Group NMR_P->NMR_H Step 3: Structure QC_Pass QC Release (>95% Purity) NMR_H->QC_Pass Validation

Caption: Step-by-step analytical workflow for validating Bromo-PEG3-phosphonic acid, prioritizing MS for identity and ³¹P NMR for functional group status.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the primary "fingerprint" for this molecule. The presence of Bromine offers a unique isotopic signature that serves as an instant confirmation of the terminal halide integrity.

Ionization Mode Selection
  • Recommended: ESI Negative Mode (

    
    ) 
    
  • Reasoning: Phosphonic acids are acidic (

    
    ). They ionize readily by losing a proton to form 
    
    
    
    . Positive mode (
    
    
    ) often requires adduct formation (
    
    
    ) or derivatization and can be suppressed by the acidity of the molecule.
Expected Data (ESI Negative)
Ion Speciesm/z (Monoisotopic ⁷⁹Br)m/z (Isotopic ⁸¹Br)Description

319.0 321.0 Primary Peak. 1:1 doublet intensity ratio is mandatory.

639.0641.0 / 643.0Dimer formation (common in concentrated phosphonate samples).

~239.0N/AIn-source fragmentation (loss of HBr), indicates fragile linker.

Critical QC Check: The 1:1 intensity ratio between m/z 319 and 321 is the definitive confirmation of the Bromine atom. If the ratio is skewed or the M+2 peak is missing, the Bromine has likely been hydrolyzed to an alcohol (OH) or eliminated to an alkene.

NMR Spectroscopy Characterization

Nuclear Magnetic Resonance is the "skeleton" verification.[3] For phosphonic acids, solvent selection is critical due to aggregation and hydrogen bonding.

  • Recommended Solvent: Deuterium Oxide (

    
    )  or Methanol-
    
    
    
    (
    
    
    )
    .
  • Note: Avoid

    
     for the free acid; signals will be broad and integration inaccurate due to poor solubility and micelle formation.
    
³¹P NMR (Phosphorus-31)

This is the cleanest method to verify the phosphonate headgroup and purity from inorganic phosphate.

  • Reference: 85%

    
     (external) = 0.00 ppm.[4]
    
  • Decoupling: Proton-decoupled (

    
    ).[4][5]
    
Chemical Shift (

)
MultiplicityAssignmentNotes
26.0 – 32.0 ppm Singlet (s)Phosphonate (

)
Diagnostic range. Distinct from phosphate esters (~0 ppm) or inorganic phosphate (~0-2 ppm).
¹H NMR (Proton)

The proton spectrum confirms the PEG chain length and the alkyl bromide terminus.

Solvent:


 (shifts may vary slightly with concentration/pH).[6]
Shift (

ppm)
IntegralMultiplicityCoupling (

)
AssignmentStructural Context
3.65 – 3.75 ~10HMultiplet (m)-PEG Backbone Overlapping signals for

ether protons.
3.55 2HTriplet (t)

Hz

Terminal methylene attached to Bromine. Distinctive triplet.
3.45 2HTriplet (t)

Hz

Methylene beta to Bromine.
2.05 2HDt / Multiplet

Hz

Key Signal. Appears as a doublet of triplets due to strong coupling with Phosphorus (

).
¹³C NMR (Carbon-13)

Useful for confirming the carbon skeleton if ¹H is crowded.

Shift (

ppm)
Splitting (

)
Assignment
~70.0 - 71.0 SingletPEG ether carbons (

)
~66.0 Doublet (

Hz)

(Beta to P)
~32.0 Singlet

~28.0 - 30.0 Doublet (

Hz)

(Alpha to P)

Experimental Protocols

Protocol A: NMR Sample Preparation (Critical for Phosphonates)

Phosphonic acids can form viscous aggregates. Proper preparation ensures sharp peaks.

  • Mass: Weigh 10–15 mg of Bromo-PEG3-phosphonic acid.

  • Solvent: Add 0.6 mL of

    
     .
    
  • pH Adjustment (Optional but Recommended): If peaks are broad, add 1-2 drops of

    
     (in 
    
    
    
    ) to convert the acid to the disodium phosphonate salt. This breaks H-bond aggregates and sharpens the
    
    
    signal.
    • Note: This will shift the ³¹P signal slightly upfield.

  • Acquisition:

    • Run ³¹P first (quickest check for purity).

    • Run ¹H (ns = 16 or 32).

    • Run ¹³C (ns > 256, as sample mass is low relative to MW).

Protocol B: ESI-MS Direct Infusion
  • Solvent: 50:50 Water:Methanol (LC-MS grade).

  • Concentration: 10 µg/mL.

  • Mode: Negative Ion (

    
    ).
    
  • Parameters:

    • Capillary Voltage: -3.5 kV.

    • Cone Voltage: Low (20-30V) to prevent in-source fragmentation of the C-P bond.

Visualization of NMR Logic

The following diagram correlates the chemical structure to the expected NMR signals, aiding in rapid assignment.

NMR_Assignment Structure Br - (a)CH2 - (b)CH2 - O - [PEG] - O - (c)CH2 - (d)CH2 - PO(OH)2 Signal_A (a) Br-CH2 1H: ~3.55 ppm (t) 13C: ~32 ppm Structure->Signal_A Terminus Signal_B (b) Br-C-CH2 1H: ~3.45 ppm (t) Structure->Signal_B Signal_PEG [PEG] Backbone 1H: 3.6-3.7 ppm (m) 13C: ~70 ppm Structure->Signal_PEG Core Signal_D (d) P-CH2 1H: ~2.05 ppm (dt) 31P: ~28 ppm Structure->Signal_D Anchor

Caption: Correlation of structural fragments to specific NMR chemical shifts.

References

  • BroadPharm. Bromo-PEG3-phosphonic acid diethyl ester Product Data. (Precursor data and structural confirmation).[4] Link

  • MedChemExpress. Bromo-PEG3-C2-phosphonic acid.[2] (SMILES and application in PROTACs). Link

  • Reich, H. J. Bordwell pKa Table & NMR Data Collection. University of Wisconsin-Madison.[7] (Standard reference for ³¹P and ¹H chemical shifts of phosphonates). Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • PubChem. 11-bromo-3,6,9-trioxaundecylphosphonic acid (Compound Summary).Link[8]

Sources

Foundational

Bromo-PEG3-Phosphonic Acid: A Heterobifunctional Anchor for Metal Oxide Surface Engineering

Executive Summary Bromo-PEG3-phosphonic acid is a specialized heterobifunctional linker designed for the robust functionalization of metal oxide surfaces. Unlike traditional silane coupling agents, which are prone to hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bromo-PEG3-phosphonic acid is a specialized heterobifunctional linker designed for the robust functionalization of metal oxide surfaces. Unlike traditional silane coupling agents, which are prone to hydrolysis, or carboxylic acids, which bind weakly, the phosphonic acid group forms highly stable, tridentate covalent bonds with metal oxides (e.g., TiO₂, Fe₃O₄, Al₂O₃).

The molecule features a polyethylene glycol (PEG) spacer that imparts water solubility and reduces non-specific binding, terminated by an alkyl bromide (Br) . This bromide serves as an electrophilic handle, enabling subsequent bioconjugation with thiols, azides, or amines via nucleophilic substitution. This guide details the physicochemical properties, mechanistic principles, and validated protocols for utilizing this linker in nanomedicine and surface engineering.

Part 1: Chemical Profile & Mechanism

Structural Anatomy

The linker consists of three distinct functional domains, each serving a specific engineering purpose:

  • Phosphonic Acid Head (

    
    ):  The "Anchor." It possesses high affinity for metal oxide lattices, functioning effectively in physiological pH ranges where carboxylic acids would dissociate.
    
  • PEG3 Spacer (

    
    :  The "Shield." A short hydrophilic chain that prevents steric hindrance, improves solvation in aqueous media, and suppresses protein fouling on the nanoparticle surface.
    
  • Alkyl Bromide Tail (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ):  The "Hook." A primary alkyl halide susceptible to S_N2 reactions. It is less prone to hydrolysis than active esters (NHS), allowing for long-term storage of functionalized surfaces before the final conjugation step.
    
Mechanistic Principles
A. Surface Anchoring (Phosphonate Coordination)

Phosphonic acids bind to metal oxide surfaces through a condensation mechanism. While monodentate and bidentate modes exist, the most stable configuration is the tridentate binding mode , often achieved via thermal annealing. This results in a


 bond network that is resistant to hydrolysis and thermal degradation.
B. Bioconjugation (Nucleophilic Substitution)

The terminal bromide reacts primarily with thiols (


)  under basic conditions to form a stable thioether bond.


Note: Unlike maleimide-thiol conjugates, which can undergo retro-Michael exchange in plasma, the thioether bond formed here is irreversible and chemically inert.

G cluster_0 Step 1: Surface Anchoring cluster_1 Step 2: Bioconjugation MO Metal Oxide Surface (Fe3O4, TiO2) SAM Br-Functionalized Surface (SAM) MO->SAM Coordination (-H2O) Linker Bromo-PEG3-Phosphonic Acid Linker->SAM Final Stable Thioether Conjugate SAM->Final Sn2 Substitution (pH 8.5) Thiol Thiol Ligand (Peptide/DNA) Thiol->Final caption Figure 1: Dual-stage functionalization workflow using Bromo-PEG3-phosphonic acid.

Part 2: Experimental Protocols

Protocol A: Surface Passivation of Iron Oxide Nanoparticles (IONPs)

Objective: To create a stable, bromide-terminated monolayer on superparamagnetic iron oxide nanoparticles.

Reagents:

  • Iron Oxide Nanoparticles (oleic acid-capped or bare).

  • Bromo-PEG3-phosphonic acid (dissolved in THF or Toluene).

  • Solvents: THF (Tetrahydrofuran), Ethanol, Toluene.

Procedure:

  • Ligand Exchange (if OA-capped): Disperse 10 mg of oleic acid-capped IONPs in 5 mL toluene.

  • Addition: Add 50 mg of Bromo-PEG3-phosphonic acid (excess is required to drive exchange).

  • Incubation: Sonicate for 30 minutes, then stir at 60°C for 24 hours . Note: Mild heating promotes the thermodynamic displacement of carboxylic acids by phosphonates.

  • Washing: Precipitate particles using hexane/ethanol (1:1). Centrifuge at 10,000 rpm for 15 min.

  • Purification: Resuspend in ethanol and centrifuge 3x to remove unbound linker.

  • Storage: Store the Br-functionalized particles in ethanol or dry under nitrogen. Avoid aqueous storage at extreme pH to prevent premature hydrolysis of the bromide (though slow).

Protocol B: Thiol-Bromo Bioconjugation

Objective: To conjugate a thiol-containing peptide (e.g., cRGD-SH) to the Br-functionalized surface.

Reagents:

  • Br-functionalized IONPs (from Protocol A).

  • Thiol-containing ligand (Peptide/Protein/DNA).

  • Buffer: 0.1 M Carbonate/Bicarbonate buffer (pH 8.5) OR PBS (pH 7.4) with catalytic KI.

Procedure:

  • Preparation: Disperse 5 mg of Br-IONPs in 2 mL of reaction buffer.

  • Activation (Optional): If using organic solvents (DMF/DMSO), add catalytic Potassium Iodide (KI) to convert alkyl bromide to alkyl iodide (Finkelstein reaction), significantly accelerating the reaction.

  • Reaction: Add 2-5 equivalents of the Thiol ligand relative to the estimated surface bromide content.

  • Incubation: Stir under inert atmosphere (N₂) at room temperature for 12–24 hours .

    • Critical: Ensure pH is >8.0 to generate the nucleophilic thiolate anion (

      
      ), as neutral thiols react very slowly with alkyl bromides.
      
  • Quenching: Add excess mercaptoethanol or cysteine to cap any unreacted bromide groups.

  • Purification: Centrifuge or use magnetic separation to wash away unbound ligand.

Part 3: Technical Data & Troubleshooting

Comparative Analysis of Surface Anchors
FeaturePhosphonic Acid (This Linker)Carboxylic AcidSilane (Silanization)
Binding Strength High (Tridentate/Bidentate)Low (Monodentate)High (Covalent Si-O)
Hydrolytic Stability Excellent (pH 4-10)Poor (Dissociates < pH 5)Moderate (Si-O-Si hydrolyzes)
Self-Assembly Forms ordered SAMsDisorderedProne to multilayer polymerization
Substrate Scope Metal Oxides (Fe, Ti, Al, Zn)Metal OxidesSilica (SiO₂), Glass
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conjugation Yield pH too low (< 7.5).[1]Increase pH to 8.5–9.0 to deprotonate the thiol.
Particle Aggregation Insufficient linker density or solvent incompatibility.Use a "backfilling" agent (e.g., mPEG-phosphonate) to stabilize the surface. Ensure PEG chain is solvated.
Loss of Functionality Hydrolysis of Bromide.Store Br-particles in dry organic solvent or lyophilized. Avoid prolonged exposure to hot aqueous alkali before conjugation.
Weak Surface Binding Competition with Phosphates.Avoid Phosphate Buffered Saline (PBS) during the anchoring step (Protocol A). Use HEPES or MOPS instead.

References

  • BroadPharm. Bromo-PEG3-acid and Phosphonate Linkers: Physicochemical Properties and Applications. Retrieved from .

  • Hotchkiss, P. J., et al. (2012). The Modification of Indium Tin Oxide with Phosphonic Acids: Mechanism of Binding. Accounts of Chemical Research. .

  • Thissen, P., et al. (2010). Stability of Phosphonic Acid Self-Assembled Monolayers on Aluminum Oxide Surfaces in Aqueous Solution. Langmuir. .

  • Gawalt, E. S., et al. (2001). Self-Assembly and Bonding of Alkanephosphonic Acids on the Native Oxide Surface of Titanium. Langmuir. .

  • Lowe, A. B. (2014). Thiol-ene "click" reactions and recent applications in polymer and materials synthesis. Polymer Chemistry (Referencing Thiol-Halide substitution). .

  • MedChemExpress. Bromo-PEG3-C2-phosphonic acid Product Data Sheet..

Sources

Exploratory

Engineering the Interface: A Technical Guide to PEGylated Phosphonic Acids in Bioconjugation

Executive Summary In the landscape of surface modification, PEGylated phosphonic acids occupy a critical niche that silanes and thiols cannot fill: the robust, hydrolytically stable functionalization of metal oxide surfa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of surface modification, PEGylated phosphonic acids occupy a critical niche that silanes and thiols cannot fill: the robust, hydrolytically stable functionalization of metal oxide surfaces (Fe₃O₄, TiO₂, Al₂O₃, and Gd₂O₃). While thiols dominate gold surface chemistry and silanes rule silica, phosphonic acids are the industry standard for engineering "stealth" metal oxide nanoparticles (NPs) for MRI contrast agents, magnetic hyperthermia, and theranostics.

This guide moves beyond basic chemistry to provide a field-tested roadmap for utilizing PEG-phosphonates. It addresses the thermodynamic principles of anchorage, the physics of PEG conformation (Mushroom vs. Brush), and provides a self-validating protocol for the ligand exchange of superparamagnetic iron oxide nanoparticles (SPIONs).

Part 1: The Chemistry of Anchorage

Why Phosphonates?

The primary failure mode in bioconjugation on metal oxides is ligand desorption . Carboxylic acids (


), often used as a cheaper alternative, bind electrostatically and are prone to displacement by physiological phosphates (e.g., PBS buffer) or serum proteins.

Phosphonic acids (


) overcome this via coordination chemistry . They form strong 

bonds with the metal oxide lattice. Unlike silanes, which form polysiloxane networks that can be brittle and prone to hydrolysis in saline, phosphonates form self-assembled monolayers (SAMs) that are chemically stable across a wide pH range (typically pH 4–10).
Coordination Modes

The stability of the coating depends on the binding mode. Phosphonates can bind in mono-, bi-, or tridentate configurations. Bidentate and tridentate bridging modes are thermodynamically preferred and offer the highest resistance to desorption.

BindingModes Substrate Metal Oxide Surface (Fe, Ti, Al) Mono Monodentate (Weakest) Substrate->Mono 1 M-O-P Bond Bi Bidentate Bridging (Stable) Substrate->Bi 2 M-O-P Bonds Tri Tridentate (Most Robust) Substrate->Tri 3 M-O-P Bonds

Figure 1: Coordination modes of phosphonic acids on metal oxide surfaces. Tridentate binding offers maximal hydrolytic stability.

Part 2: The PEG Linker & Conformation Physics

Attaching a phosphonate anchor is only half the battle. The PEG chain dictates the biological fate of the conjugate.

The "Stealth" Effect: Mushroom vs. Brush Regime

Success in drug delivery depends on the Grafting Density (


) .
  • Mushroom Regime (Low

    
    ):  PEG chains coil randomly. Proteins can penetrate the layer and adsorb to the surface (opsonization), leading to rapid clearance by the Reticuloendothelial System (RES).
    
  • Brush Regime (High

    
    ):  PEG chains are forced to extend linearly due to steric crowding. This creates a dense hydration barrier that effectively repels proteins.
    

Field Insight: Phosphonic acids allow for higher packing densities than silanes on metal oxides because they do not cross-link with each other (polymerize) during deposition. This allows you to drive the reaction toward the "Brush Regime" simply by optimizing concentration and temperature.

Comparative Anchoring Stability[1]
Anchoring GroupTarget SubstrateBond TypeHydrolytic Stability (PBS)Risk Factor
Phosphonic Acid Metal Oxides (Fe, Ti, Al)Coordination (

)
High pH sensitive during coating (requires acidic conditions)
Carboxylic Acid Metal OxidesElectrostaticLow Rapid displacement by phosphates in blood
Silane Silica (

)
Covalent (

)
Medium Self-polymerization; brittle multilayers
Thiol Gold (

)
Covalent (

)
High Oxidation of thiol; thermal desorption

Part 3: Strategic Bioconjugation Workflow

For drug development, we rarely use "plain" PEG-phosphonate. We utilize Heterobifunctional PEGs (e.g.,


), where 

is a reactive handle for a drug or antibody.

The Golden Rule of Order: Always coat the particle first, then conjugate the biological ligand. Attempting to bind a protein to the PEG-phosphonate before surface coating usually results in protein denaturation or steric hindrance that prevents surface binding.

Workflow NP_Hydrophobic Hydrophobic SPION (Oleic Acid Coated) Ligand_Exchange Ligand Exchange (Phosphonate-PEG-COOH) NP_Hydrophobic->Ligand_Exchange THF/CHCl3 Reflux NP_Hydrophilic Stable Hydrophilic NP (-COOH Surface) Ligand_Exchange->NP_Hydrophilic Purification (Mag. Sep.) Activation EDC/NHS Activation NP_Hydrophilic->Activation pH 5.5 Conjugation Bioconjugation (Antibody/Peptide) Activation->Conjugation pH 7.4

Figure 2: The standard workflow for converting hydrophobic SPIONs into targeted, water-soluble drug carriers.

Part 4: Experimental Protocol

Ligand Exchange on Superparamagnetic Iron Oxide Nanoparticles (SPIONs)

Objective: Replace the oleic acid coating (common from synthesis) with Phosphonate-PEG(2000)-COOH . Rationale: Oleic acid provides steric stability in organic solvents but is toxic and insoluble in blood. Phosphonate-PEG provides water solubility and biocompatibility.[1]

Materials
  • Oleic Acid-coated SPIONs (10 mg/mL in Chloroform).

  • Phosphonate-PEG(2000)-COOH (MW ~2 kDa).

  • Solvents: THF (anhydrous), Chloroform, Methanol, DI Water.

  • Equipment: Probe sonicator, Magnetic separator.

Step-by-Step Methodology
  • Pre-Mix Calculation:

    • Use a large molar excess of PEG-phosphonate. A standard ratio is 5:1 (w/w) of Polymer to Iron Oxide core.

    • Why? You must drive the equilibrium to displace the strongly bound oleic acid.

  • Solvent Integration:

    • Dissolve the PEG-phosphonate in a minimal amount of Chloroform/Methanol (2:1 ratio).

    • Add the SPION solution.

    • Critical Step: If the mixture is not fully soluble, add THF dropwise until clear. A homogeneous phase is required for exchange kinetics.

  • The Exchange Reaction:

    • Reflux the mixture at 60°C for 4–12 hours under stirring.

    • Alternative: High-power sonication (pulsed) for 1 hour can accelerate exchange, but reflux yields more uniform density.

  • Precipitation & Purification (The Cleanup):

    • Cool to room temperature.

    • Add a non-solvent (Hexane) to precipitate the PEG-coated particles. Oleic acid and excess free PEG will remain in the supernatant.

    • Centrifuge (8,000 rpm, 15 min) or use a magnetic separator.

    • Discard supernatant.

  • Aqueous Transfer:

    • Resuspend the pellet in DI water.

    • Self-Validation: If the particles aggregate or float, the exchange failed (surface is still hydrophobic). If they form a clear, brown/black colloidal solution, the exchange was successful.

  • Dialysis:

    • Dialyze against DI water (MWCO 20 kDa) for 24 hours to remove trace free polymer.

Part 5: Troubleshooting & Validation

Trust but verify. Use these techniques to confirm the coating integrity.

MethodWhat it MeasuresSuccess Criteria
FTIR (Fourier Transform Infrared) Chemical BondsDisappearance of

stretch (oleic acid) and appearance of

bands (900-1100 cm⁻¹) and

(PEG ether stretch).
TGA (Thermogravimetric Analysis) Organic Mass LoadingWeight loss curve should show organic content (PEG) constitutes 20-40% of total mass.
DLS (Dynamic Light Scattering) Hydrodynamic SizeSize should increase by ~10-20 nm vs. the core size (consistent with PEG brush layer). PDI should be < 0.2.
Stability Challenge RobustnessIncubate in 1x PBS at 37°C for 24h. No precipitation or size increase (DLS) indicates stable P-O-Fe bonding.
Common Pitfalls
  • Phosphate Competition: Do not store phosphonate-coated particles in high-concentration phosphate buffers (>100mM) for extended periods (months), as equilibrium displacement can eventually occur. Use HEPES or MES for long-term storage if possible.

  • pH Sensitivity: Phosphonic acids bind best when the surface is positively charged (below the Isoelectric Point of the metal oxide). For Iron Oxide (IEP ~6.8), coating at slightly acidic pH is often more efficient.

References

  • Mechanism of Phosphonate Binding

    • Mutin, P. H., Guerrero, G., & Vioux, A. (2005). Hybrid materials from organophosphorus coupling molecules.
  • PEG-Phosphonate on Iron Oxide (Protocol & Stability)

    • Lamanna, G., et al. (2011). Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles.[2] Journal of Materials Chemistry.

  • Comparison of Anchoring Groups (Silane vs. Phosphonate)

    • Gawalt, E. S., et al. (2001). Self-Assembly and Bonding of Alkanephosphonic Acids on the Native Oxide Surface of Titanium. Langmuir.[3]

  • In Vivo Stealth Properties

    • Ramniceanu, G., et al. (2024).[4] Multi-phosphonic acid poly(ethylene glycol) coated iron oxide.[4] Specific Polymers / Scientific Publication.[4][5]

  • General PEGylation Strategies

    • Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today.

Sources

Foundational

Reactivity &amp; Application Guide: Bromo-PEG3-Phosphonic Acid

[1] Executive Summary Bromo-PEG3-phosphonic acid is a specialized heterobifunctional linker designed for interface engineering.[1] It bridges the gap between inorganic surfaces (metal oxides, hydroxyapatite) and organic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Bromo-PEG3-phosphonic acid is a specialized heterobifunctional linker designed for interface engineering.[1] It bridges the gap between inorganic surfaces (metal oxides, hydroxyapatite) and organic functional molecules. Its utility lies in its dual-reactivity profile: the phosphonic acid moiety serves as a robust anchor for surface passivation, while the primary alkyl bromide acts as an electrophilic handle for subsequent conjugation via Nucleophilic Substitution (


).

This guide provides a technical deep-dive into the reactivity of the bromo group within this specific molecular architecture, addressing the unique solubility and kinetic challenges posed by the accompanying phosphonic acid tail.

Part 1: Molecular Architecture & Reactivity Profile[1]

The Structural Logic

The molecule consists of three distinct functional zones, each dictating a specific aspect of the experimental design:

  • The Anchor (Phosphonic Acid): A tridentate or bidentate binder. In aqueous media, it exists in equilibrium between mono- and dianionic forms (

    
    , 
    
    
    
    ).
    • Critical Constraint: The acidity of this group interferes with standard base-catalyzed organic reactions.

  • The Spacer (PEG3): A polyethylene glycol chain providing aqueous solubility and reducing steric hindrance at the surface interface.

  • The Electrophile (Primary Bromide): The reactive center. It is a primary alkyl halide, making it a prime candidate for

    
     reactions.
    
The Reactivity Matrix

The reactivity of the bromo group is not isolated; it is heavily influenced by the state of the phosphonic acid.

ParameterCondition: Free Acid (-PO3H2)Condition: Diethyl Ester (-PO3Et2)
Solubility Water, Methanol, DMF (limited)DCM, Chloroform, Ethyl Acetate
Reactivity (

)
Complex: Requires excess base to neutralize acid protons first.[1]Standard: Reacts like typical alkyl bromide.[1]
Purification Difficult (Requires RP-HPLC or Dialysis).[1]Easy (Silica Gel Chromatography).[1]
Surface Binding Excellent: Direct binding to TiO2/Al2O3.[1]Poor: Requires hydrolysis (TMSBr or Acid) before binding.[1]

Part 2: The Bromo-Group – Nucleophilic Substitution Mechanics[1]

The core reactivity of the bromo group in this molecule follows the


 (Substitution Nucleophilic Bimolecular)  mechanism. However, the presence of the PEG chain and the phosphonic acid requires specific modifications to standard protocols.
Mechanism of Action

The incoming nucleophile (Nu⁻) attacks the carbon bearing the bromine from the backside (180°). The bromine leaves as a stable bromide ion (Br⁻).[2]

Key Nucleophiles:

  • Azides (

    
    ):  For converting the linker into a "Click Chemistry" reagent.
    
  • Thiols (R-SH): For creating thioether bonds (stable bioconjugation).

  • Amines (R-NH2): For creating secondary amines (requires careful pH control to avoid poly-alkylation).[1]

The "Base Trap" Phenomenon

When working with the free acid form of Bromo-PEG3-phosphonic acid, a common failure mode is under-basification .[1]

  • Scenario: You add 1 equivalent of amine and 1 equivalent of base (e.g., TEA).

  • Result: No reaction.

  • Cause: The phosphonic acid consumes the base immediately to form the phosphonate salt. The nucleophile remains protonated (inactive).

  • Correction: You must supply enough base to neutralize the phosphonic acid (2 eq) plus the nucleophile (1 eq).

Visualization: Reaction Pathways

The following diagram illustrates the competition between successful substitution and the side reactions (hydrolysis) or inhibition (protonation).

SN2_Mechanism Start Bromo-PEG3-Phosphonic Acid Base Base Addition (NaH, K2CO3, DIPEA) Start->Base Dissolution Neutralized Phosphonate Salt (Active Substrate) Base->Neutralized Excess Base (>2 eq) Inhibited Protonated Nucleophile (Reaction Stalled) Base->Inhibited Insufficient Base (<2 eq) Product Functionalized Linker (Nu-PEG3-PO3H2) Neutralized->Product + Nucleophile (Azide/Thiol) Solvent: DMF/DMSO Temp: 60°C Hydrolysis Hydrolysis Byproduct (HO-PEG3-PO3H2) Neutralized->Hydrolysis + H2O / OH- (Side Reaction)

Figure 1: Reaction logic flow for Bromo-PEG3-Phosphonic Acid.[1] Note the critical "Base Addition" step determining success vs. inhibition.

Part 3: Experimental Protocols

Protocol A: Surface Immobilization (The "Anchor-First" Strategy)

Best for: Creating reactive surfaces on Metal Oxides (TiO2, Al2O3) or Stainless Steel.

Reagents:

  • Bromo-PEG3-phosphonic acid (Free Acid)[1]

  • Solvent: Ethanol (Absolute) or Methanol

  • Substrate: Activated TiO2 or Al2O3 surface

Step-by-Step:

  • Surface Activation: Clean the substrate via UV/Ozone or Plasma cleaning (10 min) to generate surface hydroxyl groups.

  • Solution Prep: Dissolve the linker to 1-2 mM in Ethanol.

    • Note: If solubility is poor, add 5-10% water, but this slows monolayer formation.[1]

  • Incubation (T-BAG Method): Immerse the substrate in the solution.

    • Tethering by Aggregation and Growth (T-BAG):[1][3] Allow the solvent to slowly evaporate, concentrating the phosphonic acid at the interface.

    • Time: 12–24 hours at Room Temperature.

  • Annealing (Crucial): Remove substrate, rinse briefly with ethanol, and bake at 120°C for 2-4 hours .

    • Why? This drives the condensation reaction (P-OH + HO-Metal

      
       P-O-Metal + H2O), converting hydrogen bonds into covalent bonds.[1]
      
  • Validation: Measure Water Contact Angle. A successful Bromo-PEG monolayer should show a contact angle of

    
    .[1]
    
Protocol B: Solution-Phase Azidation (Synthesis of Azido-PEG3-Phosphonate)

Best for: Converting the bromo-linker into a Click Chemistry reagent.[1]

Reagents:

  • Bromo-PEG3-phosphonic acid[1][4][5][6][7][8]

  • Sodium Azide (

    
    )
    
  • Solvent: DMF (Dry)

  • Base: None required if using excess

    
     (Azide is weakly basic), but care must be taken with the acidic protons.
    

Step-by-Step:

  • Dissolution: Dissolve 100 mg Bromo-PEG3-phosphonic acid in 2 mL dry DMF.

  • Reagent Addition: Add Sodium Azide (5 equivalents).

    • Expert Note: The excess azide acts as both the nucleophile and the base buffer.

  • Reaction: Heat to 60°C for 12 hours under Nitrogen.

    • Monitoring: Monitor by LC-MS.[1] The Br isotope pattern (1:1 doublet) will disappear, replaced by the Azide mass (

      
      ).
      
  • Workup (The Hard Part):

    • Do NOT use aqueous extraction (the product is water-soluble).

    • Filter off excess salts.[9]

    • Concentrate DMF under high vacuum.

    • Purify via Reverse Phase (C18) Flash Chromatography using a Water/Acetonitrile gradient (0.1% TFA).

Part 4: Troubleshooting & Optimization

Stability in Basic Media

Phosphonate monolayers are generally stable in acidic and neutral pH. However, in high pH (>9) , the surface bonds can hydrolyze, causing the monolayer to desorb.

  • Implication: If performing a post-immobilization

    
     reaction on the surface, avoid strong hydroxide bases. Use non-nucleophilic organic bases like DIPEA  or DBU  in organic solvents.
    
Hydrolysis Competition

The primary bromide is susceptible to hydrolysis by water (forming the alcohol, HO-PEG-PO3H2), especially at elevated temperatures.

  • Prevention: Always use anhydrous solvents (DMF, DMSO) for the substitution reaction. Store the neat linker at -20°C under argon.

Decision Tree: Ester vs. Acid

Use the graph below to select the correct starting material for your workflow.

Workflow_Decision Start Project Goal Q1 Are you modifying a surface OR synthesizing a conjugate? Start->Q1 Surface Surface Modification (TiO2, Al2O3, Fe2O3) Q1->Surface Surface Synthesis Solution Synthesis (Drug Conjugate) Q1->Synthesis Solution RouteA Use FREE ACID form (Direct anchoring) Surface->RouteA RouteB Use DIETHYL ESTER form (Protect acid during synthesis) Synthesis->RouteB StepA 1. Coat Surface 2. Anneal (120°C) 3. React Bromide on Surface RouteA->StepA StepB 1. Perform Sn2 Reaction 2. Purify (SiO2 Column) 3. Hydrolyze Ester (TMSBr) RouteB->StepB

Figure 2: Strategic selection of linker form (Acid vs. Ester) based on application.

References

  • Kosian, M., Smulders, M. M., & Zuilhof, H. (2016).[10] Structure and Long-Term Stability of Alkylphosphonic Acid Monolayers on SS316L Stainless Steel. Langmuir, 32(4), 1047-1057.[10] Retrieved from [Link]

  • Mutin, P. H., & Guerrero, G. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2246–2262. Retrieved from [Link]

  • Luschtinetz, R., et al. (2009). Self-Assembled Monolayers of Alkylphosphonic Acids on Metal Oxides.[1][11] Langmuir, 25(1), 207-214. Retrieved from [Link]

  • ChemGuide. (n.d.). Nucleophilic Substitution Mechanisms. Retrieved from [Link]

Sources

Exploratory

The Phosphonic Acid Anchor: Mechanisms, Stability, and Protocols for Surface Engineering

Executive Summary The phosphonic acid moiety (–PO(OH)₂) represents a gold standard for functionalizing metal oxide surfaces and biological minerals.[1] Unlike silanes, which suffer from hydrolytic instability, or carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phosphonic acid moiety (–PO(OH)₂) represents a gold standard for functionalizing metal oxide surfaces and biological minerals.[1] Unlike silanes, which suffer from hydrolytic instability, or carboxylic acids, which are prone to rapid desorption, phosphonic acids form robust, covalent P–O–M (Metal) bonds. This guide dissects the coordination chemistry governing these interactions, details the "Tethering by Aggregation and Growth" (T-BAG) protocol for monolayer formation, and analyzes the specific utility of bisphosphonates in bone-targeted drug delivery.

The Chemistry of the Phosphonic Acid Anchor[1][2][3]

The phosphonic acid group is a tetrahedral phosphorus center bonded to one carbon, one double-bonded oxygen (phosphoryl), and two hydroxyl groups.[2] Its efficacy as a surface anchor stems from its dual ability to act as a hydrogen bond donor/acceptor and a chelating ligand.

Acid-Base Properties and Speciation

The pKa values of phosphonic acids (typically pKa₁ ≈ 2–3 and pKa₂ ≈ 7–8) dictate their speciation in solution.

  • Acidic pH (< pKa₁): The fully protonated species R-PO(OH)₂ dominates, favoring hydrogen bonding with surface hydroxyls.

  • Neutral/Basic pH: Deprotonation leads to phosphonate anions (R-PO₃H⁻ or R-PO₃²⁻), which drive electrostatic attraction to positively charged metal oxide surfaces (e.g., TiO₂ or Al₂O₃ below their isoelectric point).

Coordination Modes

The stability of the phosphonate-surface interface is defined by the coordination geometry. Tridentate binding is thermodynamically preferred, rendering the monolayer quasi-permanent.

  • Monodentate: Interaction via one oxygen atom. Labile and reversible.

  • Bidentate: Two oxygens bind to metal centers. Can be chelating (same metal atom) or bridging (two adjacent metal atoms).

  • Tridentate: All three oxygen atoms coordinate, often requiring surface restructuring or "etching" where metal ions are pulled slightly from the lattice to satisfy the coordination sphere.

BindingModes PA Phosphonic Acid R-PO(OH)2 Surface Metal Oxide Surface (M-OH) PA->Surface Adsorption Mono Monodentate (Labile) Surface->Mono Physisorption Bi Bidentate (Bridging/Chelating) Mono->Bi -H2O (Condensation) Tri Tridentate (Covalent/Stable) Bi->Tri Annealing (Max Stability)

Figure 1: Progression of phosphonic acid binding modes from labile physisorption to stable tridentate coordination.

Comparative Analysis: Anchor Stability

For researchers selecting a surface anchor, stability under physiological or environmental conditions is paramount. Phosphonic acids offer a distinct advantage over silanes and carboxylic acids on non-silica oxides.

FeatureCarboxylic Acid (–COOH)Silane (–Si(OR)₃)Phosphonic Acid (–PO(OH)₂)
Primary Bond Electrostatic / H-bondCovalent (Si-O-Si / Si-O-M)Covalent / Ion-Covalent (P-O-M)
Substrate Scope TiO₂, Fe₃O₄, Quantum DotsSiO₂, Glass, Hydroxylated surfacesTiO₂, Al₂O₃, ZnO, Fe₃O₄, Hydroxyapatite
Hydrolytic Stability Low (Desorbs at pH > pKa)Moderate (Si-O-C bonds hydrolyze)High (Resistant to hydrolysis pH 2–10)
Thermal Stability Low (< 150°C)High (> 200°C)High (> 400°C on Al₂O₃)
Self-Assembly Fast, disorderedSlow, sensitive to moistureControlled, dense packing

Key Insight: While silanes are the default for silica (SiO₂), they form less stable M-O-Si bonds on transition metal oxides due to the mismatch in bond ionicity. Phosphonic acids are the superior choice for TiO₂, Al₂O₃, and biominerals [1].

Experimental Protocols

Protocol A: Formation of SAMs on Metal Oxides (T-BAG Method)

The "Tethering by Aggregation and Growth" (T-BAG) method is superior to simple immersion because it minimizes bulk precipitation and ensures monolayer uniformity [2].

Materials:

  • Substrate: Polished TiO₂ or Al₂O₃ wafers.

  • Reagent: Octadecylphosphonic acid (ODPA).[3][4]

  • Solvent: Dry Tetrahydrofuran (THF) or Ethanol.

Workflow:

  • Surface Activation: Clean substrate via UV/Ozone treatment for 20 mins to maximize surface hydroxyl density.

  • Solution Preparation: Dissolve ODPA in THF to a concentration of 0.1–1.0 mM.

  • Deposition: Suspend the substrate vertically in the solution.[5][6] Allow the solvent to evaporate slowly at room temperature. As the meniscus recedes, the amphiphilic molecules self-assemble at the triple-phase line, depositing a dense monolayer.

  • Annealing (Critical Step): Bake the coated substrate at 120–140°C for 12–24 hours . This drives the condensation reaction (release of water) and converts monodentate/bidentate modes into the thermodynamically stable tridentate mode.

  • Rinsing: Sonicate in pure THF to remove loosely bound multilayers.

SAM_Protocol Start Substrate (TiO2/Al2O3) Clean UV/Ozone Cleaning (Generate -OH groups) Start->Clean Dip T-BAG Deposition (0.1 mM ODPA in THF) Clean->Dip Evap Solvent Evaporation (Meniscus Force Assembly) Dip->Evap Self-Assembly Anneal Thermal Annealing (140°C, 18h) Evap->Anneal Covalent Bonding Wash Sonication Rinse (Remove Multilayers) Anneal->Wash Final Stable SAM Wash->Final

Figure 2: The T-BAG workflow for creating robust phosphonate monolayers on metal oxides.

Protocol B: Bisphosphonate Targeting of Hydroxyapatite (Bone)

Bisphosphonates (BPs) contain two phosphonate groups sharing a central carbon (P-C-P).[7][8] This structure mimics pyrophosphate and acts as a "bone hook," chelating calcium ions in hydroxyapatite (HAp) [3].

Application: Targeted drug delivery to bone resorption sites.

Methodology:

  • Conjugation: Link the therapeutic agent (e.g., protein, small molecule) to the R₂ side chain of a bisphosphonate (e.g., Alendronate or Pamidronate).

  • Binding Assay: Incubate HAp nanoparticles (20 mg/mL) with the BP-conjugate in PBS (pH 7.4) at 37°C.[8]

  • Quantification: Centrifuge to pellet the HAp. Measure the concentration of unbound conjugate in the supernatant using UV-Vis or HPLC.

  • Binding Efficiency: Calculate % Bound =

    
    .
    

Mechanistic Note: The P-C-P backbone resists enzymatic hydrolysis (unlike P-O-P), ensuring the targeting moiety survives in vivo circulation until it binds to the bone mineral [4].

Characterization Techniques

To validate the presence and quality of the phosphonic acid interface, use the following triad of analytical techniques:

  • X-Ray Photoelectron Spectroscopy (XPS):

    • Target: P 2p peak.

    • Insight: A shift in binding energy (typically around 133–134 eV) confirms oxidation state and surface binding. The O 1s signal can resolve P-O-M (531.5 eV) vs. P=O (530.5 eV) species [5].

  • FTIR Spectroscopy (PM-IRRAS or ATR):

    • Target: P-O stretching vibrations.

    • Diagnostic Bands:

      • 
        : ~1220 cm⁻¹ (Disappears or shifts upon tridentate binding).
        
      • 
        : 900–1100 cm⁻¹ (Broadens due to surface coordination).
        
    • Validation: Loss of the P=O stretch is a strong indicator of tridentate coordination where the phosphoryl oxygen coordinates to the metal [1].

  • Contact Angle Goniometry:

    • Target: Surface wettability.

    • Validation: A bare metal oxide is hydrophilic (< 20°). A successful alkyl-phosphonate SAM should render the surface hydrophobic (> 100°).

References

  • Comparison of silatrane, phosphonic acid, and carboxylic acid functional groups for attachment of porphyrin sensitizers to TiO2. RSC Advances. [Link]

  • Bonding Self-Assembled, Compact Organophosphonate Monolayers to the Native Oxide Surface of Silicon. Princeton University. [Link]

  • Bisphosphonates: Mechanism of Action and Role in Clinical Practice. Mayo Clinic Proceedings. [Link]

  • Targeted delivery to bone and mineral deposits using bisphosphonate ligands. Advanced Drug Delivery Reviews. [Link]

  • Characterizing the Molecular Order of Phosphonic Acid Self-Assembled Monolayers on Indium Tin Oxide Surfaces. Langmuir. [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for conjugating Bromo-PEG3-phosphonic acid to primary amines

Application Note: High-Efficiency Conjugation of Bromo-PEG3-Phosphonic Acid to Primary Amines Part 1: Executive Summary & Strategic Analysis The Challenge: Conjugating Bromo-PEG3-phosphonic acid to primary amines present...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Conjugation of Bromo-PEG3-Phosphonic Acid to Primary Amines

Part 1: Executive Summary & Strategic Analysis

The Challenge: Conjugating Bromo-PEG3-phosphonic acid to primary amines presents a specific chemoselective challenge. Typically, alkyl bromides (haloacetyls or alkyl halides) are designated as thiol-reactive reagents, favored for their reaction with cysteine residues at physiological pH (7.0–7.5). However, specific applications—such as functionalizing lysine residues on proteins for bone targeting (via the phosphonate group) or surface immobilization—require driving the reaction toward primary amines (


).

The Solution: To successfully couple the alkyl bromide group to a primary amine (N-alkylation) while overcoming the lower nucleophilicity of amines compared to thiols, this protocol utilizes Nucleophilic Catalysis and pH Modulation . We employ a "Finkelstein-assisted" strategy using Potassium Iodide (KI) to generate a transient, highly reactive alkyl iodide intermediate, coupled with a basic pH environment (pH 9.0) to ensure the target amines are deprotonated and nucleophilic.

Key Mechanistic Insight:



Part 2: Detailed Protocol

Materials & Reagents
ComponentGrade/SpecPurpose
Bromo-PEG3-Phosphonic Acid >95% PurityHeterobifunctional Linker (Bone targeting/Surface anchor)
Target Molecule Protein/Peptide/Amine-SurfaceContains accessible primary amines (Lysine

-amines or N-terminus)
Reaction Buffer 0.1 M Sodium Carbonate/Bicarbonate, pH 9.0Maintains basic pH to favor unprotonated amine (

)
Catalyst Potassium Iodide (KI)Converts Alkyl-Br to reactive Alkyl-I in situ
Solvent (Organic) DMSO or DMF (Anhydrous)Solubilizes the linker before aqueous addition
Quenching Buffer 1 M Glycine or Ethanolamine, pH 9.0Scavenges unreacted linker
Desalting Column Zeba™ Spin or PD-10Removes excess reagents and byproducts
Pre-Reaction Considerations (The "Senior Scientist" Checklist)
  • Thiol Blocking: If your target protein contains free cysteines, they will react with the alkyl bromide faster than the amines. You must block free thiols (e.g., with NEM) or verify their absence (Ellman’s Assay) before proceeding.

  • Ionic Strength: The phosphonic acid group will be fully ionized (

    
    ) at pH 9.0. If your protein is also negatively charged, electrostatic repulsion may hinder the reaction. Add 150–300 mM NaCl to the buffer to shield charges.
    
  • Stoichiometry: Alkyl bromides are susceptible to slow hydrolysis. Use a 20–50 molar excess of the linker to ensure reaction completion.

Step-by-Step Methodology

Step 1: Buffer Preparation

  • Prepare 0.1 M Sodium Carbonate buffer, pH 9.0 .

  • Optional: Add 5 mM EDTA to prevent metal-catalyzed oxidation of the protein.

Step 2: Target Preparation

  • Dissolve the target amine (protein/peptide) in the Reaction Buffer at a concentration of 2–5 mg/mL .

  • Critical Step: Add Potassium Iodide (KI) to a final concentration of 10 mM . This acts as the nucleophilic catalyst.[1]

Step 3: Linker Solubilization

  • Dissolve Bromo-PEG3-phosphonic acid in anhydrous DMSO or DMF.

  • Prepare a stock concentration of ~50–100 mM.

Step 4: Conjugation Reaction

  • Add the Linker stock to the Target solution.

  • Target Molar Ratio: 20:1 to 50:1 (Linker:Protein).

  • Note: Keep the final organic solvent concentration

    
     (v/v) to avoid protein denaturation.
    
  • Incubation: Incubate at 37°C for 18–24 hours in the dark.

    • Why 37°C? N-alkylation of amines by bromides has a higher activation energy than NHS-ester acylation. Room temperature is often insufficient for high yields.

Step 5: Quenching

  • Add 1 M Glycine (pH 9.0) to a final concentration of 50 mM.

  • Incubate for 30 minutes at room temperature. This terminates the reaction by consuming remaining alkyl bromides.

Step 6: Purification

  • Small Molecules/Peptides: Use HPLC (C18 column). The phosphonic acid group will cause a significant retention time shift (more polar/charged).

  • Proteins: Use Size Exclusion Chromatography (SEC) or Desalting Columns (e.g., PD-10, Zeba Spin) equilibrated with PBS (pH 7.4).

    • Note: Phosphonates have high affinity for metals. Avoid buffers with high Calcium or Magnesium during purification to prevent precipitation.

Part 3: Mechanism & Workflow Visualization

The following diagram illustrates the Finkelstein-assisted N-alkylation pathway, highlighting the critical role of the Iodide catalyst in accelerating the reaction.

G cluster_0 Reagents Linker Bromo-PEG3-Phosphonate (R-CH2-Br) Intermediate Reactive Intermediate (R-CH2-I) Linker->Intermediate Finkelstein Rxn (I- displaces Br-) Amine Target Primary Amine (Protein-NH2) Transition Transition State (SN2 Attack) Amine->Transition Nucleophilic Attack (pH 9.0) Catalyst Potassium Iodide (KI) Catalyst->Intermediate Intermediate->Transition Activated Electrophile Product Conjugate (Protein-NH-PEG3-Phosphonate) Transition->Product Irreversible Alkylation

Caption: Finkelstein-assisted N-alkylation workflow. Iodide displaces Bromide to form a reactive Iodide intermediate, which is rapidly attacked by the primary amine.

Part 4: Quality Control & Validation

To ensure the "Trustworthiness" of your conjugate, perform the following validation steps:

MethodExpected ResultTroubleshooting
MALDI-TOF / ESI-MS Mass shift of +321 Da (approx) per linker attached.If

Mass is low, increase Temp to 37°C or pH to 9.5.
TNBS Assay Reduction in free amines compared to control.If amines remain high, check for hydrolysis of the bromide stock.
31P NMR Distinct peak for phosphonate (~20-30 ppm).Absence of peak indicates failed conjugation or loss during dialysis.
Ellman's Assay Negative for free thiols (Control).Positive result implies the linker reacted with Cysteine, not Lysine.

References

  • Hermanson, G. T. (2013). Bioconjugation Techniques (3rd ed.). Academic Press. (Chapter 2: Functional Targets - Amines; Chapter 3: The Chemistry of Reactive Groups - Alkyl Halides).

  • BroadPharm. (n.d.). Bromo-PEG3-phosphonic acid Product Page & Protocols. Retrieved October 24, 2023.

  • Thermo Fisher Scientific. (n.d.). Chemistry of Crosslinking - Amine Reactivity.

  • Baskin, J. M., et al. (2007). "Copper-free click chemistry for dynamic in vivo imaging." Proceedings of the National Academy of Sciences, 104(43), 16793-16797. (Discusses alkyl halide reactivity in biological contexts).

Sources

Application

Precision Linkerology: Integrating Bromo-PEG3-Phosphonic Acid in PROTAC Design

Abstract & Scope This application note details the strategic integration of Bromo-PEG3-phosphonic acid (and its ester derivatives) into Proteolysis Targeting Chimera (PROTAC) synthesis. Unlike standard carboxylic acid li...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the strategic integration of Bromo-PEG3-phosphonic acid (and its ester derivatives) into Proteolysis Targeting Chimera (PROTAC) synthesis. Unlike standard carboxylic acid linkers, the phosphonic acid moiety offers unique physicochemical properties, including high polarity, potential for bone-tissue targeting (hydroxyapatite affinity), and bioisosteric utility for phosphate-binding domains.

This guide addresses the specific synthetic challenges posed by this molecule—primarily the competing acidity of the phosphonate protons during nucleophilic substitution and the high polarity complicating purification. We present a reliable "Protect-Alkylate-Couple" workflow to ensure high yield and purity.

Part 1: Chemical Properties & Strategic Planning

Molecule Profile[1]
  • Identity: Bromo-PEG3-phosphonic acid[1]

  • Functional Groups:

    • Alkyl Bromide (Electrophile): Reactive handle for SN2 displacement by nucleophiles (phenols, amines, thiols).

    • PEG3 Spacer: Provides water solubility and flexibility to minimize steric clash in the ternary complex.

    • Phosphonic Acid: A dianionic group at physiological pH. Can serve as a binding element (bone targeting), a phosphate mimic, or a handle for phosphonamide coupling.

Retrosynthetic Strategy

Direct alkylation using the free phosphonic acid is chemically inefficient due to the acidity of the P-OH groups (


), which quench the base required for the SN2 reaction.

The Golden Rule: Always operate on the phosphonate in its esterified (protected) form during the alkylation step, or use a large excess of base if using the free acid is unavoidable.

Recommended Workflow:

  • Protection: Convert Bromo-PEG3-Phosphonic Acid

    
     Diethyl Ester (if not purchased as ester).
    
  • Alkylation (SN2): Couple Linker to Ligand A (Warhead/E3 Ligand).

  • Deprotection/Activation: Hydrolyze ester to acid.

  • Final Coupling: Conjugate to Ligand B or isolate as the final bone-targeting PROTAC.

Part 2: Detailed Experimental Protocols

Protocol A: Protection (In-Situ Esterification)

Use this if you only have the free acid starting material.

Rationale: The free acid is difficult to drag through organic layers. Converting to the diethyl ester renders the linker lipophilic and compatible with standard silica chromatography.

  • Reagents: Bromo-PEG3-phosphonic acid (1.0 eq), Triethyl orthoacetate (excess, as solvent/reagent).

  • Procedure:

    • Dissolve the starting acid in neat triethyl orthoacetate (approx. 3 mL per mmol).

    • Heat to 80°C for 2-4 hours. Monitor by LCMS (mass shift +56 Da for mono-ester, +112 Da for di-ester).

    • Workup: Evaporate excess reagent under high vacuum. The residue is usually the pure diethyl phosphonate.

    • Validation:

      
      P NMR should show a shift from 
      
      
      
      ppm (acid) to
      
      
      ppm (ester).
Protocol B: The SN2 Displacement (Bromo-End Coupling)

Target: Coupling the linker to a Phenolic Ligand (e.g., VHL Ligand or Warhead).

Materials:

  • Ligand (Nucleophile): 1.0 eq

  • Linker (Bromo-PEG3-phosphonate diethyl ester): 1.2 eq

  • Base:

    
     (3.0 eq) or 
    
    
    
    (2.0 eq) - Cesium promotes faster kinetics.
  • Solvent: Anhydrous DMF or DMSO (0.1 M concentration).

Step-by-Step:

  • Activation: In a flame-dried vial, dissolve the Ligand and Base in anhydrous DMF. Stir at RT for 15 min to generate the phenoxide anion.

  • Addition: Add the Bromo-PEG3-phosphonate linker (dissolved in minimal DMF) dropwise.

  • Reaction: Stir at 50–60°C for 4–12 hours.

    • Expert Insight: Do not exceed 80°C to avoid elimination of the HBr (forming a vinyl-PEG byproduct).

  • Workup: Dilute with EtOAc, wash with water (x3) and brine (x1). Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH). The phosphonate ester is polar; expect elution at higher polarity than standard alkyl linkers.

Protocol C: Phosphonate Deprotection (The "TMSBr" Method)

Target: Revealing the free phosphonic acid for final usage or coupling.[2]

Materials:

  • Intermediate from Protocol B (1.0 eq)

  • Bromotrimethylsilane (TMSBr): 5–10 eq

  • Solvent: Anhydrous DCM (0.05 M)

Step-by-Step:

  • Setup: Dissolve the intermediate in DCM under Nitrogen/Argon at 0°C.

  • Addition: Add TMSBr dropwise.

  • Reaction: Warm to RT and stir for 2–4 hours.

    • Mechanism:[1][3][4] TMSBr cleaves the ethyl esters to form silyl phosphonates.

  • Quench (Critical): Add MeOH (excess) and stir for 30 mins. This hydrolyzes the silyl esters to the free phosphonic acid.

  • Purification: Do not use Silica Gel. The free acid will stick irreversibly.

    • Method: Use Reverse Phase (C18) Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Part 3: Data Presentation & QC

Quantitative Summary Table
ParameterFree Acid LinkerDiethyl Ester Linker
Molecular Weight ~409.2 g/mol ~465.3 g/mol
Solubility Water, DMSO, MeOHDCM, EtOAc, DMSO
Reactive Handle Alkyl BromideAlkyl Bromide
pKa (approx) 1.5, 7.0N/A (Protected)
Purification Mode C18 Reverse PhaseNormal Phase Silica
Primary Application Bone Targeting / Hydrophilic HandleSynthetic Intermediate
Visualizing the Workflow (Graphviz)

PROTAC_Synthesis start START: Bromo-PEG3-Phosphonic Acid decision Is the Phosphonate Protected? start->decision protect Step 1: Protection (Triethyl Orthoacetate, 80°C) decision->protect No (Free Acid) couple_br Step 2: S_N2 Coupling (Ligand-OH + Cs2CO3 + DMF) decision->couple_br Yes (Diethyl Ester) warning CRITICAL: Free acid quenches base. Poor Yields. decision->warning Attempting Direct Coupling protect->couple_br deprotect Step 3: Deprotection (TMSBr, then MeOH) couple_br->deprotect final_coupling Optional Step 4: Phosphonamide Coupling (Amine Ligand + HATU) deprotect->final_coupling If Linking 2nd Ligand product FINAL PROTAC (Bone Targeted or Phosphate Mimic) deprotect->product If Bone Target final_coupling->product

Caption: Decision tree for integrating phosphonic acid linkers. The "Protected" route (Green) is the industry standard for high-yield synthesis.

Part 4: Troubleshooting & Expert Insights

"The Reaction Stuck at 50% Conversion"
  • Cause: Incomplete deprotonation of the nucleophile or decomposition of the alkyl bromide.

  • Solution: Add a catalytic amount of Sodium Iodide (NaI, 0.1 eq) to the reaction (Finkelstein reaction in situ). This converts the Alkyl-Bromide to a more reactive Alkyl-Iodide.

"I cannot purify the final product."
  • Cause: Phosphonic acids are zwitterionic and chelate to silica metals.

  • Solution: Switch to C18 Reverse Phase Flash Chromatography . Use a gradient of Water (0.1% TFA) to Acetonitrile. The TFA suppresses ionization, sharpening the peaks.

"My ester won't deprotect with LiOH."
  • Insight: Unlike carboxylic esters, phosphonate esters are incredibly stable to basic hydrolysis. You must use silyl-based deprotection (TMSBr or TMSI) or harsh acid reflux (HCl, 6M), though the latter may degrade your PROTAC warhead.

References

  • BenchChem. Application Notes: Bromo-PEG5-phosphonic Acid Linker for Targeted Drug Delivery.[5] (Accessed 2024).[2] Link

  • Troup, R. I., et al. (2020).[] Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy.[] Link

  • Keglevich, G., et al. (2017). Phosphonic acid: preparation and applications.[7][5][8][9][10] Beilstein Journal of Organic Chemistry.[7] Link

  • Demizu, Y., et al. (2012). Selective Esterification of Phosphonic Acids.[8] MDPI Pharmaceuticals. Link

  • MedChemExpress. Bromo-PEG3-C2-phosphonic acid Product Information.Link

Sources

Method

Surface modification of titanium dioxide with Bromo-PEG3-phosphonic acid

Surface Modification with Bromo-PEG3-Phosphonic Acid Abstract This guide details the protocol for modifying Titanium Dioxide (TiO₂) surfaces with 11-Bromo-undecyl-PEG3-phosphonic acid . Unlike traditional silanization, w...

Author: BenchChem Technical Support Team. Date: February 2026

Surface Modification with Bromo-PEG3-Phosphonic Acid

Abstract

This guide details the protocol for modifying Titanium Dioxide (TiO₂) surfaces with 11-Bromo-undecyl-PEG3-phosphonic acid . Unlike traditional silanization, which often suffers from hydrolytic instability in physiological environments, phosphonic acid (PA) headgroups form robust P–O–Ti covalent bonds that resist hydrolysis. The inclusion of a PEG3 spacer provides a "stealth" hydrophilic interface to minimize non-specific protein adsorption, while the terminal Bromo (Br) group serves as a versatile handle for downstream bioconjugation via Nucleophilic Substitution (


) or Atom Transfer Radical Polymerization (ATRP).
Scientific Grounding & Mechanism
1.1 Why Phosphonic Acids?

While organosilanes are the standard for silica, they perform poorly on metal oxides like TiO₂ due to the reversibility of the Ti–O–Si bond in water. Phosphonic acids react with surface hydroxyls on TiO₂ to form Ti–O–P bonds.

  • Thermodynamic Stability: The homolytic bond energy of Ti–O (662 kJ/mol) is exceptionally high.

  • Binding Modes: PA ligands initially physisorb via hydrogen bonding. Thermal annealing drives a condensation reaction, eliminating water and converting these interactions into mono-, bi-, or tridentate covalent coordination. Tridentate binding is the most stable state.

1.2 The Role of the PEG3-Br Architecture
  • Phosphonic Acid: Anchoring group.[1][2][3][4]

  • PEG3 (Polyethylene Glycol): Increases solubility in polar solvents and creates a hydration layer that repels non-specific bio-fouling.

  • Bromo (Br) Terminus: A stable electrophile ready for conversion to an Azide (–N₃) for "Click" chemistry or use as an initiator for polymer grafting.

1.3 Mechanistic Pathway

The following diagram illustrates the transition from physisorption to stable chemisorption.

BindingMechanism Substrate TiO2 Surface (Ti-OH) Physisorption Physisorption (H-Bonding) Substrate->Physisorption Incubation Ligand Bromo-PEG3-PA (Solution) Ligand->Physisorption Annealing Thermal Annealing (120°C, -H2O) Physisorption->Annealing Chemisorption Stable SAM (Tridentate P-O-Ti) Annealing->Chemisorption Condensation

Figure 1: Transition from surface hydroxyl recognition to covalent tridentate anchoring via thermal dehydration.

Materials & Equipment
CategoryItemSpecification/Notes
Ligand Bromo-PEG3-Phosphonic AcidPurity >95%. Store at -20°C under Argon.
Substrate TiO₂ (Rutile or Anatase)Planar slides, nanoparticles, or medical implant surfaces.
Solvents Ethanol (EtOH)Absolute, anhydrous (HPLC Grade).
Solvents Tetrahydrofuran (THF)Anhydrous, inhibitor-free (Optional for T-BAG method).
Cleaning Piranha Solution3:1 conc.

: 30%

. (DANGER: Corrosive/Explosive)
Equipment Vacuum OvenCapable of maintaining 120°C.
Equipment Plasma CleanerOxygen plasma (Alternative to Piranha).
Experimental Protocols
Protocol A: Substrate Pre-treatment (Critical)

Goal: Remove organic contaminants and maximize surface hydroxyl (-OH) density for ligand binding.

  • Solvent Wash: Sonicate TiO₂ substrates sequentially in Acetone, Ethanol, and Water (10 min each).

  • Hydroxyl Activation (Choose ONE):

    • Method 1 (Standard): Expose to Oxygen Plasma (High RF) for 15 minutes.

    • Method 2 (Aggressive): Immerse in Piranha Solution (3:1

      
      ) for 30 min. Rinse copiously with Milli-Q water.
      
    • Note: Use substrates immediately after activation. The surface energy is high, and it will adsorb airborne carbon rapidly.

Protocol B: Self-Assembled Monolayer (SAM) Formation

We recommend the "T-BAG" (Tethering by Aggregation and Growth) method for planar surfaces to ensure high density, though simple immersion works for nanoparticles.

Step 1: Solution Preparation

  • Dissolve Bromo-PEG3-Phosphonic Acid to a concentration of 0.5 – 1.0 mM in anhydrous Ethanol (or 95:5 Ethanol/Water).

  • Expert Tip: If the ligand is stubborn to dissolve, mild sonication (40°C) is acceptable. Avoid DMSO as it is difficult to remove later.

Step 2: Incubation

  • Planar Substrates: Immerse the activated TiO₂ slide vertically in the solution. Seal the container to prevent evaporation. Incubate for 24 hours at Room Temperature (RT).

  • Nanoparticles: Disperse TiO₂ NPs in the ligand solution. Stir gently for 24 hours.

Step 3: Washing (Physisorbed Removal)

  • Remove substrates and rinse thoroughly with pure Ethanol to remove loosely bound multilayers.

  • Self-Validation: The surface should appear uniform; any "cloudiness" suggests bulk precipitation (failure).

Step 4: Thermal Annealing (The "Locking" Step)

  • Place the dried substrates in a vacuum oven (or convection oven).

  • Heat at 120°C for 18–24 hours .

  • Why? This step provides the activation energy to break the H-bonds and form the covalent P–O–Ti linkage, releasing water molecules.

Step 5: Final Wash

  • Sonicate the annealed substrates in Ethanol for 10 minutes. This rigorous step ensures only covalently bound ligands remain.

Characterization & Validation

To ensure the protocol worked, use the following validation hierarchy:

TechniqueExpected ResultInterpretation
Contact Angle

Bare TiO₂ is superhydrophilic (<10°). The PEG-Br surface is moderately hydrophilic but distinct from the bare oxide.
XPS (Survey) Presence of P 2p and Br 3d Confirms ligand presence. Absence of Si signals confirms no silicone contamination.
XPS (High Res) O 1s shiftLook for a shoulder at ~531.5 eV (P–O–Ti) distinct from the bulk lattice oxide (~530 eV).
Stability Test Incubate in PBS (pH 7.4) for 7 days.Re-measure Contact Angle. If

, the SAM is stable.
Downstream Application: Azide Substitution

Converting the surface for Click Chemistry.

  • Prepare a saturated solution of Sodium Azide (

    
    )  in dry DMF (Dimethylformamide).
    
  • Immerse the Bromo-functionalized TiO₂ in the solution.

  • Stir/Incubate at 60°C for 24 hours .

  • Rinse with water and ethanol.

  • Result: The surface now terminates in

    
    , ready to react with any Alkyne-tagged biomolecule (DNA, Peptides) via CuAAC click chemistry.
    
Workflow Visualization

Workflow Start Start: Bare TiO2 Clean 1. Activation (O2 Plasma / Piranha) Start->Clean Incubate 2. Incubation (1mM Ligand in EtOH, 24h) Clean->Incubate High Surface Energy Rinse1 3. Rinse (Remove Physisorbed) Incubate->Rinse1 Anneal 4. Annealing (120°C, 18h) Rinse1->Anneal Critical Step Rinse2 5. Sonicate Wash (Verify Covalency) Anneal->Rinse2 Final Functionalized Surface (Ready for Click Chem) Rinse2->Final

Figure 2: Step-by-step experimental workflow for robust phosphonate SAM formation.

References
  • Mutin, P. H., Guerrero, G., & Vioux, A. (2005). Hybrid materials from organophosphorus coupling molecules. Journal of Materials Chemistry, 15(35-36), 3761-3768.

  • Schwartz, J., & Hanson, E. L. (2005). Bonding Self-Assembled, Compact Organophosphonate Monolayers to the Native Oxide Surface of Titanium. Langmuir, 19(8), 3281–3287.

  • Adden, N., et al. (2006). Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces.[4][5] Langmuir, 22(19), 8197–8204.

  • Mani, G., et al. (2008). Stability of Self-Assembled Monolayers on Titanium and Gold.[6] Langmuir, 24(13), 6712–6718.

Sources

Application

Application Note: Site-Selective Bioconjugation of Peptides with Bromo-PEG3-Phosphonic Acid

Executive Summary This guide details the methodology for conjugating Bromo-PEG3-phosphonic acid to peptides. Unlike standard maleimide chemistries, which are susceptible to retro-Michael addition and instability in plasm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the methodology for conjugating Bromo-PEG3-phosphonic acid to peptides. Unlike standard maleimide chemistries, which are susceptible to retro-Michael addition and instability in plasma, this protocol utilizes alkyl halide chemistry to form a non-reversible, hydrolytically stable thioether bond with cysteine residues.

The resulting conjugate integrates the biological activity of the peptide with the phosphonic acid moiety, enabling two critical applications:

  • Bone Targeting: High affinity binding to hydroxyapatite (HA) in skeletal tissue.[1]

  • Surface Immobilization: Robust anchoring of bioactive peptides onto metal oxide surfaces (e.g., Titanium implants,

    
    , 
    
    
    
    ) for medical devices.[2]

Chemical Basis & Mechanistic Insight

The Reagent: Bromo-PEG3-Phosphonic Acid
  • Bromo Group (Electrophile): A primary alkyl bromide. It is less reactive than iodoacetamide or maleimide, requiring slightly more basic conditions (pH 8.0–8.5) and longer reaction times. However, it offers superior stability against light-induced degradation and minimizes non-specific over-alkylation of lysines compared to iodo-derivatives.

  • PEG3 Linker: A short polyethylene glycol spacer that enhances aqueous solubility and provides rotational flexibility, preventing the phosphonate "anchor" from sterically hindering the peptide’s receptor binding.

  • Phosphonic Acid: A bis-deprotonated anion at physiological pH, mimicking phosphate groups. It chelates Calcium (

    
    ) in bone mineral and forms bidentate/tridentate coordination bonds with metal oxides.
    
Reaction Mechanism: Nucleophilic Substitution ( )

The reaction proceeds via a bimolecular nucleophilic substitution (


). The thiolate anion (

) of a cysteine residue attacks the carbon bearing the bromine, displacing the bromide ion.

Key Expert Insight: The


 of a typical cysteine thiol is ~8.3. To drive the reaction with an alkyl bromide (a moderate electrophile), the pH must be maintained near or slightly above the 

(pH 8.0–8.5) to ensure a high concentration of the nucleophilic thiolate species.

ReactionMechanism Cys Peptide-SH (Thiol) Thiolate Peptide-S⁻ (Thiolate Nucleophile) Cys->Thiolate Deprotonation Base Base (pH 8.5) Base->Cys Transition [Transition State] Thiolate->Transition + Reagent Reagent Br-PEG3-Phosphonate (Electrophile) Reagent->Transition Product Peptide-S-PEG3-Phosphonate (Stable Thioether) Transition->Product Leaving Br⁻ Transition->Leaving

Figure 1: Mechanism of Thioether Formation via


 Alkylation.

Pre-Conjugation Considerations

Peptide Design
  • Cysteine Placement: Ensure the peptide contains a single surface-exposed cysteine. If the peptide has internal disulfides essential for structure, this protocol requires careful modification (e.g., using orthogonal protecting groups) or is not suitable.

  • Solubility: Phosphonic acids are polar. If your peptide is hydrophobic, the final conjugate will likely have improved solubility.

Reagent Preparation
  • Stock Solution: Dissolve Bromo-PEG3-phosphonic acid in DMSO or DMF at 50–100 mM. While water-soluble, preparing the stock in organic solvent prevents slow hydrolysis of the bromide over long-term storage and allows for higher concentration gradients.

Detailed Protocol: Cysteine-Selective Conjugation

Materials Required[2][3][4][5][6][7][8][9][10][11][12][13]
  • Buffer: 50 mM Sodium Phosphate or Borate Buffer, pH 8.5, containing 5 mM EDTA (to chelate metals that catalyze disulfide oxidation).

  • Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine). Avoid DTT if possible, as it contains thiols that compete for the bromide. If DTT is used, it must be removed via desalting before adding the Bromo-reagent.

  • Organic Solvent: DMSO or DMF (LC-MS grade).

  • Quenching Reagent:

    
    -Mercaptoethanol or DTT.
    
Step-by-Step Workflow
Step 1: Peptide Reduction (Crucial)

Even "free" cysteine peptides form dimers (disulfides) during storage.

  • Dissolve peptide to 1–2 mM in Buffer (pH 8.5) .

  • Add 1.5 molar equivalents of TCEP.

  • Incubate for 30 minutes at Room Temperature (RT).

    • Note: TCEP does not contain thiols and does not need to be removed before the next step.

Step 2: Conjugation Reaction
  • Calculate the volume of Bromo-PEG3-phosphonic acid stock needed for 5–10 molar equivalents relative to the peptide.

    • Expert Note: Alkyl bromides are less efficient than maleimides. Excess reagent drives the reaction to completion and compensates for any slow hydrolysis of the bromide.

  • Add the reagent slowly to the peptide solution while vortexing.

  • Add DMSO/DMF if necessary to ensure the final solution is 10–20% organic solvent (helps solubilize the linker and peptide).

  • Incubate: 4–16 hours at Room Temperature (or overnight at 4°C) under inert atmosphere (

    
     or Ar) if possible to prevent thiol oxidation.
    
    • Why so long? The

      
       reaction with alkyl bromides is kinetically slower than Michael additions.
      
Step 3: Quenching
  • Add 10 equivalents of

    
    -Mercaptoethanol or DTT.
    
  • Incubate for 15 minutes. This scavenges excess alkyl bromide, preventing over-alkylation during workup.

Step 4: Purification
  • Method: Preparative Reverse-Phase HPLC (C18 column).

  • Mobile Phase:

    • A: Water + 0.1% TFA

    • B: Acetonitrile + 0.1% TFA

  • Gradient: 5% to 60% B over 30 minutes.

  • Note: The phosphonic acid group is hydrophilic. The product will elute earlier than the unconjugated hydrophobic peptide.

Workflow Start Lyophilized Peptide Reduction Reduction (TCEP, pH 8.5, 30 min) Start->Reduction Conjugation Conjugation (Add 10eq Br-Linker, 4-16h) Reduction->Conjugation Do not remove TCEP Quench Quenching (Add excess Thiol) Conjugation->Quench Purify Purification (RP-HPLC, C18) Quench->Purify Final Pure Phosphonated Peptide Purify->Final

Figure 2: Operational Workflow for Bromo-PEG-Phosphonate Conjugation.

Data Analysis & Validation

Mass Spectrometry (ESI-MS)

Verification is best performed via ESI-TOF or LC-MS.

ComponentMass Change (

Mass)
Notes
Bromo-PEG3-Phosphonate N/AReagent MW approx. 320–380 Da (depending on exact structure)
Loss of HBr -80.9 DaNet loss during substitution
Expected Shift + (Linker MW - 81 Da) The mass added to the peptide.

Example: If the Bromo-PEG3-Phosphonic acid MW is 321 Da, the observed mass shift on the peptide will be +240 Da (321 - 81 for HBr loss + 1 for H replacement). Always calculate based on the exact structure of your specific commercial linker.

Hydroxyapatite (HA) Binding Assay

To validate functional bone targeting:

  • Incubate 10 µM conjugate with 5 mg Hydroxyapatite powder in PBS (pH 7.4).

  • Centrifuge (10,000 x g, 5 min).

  • Analyze supernatant by HPLC.

  • Result: The conjugate should be depleted from the supernatant (>90% binding), whereas unconjugated peptide remains in solution.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<20%) pH too low (< 7.5)Increase pH to 8.5. Cysteine must be deprotonated (

) to react with Alkyl Bromide.
Peptide Dimerization Incomplete reductionEnsure TCEP is fresh. Verify reduction by MS before adding linker.
Precipitation Phosphonate insolubilityEnsure <20% DMSO/DMF is present. Phosphonates can aggregate in pure organic solvents; they need water.
Multiple Additions Lysine reactionpH > 9.0 promotes amine reaction. Keep pH strictly between 8.0 and 8.5.

References

  • Bioconjugation Techniques. Hermanson, G. T. (2013). Academic Press. (The definitive guide on alkyl halide and thioether chemistry).
  • Fast Cysteine Bioconjugation Chemistry. PMC - NIH. Discusses reaction kinetics of thiols with various electrophiles including alkyl halides.

  • Bisphosphonate conjugation for bone specific drug targeting. PMC - NIH. Reviews the mechanism of phosphonate binding to hydroxyapatite and its use in drug delivery.[1][3]

  • Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces. NIH. Details the chemistry of phosphonate anchoring to metal oxides for surface functionalization.

  • Bromo-PEG3-phosphonic acid Chemical Properties. MedChemExpress. Technical specifications and solubility data for the specific linker.

Sources

Method

Application Note: Precision Bioconjugation of Bromo-PEG3-Phosphonic Acid with Thiol Groups

Abstract This technical guide details the reaction parameters for conjugating Bromo-PEG3-phosphonic acid with thiol-containing ligands (e.g., cysteine residues, thiolated oligonucleotides, or small molecules). Unlike rap...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the reaction parameters for conjugating Bromo-PEG3-phosphonic acid with thiol-containing ligands (e.g., cysteine residues, thiolated oligonucleotides, or small molecules). Unlike rapid maleimide-thiol conjugation, the alkyl bromide moiety utilizes a nucleophilic substitution (


) mechanism that requires specific pH tuning to balance thiolate nucleophilicity against hydrolysis. This protocol is optimized for high-fidelity bioconjugation, particularly in surface functionalization workflows where the phosphonic acid anchors to metal oxides (e.g., 

,

, Hydroxyapatite) while the bromo-terminus remains available for subsequent thiol capture.

Scientific Foundation & Mechanism

The Heterobifunctional Logic

Bromo-PEG3-phosphonic acid serves as a robust molecular bridge. Its dual functionality allows for orthogonal reactivity:

  • Phosphonic Acid (

    
    ):  Exhibits high affinity for metal oxide surfaces via coordination bonding. It is chemically stable across a wide pH range (acidic to basic), unlike silanes which are prone to self-polymerization.
    
  • Alkyl Bromide (

    
    ):  A specific electrophile for thiols. Unlike maleimides, which can undergo retro-Michael addition (instability), the thioether bond formed by alkyl bromide displacement is irreversible and chemically stable in physiological environments.
    
Reaction Mechanism: Alkylation

The conjugation proceeds via a bimolecular nucleophilic substitution (


). The reaction rate is governed by the concentration of the thiolate anion  (

), not the protonated thiol (

).
  • Step 1: Deprotonation. The thiol (

    
     for cysteine) must be deprotonated to form the thiolate.
    
  • Step 2: Nucleophilic Attack. The thiolate attacks the electrophilic carbon attached to the bromine.

  • Step 3: Displacement. Bromide (

    
    ) is expelled as a leaving group, forming a stable thioether bond.
    

Critical Consideration: Alkyl bromides are less reactive than iodoacetamides or maleimides. Therefore, maintaining a pH of 8.0–9.0 is crucial to maximize the fraction of reactive thiolate species without triggering rapid hydrolysis of the bromide.

ReactionMechanism Thiol Thiol Ligand (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate pKa ~8.3 Base Base (pH 8.5) Deprotonation Base->Thiolate TS Transition State [R-S ... C ... Br]‡ Thiolate->TS Nucleophilic Attack Linker Bromo-PEG3-Phosphonate (Br-PEG-PO3H2) Linker->TS Product Conjugate (R-S-PEG-PO3H2) TS->Product Irreversible Leaving Leaving Group (Br⁻) TS->Leaving

Caption: Mechanism of Thiol-Bromo Substitution. High pH drives thiolate formation, the active nucleophile.

Materials & Preparation

Reagents
ComponentSpecificationStorage
Bromo-PEG3-Phosphonic Acid >95% Purity-20°C, Desiccated, Argon
Reaction Buffer 0.1 M Carbonate/Bicarbonate or PhosphatePrepare fresh
Reducing Agent TCEP-HCl (Tris(2-carboxyethyl)phosphine)4°C
Thiol Ligand Protein, Peptide, or Thiolated Surface-80°C (Proteins)
Quenching Agent 2-Mercaptoethanol or CysteineRT
Buffer Selection Guide
  • Recommended: 0.1 M Sodium Carbonate/Bicarbonate, pH 8.5 – 9.0 .

    • Why: This pH range ensures >50% of thiol groups are in the reactive thiolate form.

  • Alternative: 0.1 M Sodium Phosphate, pH 8.0 + 5 mM EDTA .

    • Why: EDTA chelates divalent cations that might catalyze thiol oxidation. Phosphate is suitable if the target is sensitive to higher pH, though reaction kinetics will be slower.

  • Avoid: Tris buffer at high concentrations if using amine-reactive chemistry downstream (not an issue here, but good practice). Avoid DTT (Dithiothreitol) as a reducing agent in the reaction mixture, as it contains thiols that will compete for the bromide.[1]

Experimental Protocol

Phase 1: Preparation of Thiol Component

Objective: Ensure thiols are reduced and available for reaction.

  • Reduction: If the thiol-containing molecule (e.g., antibody, peptide) exists as a disulfide dimer, reduce it with 10 mM TCEP for 30 minutes at room temperature.

  • Purification (Optional but Recommended): If high concentrations of TCEP are used, remove excess via desalting column (e.g., Zeba Spin) or dialysis into the Reaction Buffer (pH 8.5) .

    • Note: TCEP is generally compatible with alkylation, but removing it simplifies downstream analysis.

Phase 2: Conjugation Reaction

Objective: Covalent attachment of the linker.

  • Solubilization: Dissolve Bromo-PEG3-phosphonic acid in the Reaction Buffer.

    • Solubility Note: The PEG chain imparts water solubility. If using high concentrations (>10 mM), a small amount of DMSO (up to 10%) can be added to facilitate dissolution.

  • Mixing: Add the Bromo-linker to the Thiol solution.

    • Stoichiometry (Solution Phase): Use 5–10 molar excess of Bromo-linker over Thiol to drive the reaction to completion (pseudo-first-order kinetics).

    • Stoichiometry (Surface Phase): If the phosphonate is already bound to a nanoparticle, add the Thiol ligand in excess (determined by surface area calculations).

  • Incubation:

    • Temperature: Room Temperature (20–25°C).

    • Time: 4 – 16 hours .

    • Insight: Alkyl bromide substitution is significantly slower than maleimide conjugation (which takes ~1 hour). Overnight incubation ensures maximal yield.

    • Protection: Protect from light and oxygen (flush headspace with

      
       or Ar) to prevent thiol oxidation.
      
Phase 3: Quenching & Purification
  • Quenching: Add 2-Mercaptoethanol or L-Cysteine (excess vs. Bromo-linker) and incubate for 30 minutes. This scavenges any unreacted alkyl bromide groups.

  • Purification:

    • For Proteins: Size Exclusion Chromatography (SEC) or Dialysis (MWCO appropriate for protein).

    • For Nanoparticles: Magnetic separation or Centrifugation/Wash cycles.

Workflow Visualization

This diagram illustrates the two primary application tracks: Solution Phase Conjugation vs. Surface Immobilization.

Workflow Start Start: Bromo-PEG3-Phosphonic Acid Surf_Prep Track A: Surface Immobilization (e.g., TiO2, Fe3O4 NPs) Start->Surf_Prep Sol_Prep Track B: Solution Conjugation (Protein/Peptide) Start->Sol_Prep Surf_Bind Incubate with Nanoparticles (pH 4-6, Aqueous/Ethanol) Surf_Prep->Surf_Bind Surf_Wash Wash Unbound Linker Surf_Bind->Surf_Wash Surf_React Add Thiol Ligand (pH 8.5, Overnight) Surf_Wash->Surf_React Sol_React Mix Linker + Thiol (pH 8.5, 10x Excess Linker) Sol_Prep->Sol_React Sol_Purify Remove Excess Linker (Dialysis/SEC) Sol_React->Sol_Purify Sol_Bind Bind to Target Surface (Optional) Sol_Purify->Sol_Bind

Caption: Dual workflow options. Track A is preferred for nanoparticle functionalization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conjugation Yield pH too low (< 8.0)Increase buffer pH to 8.5–9.0 to generate thiolate.
Thiol oxidation (Disulfides)Pre-treat thiol with TCEP; degas buffers.
Insufficient TimeExtend reaction to 12–16 hours (overnight).
Precipitation Linker hydrophobicityAlthough PEG is hydrophilic, the Bromo-alkyl end is non-polar. Add 5-10% DMSO.
Non-Specific Binding ElectrostaticsPhosphonic acid is negatively charged at pH > 7. Ensure proper blocking steps if using on surfaces.
Linker Hydrolysis pH too high (> 10)Maintain pH < 9.5. Alkyl bromides hydrolyze slowly but degrade at extreme pH.

References

  • Greg T. Hermanson. Bioconjugate Techniques. 3rd Edition, Academic Press, 2013. (Chapter 3: The Chemistry of Reactive Groups).

  • Specific Polymers. Phosphonic Acid Functionalized Polymers: Synthesis and Applications. (2020).

  • BroadPharm. PEG-Linker Chemistry and Applications. (Accessed 2026).[2]

  • BenchChem. Application Notes for Thiol-PEG Conjugation. (2025).

  • Mutin, P. H., et al. "Selective Surface Modification of Metal Oxides with Phosphonic Acids." Chemistry of Materials, 16(26), 5670-5675.

Sources

Application

Bromo-PEG3-Phosphonic Acid: A Critical Reagent for Hydrophilic Linker Design in ADCs

Topic: Bromo-PEG3-phosphonic acid in the development of antibody-drug conjugates (ADCs) Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, ADC Formulation Scientists Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bromo-PEG3-phosphonic acid in the development of antibody-drug conjugates (ADCs) Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, ADC Formulation Scientists

Executive Summary

The clinical success of Antibody-Drug Conjugates (ADCs) hinges on the delicate balance between potency and physicochemical stability.[1] A pervasive challenge in the development of next-generation ADCs—particularly those utilizing ultra-potent payloads like pyrrolobenzodiazepines (PBDs) or tubulysins—is the hydrophobicity-induced aggregation of the conjugate. Aggregation leads to rapid hepatic clearance, immunogenicity, and reduced therapeutic index.[2]

Bromo-PEG3-phosphonic acid has emerged as a high-value heterobifunctional reagent designed to address this "hydrophobicity challenge." It serves as a modular building block for introducing a permanently charged phosphonate moiety via a flexible PEG spacer. Unlike simple PEGylation, which relies on steric shielding, the phosphonic acid group (


, 

) provides electrostatic repulsion at physiological pH, effectively "masking" the lipophilicity of the payload without interfering with its biological activity.

This guide details the mechanistic rationale, synthetic integration, and validated protocols for utilizing Bromo-PEG3-phosphonic acid to engineer highly soluble, aggregation-resistant ADCs.

Scientific Rationale: The "Hydrophilic Masking" Strategy[2][3]

Mechanism of Action

The Bromo-PEG3-phosphonic acid reagent functions through two synergistic mechanisms:

  • The PEG3 Spacer: Provides a discrete, flexible distance (

    
    12-15 Å) that decouples the charged phosphonate from the hydrophobic payload, preventing interference with enzyme-cleavable triggers (e.g., Val-Cit-PAB).
    
  • The Phosphonic Acid Headgroup: At physiological pH (7.4), the phosphonic acid exists predominantly as a dianion (

    
    ). This high charge density creates a hydration shell around the hydrophobic payload, suppressing hydrophobic interaction-mediated aggregation.
    
Comparative Advantage

Compared to other solubilizing strategies, the phosphonate moiety offers distinct advantages:

Solubilizing GroupMechanismProsCons
Phosphonic Acid Electrostatic & H-bondingHigh polarity; Stable; Mimics natural phosphatesRequires specific deprotection (if ester used)
Sulfonic Acid ElectrostaticStrong acid; Very stableHarder to introduce synthetically; Less hydration than phosphate
PEG (High MW) Steric ShieldingEasy to conjugateIncreases viscosity; Dilutes drug potency (mass penalty)
Sugar (Glucuronide) HydrophilicityNatural metaboliteRequires complex glycosylation chemistry

Application Workflow: Designing the Linker-Drug Module

In a typical ADC architecture, Bromo-PEG3-phosphonic acid is not used to link the antibody to the drug directly. Instead, it is used to modify the Linker-Payload intermediate to create a "Solubilized Side-Chain."

Structural Integration

The reagent is typically attached to a multifunctional scaffold (e.g., a Lysine or Glutamic acid residue) that serves as a central hub connecting:

  • The Cytotoxic Payload (via a cleavable trigger).

  • The Antibody Attachment Handle (e.g., Maleimide, DBCO).

  • The Solubilizing Module (The PEG3-Phosphonate).

Visualization of the Architecture

ADC_Architecture cluster_Solubility Solubility Modifier cluster_Payload Cytotoxic Module Antibody Antibody (mAb) Linker_Handle Conjugation Handle (e.g., Maleimide) Antibody->Linker_Handle Bioconjugation Scaffold Branching Scaffold (e.g., Lysine) Linker_Handle->Scaffold PEG3 PEG3 Spacer Scaffold->PEG3 Side-chain Trigger Cleavable Trigger (e.g., Val-Cit) Scaffold->Trigger Main Chain Phosphonate Phosphonic Acid (PO3H2) PEG3->Phosphonate Payload Hydrophobic Payload (e.g., PBD) Trigger->Payload Release

Caption: Modular architecture of a hydrophilic ADC. The Bromo-PEG3-Phosphonate reagent is used to construct the "Solubility Modifier" branch, ensuring the hydrophobic payload remains solvated.

Experimental Protocol: Synthesis of Phosphonate-Modified Linkers

Objective: To conjugate Bromo-PEG3-phosphonic acid (diethyl ester form) to a phenolic drug or linker scaffold, followed by deprotection to reveal the active phosphonic acid.

Reagents Required:

  • Reagent: Bromo-PEG3-phosphonic acid diethyl ester (CAS: 1148026-98-5 or similar).[3]

  • Substrate: Phenolic-containing payload (e.g., Tyrosine derivative) or Amine-containing scaffold.

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Solvent: Anhydrous DMF or DMSO.

  • Deprotection Reagents: Bromotrimethylsilane (TMSBr), Methanol.

Phase A: Alkylation (Coupling)

Rationale: The primary alkyl bromide undergoes an


 reaction with the nucleophile (phenoxide or amine).
  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the Substrate (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add Cesium Carbonate (1.5 - 2.0 equiv). Stir at Room Temperature (RT) for 15 minutes to generate the nucleophile (e.g., phenoxide anion).

  • Coupling: Add Bromo-PEG3-phosphonic acid diethyl ester (1.2 equiv) dropwise.

    • Note: Using the ester form is critical for solubility in organic solvents during synthesis. The free acid form is difficult to work with in non-aqueous coupling.

  • Reaction: Heat the mixture to 50–60°C. Monitor by LC-MS.

    • Typical Time: 4–16 hours.

    • Endpoint: Disappearance of starting material and appearance of the [M+H]+ peak corresponding to the coupled ester.

  • Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Silica gel). Elute with DCM/MeOH gradient (0–10% MeOH).

Phase B: Phosphonate Deprotection (McKenna Reaction)

Rationale: The diethyl ester must be hydrolyzed to the phosphonic acid to function as a solubilizer. Acidic or basic hydrolysis is often too harsh for complex payloads. The McKenna method (TMSBr) is mild and selective.

  • Dissolution: Dissolve the purified Ester Intermediate (from Phase A) in anhydrous DCM (0.05 M) under Argon.

  • Reagent Addition: Cool to 0°C. Add Bromotrimethylsilane (TMSBr) (10 equiv) dropwise.

    • Mechanism:[4] TMSBr cleaves the ethyl esters, forming silyl phosphonates.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

    • Monitoring: P-31 NMR is ideal (shift from ~30 ppm ester to ~0 ppm silyl ester). LC-MS may show the hydrolyzed mass if the sample is exposed to water during injection.

  • Methanolysis: Concentrate the reaction mixture to dryness (remove excess TMSBr and Ethyl Bromide). Redissolve the residue in Methanol (excess). Stir for 1 hour.

    • Action: Methanol cleaves the silyl groups, liberating the free Phosphonic Acid.

  • Purification: Concentrate in vacuo. Purify via Reverse-Phase HPLC (C18) using a water/acetonitrile gradient (with 0.1% Formic Acid or TFA).

    • Note: Phosphonic acids are polar; they will elute early.

Phase C: Quality Control & Validation
Analytical MethodExpected Result
LC-MS (ESI) Mass shift: -56 Da (loss of 2x Ethyl groups + 2H) from ester.
31P NMR Single peak around 20–30 ppm (depending on pH/solvent).
Solubility Test Compound should be soluble in PBS (pH 7.4) at >10 mg/mL.

Synthesis Pathway Diagram

Synthesis_Pathway Start Substrate (Drug-OH / Linker-NH2) Intermediate Intermediate: Substrate-PEG3-PO(OEt)2 Start->Intermediate Cs2CO3, DMF, 60°C (SN2 Alkylation) Reagent Bromo-PEG3-Phosphonate (Diethyl Ester) Reagent->Intermediate + Deprotection TMSBr / DCM then MeOH Intermediate->Deprotection McKenna Reaction Final Final Product: Substrate-PEG3-PO(OH)2 Deprotection->Final Hydrolysis

Caption: Step-by-step synthetic pathway for incorporating the Bromo-PEG3-phosphonic acid moiety.

Critical Considerations & Troubleshooting

  • Reactivity of the Bromo Group: The terminal bromide is a moderately reactive electrophile. If your payload contains other nucleophiles (e.g., primary amines), they must be protected (e.g., Boc/Fmoc) prior to the alkylation step.

  • Purification Challenges: The final phosphonic acid is highly polar.[5] Standard normal-phase chromatography is often ineffective. Use Reverse-Phase (C18) Prep-HPLC or HILIC (Hydrophilic Interaction Liquid Chromatography) for purification.

  • Bone Targeting Potential: While this guide focuses on solubility, be aware that exposed phosphonic acids (especially bisphosphonates) have high affinity for hydroxyapatite (bone mineral). For non-bone targets, ensure the phosphonate is not the dominant targeting vector, or use monophosphonates which have lower bone affinity than bisphosphonates.

References

  • BenchChem. Application Notes and Protocols: Bromo-PEG5-phosphonic Acid Linker for Targeted Drug Delivery.

  • National Institutes of Health (NIH). Antibody–drug conjugates: Recent advances in linker chemistry. (2021).[1][6]

  • BroadPharm. Bromo-PEG3-acid Product Information and Properties.

  • MedChemExpress. Bromo-PEG3-C2-phosphonic acid: PROTAC and ADC Linker Reagent.

  • AxisPharm. Phosphonate PEG Linkers: Surface Modification and Drug Delivery.[7]

  • Immunomart. Bromo-PEG3-phosphonic acid diethyl ester for PROTAC assembly.

Sources

Method

Application Note: Surface Engineering of Metal Oxide Nanoparticles using Bromo-PEG3-Phosphonic Acid

Introduction: The Strategic Advantage of Phosphonate Anchors In the development of inorganic nanomedicines, the stability of the organic-inorganic interface is the primary determinant of colloidal stability and biologica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Phosphonate Anchors

In the development of inorganic nanomedicines, the stability of the organic-inorganic interface is the primary determinant of colloidal stability and biological performance. While silanes are the standard for silica nanoparticles, phosphonic acids represent the gold standard for anchoring ligands onto metal oxides (e.g.,


, 

,

,

).[1]

Bromo-PEG3-phosphonic acid is a high-value heterobifunctional linker designed for this specific challenge. Its architecture offers three distinct advantages over traditional silanes or carboxylates:

  • Hydrolytic Stability: Unlike carboxylates, which desorb rapidly in physiological saline, phosphonates form mono-, bi-, and tridentate bonds with metal surface hydroxyls (

    
    ), creating a robust monolayer that resists hydrolysis in neutral-to-acidic environments.
    
  • Defined Spacing (PEG3): The short polyethylene glycol (PEG) spacer (n=3) provides sufficient hydrophilicity to prevent steric collapse but is short enough to ensure high ligand packing density. This "rigid spacer" effect is critical for maximizing the number of reactive sites per particle.

  • Versatile Electrophile (Bromo-): The terminal alkyl bromide is a latent "click" handle. It is stable during the ligand exchange process but readily undergoes Nucleophilic Substitution (

    
    ) post-assembly, allowing for the modular attachment of drugs, peptides, or antibodies.
    

Mechanism of Action: Surface Coordination

The binding of phosphonic acid to metal oxides is driven by the condensation of surface hydroxyl groups.[2] The most thermodynamically stable configuration is the tridentate mode, where the phosphonate tripod covalently locks onto three metal atoms.

Visualization: Binding Modes & Architecture

BindingMechanism cluster_surface Metal Oxide Surface (Fe3O4 / TiO2) cluster_molecule Bromo-PEG3-Phosphonate Ligand Surface Metal Surface (M-OH) note Key Advantage: P-O-M bonds are more stable than Si-O-M on oxides Surface->note Phosphonate Phosphonate Head (PO3) Phosphonate->Surface Tridentate Binding (Condensation -H2O) PEG PEG3 Linker (Solubility/Spacing) Phosphonate->PEG Bromo Terminal Br (Reactive Handle) PEG->Bromo

Figure 1: Schematic representation of the tridentate coordination of Bromo-PEG3-phosphonic acid onto a metal oxide surface. The P-O-M bond formation releases water and creates a hyper-stable anchor.

Experimental Protocols

Protocol A: Ligand Exchange on SPIONs (Iron Oxide)

Objective: To replace hydrophobic oleic acid (OA) ligands with Bromo-PEG3-phosphonic acid to render particles water-dispersible and reactive.

Materials:

  • Oleic Acid-capped Iron Oxide Nanoparticles (SPIONs) in Chloroform (

    
    ).
    
  • Bromo-PEG3-phosphonic acid.

  • Solvents: Tetrahydrofuran (THF), Chloroform (

    
    ), Hexane, Ethanol.
    
  • Equipment: Ultrasonic bath, Centrifuge, Magnetic separator (optional).

Step-by-Step Procedure:

  • Preparation: Dissolve

    
     of Bromo-PEG3-phosphonic acid in 
    
    
    
    of THF.
    • Expert Insight: Phosphonic acids have limited solubility in pure non-polar solvents. THF acts as a co-solvent that is miscible with both the hydrophobic OA-coated particles and the hydrophilic phosphonate.

  • Mixing: Add

    
     of the SPION solution (
    
    
    
    Fe) to the phosphonate solution.
    • Ratio: Maintain a large molar excess of phosphonate (approx. 50-100 molecules per

      
       of surface area) to drive the equilibrium.
      
  • Exchange Reaction: Reflux the mixture at

    
     for 12–24 hours under stirring.
    
    • Note: While room temperature exchange works, heating provides the activation energy required for the phosphonate to displace the carboxylate (oleic acid) and "anneal" into the stable tridentate mode.

  • Precipitation: Cool to room temperature. Add

    
     of Hexane to induce precipitation of the functionalized particles (OA is soluble in hexane; Phosphonate-NPs are not).
    
  • Washing: Centrifuge at 12,000 rpm for 15 minutes. Discard supernatant. Redisperse pellet in Ethanol. Repeat washing 3x to remove free oleic acid and unbound phosphonate.

  • Final Dispersion: Redisperse the purified pellet in DI water or PBS. The solution should be clear and stable.

Protocol B: "Click" Functionalization (Azidation)

Objective: Convert the terminal Bromine to an Azide (


) for Bio-orthogonal Click Chemistry.

Rationale: Direct substitution of Bromine with amines can be slow. Converting to an azide allows for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is faster and higher yield for attaching sensitive biological drugs.

Step-by-Step Procedure:

  • Reaction: Disperse

    
     of Bromo-functionalized NPs in 
    
    
    
    of DMF (Dimethylformamide).
  • Reagent Addition: Add Sodium Azide (

    
    ) in 10-fold molar excess relative to the estimated surface bromine groups.
    
  • Substitution: Stir at

    
     for 12 hours.
    
    • Mechanism:[2][3][4][5] Classical

      
       nucleophilic substitution.[3] The small azide ion easily penetrates the PEG layer to displace the bromide.
      
  • Purification: Dialysis against water (MWCO 3.5 kDa) for 24 hours to remove excess

    
     and DMF.
    
  • Result: Azide-terminated NPs ready for "Click" conjugation with Alkyne-modified drugs.

Workflow Visualization

Workflow Start Oleic Acid SPIONs Step1 Ligand Exchange (THF/Reflux) Start->Step1 + Br-PEG-PA Inter Br-PEG-NP (Stable Intermediate) Step1->Inter Purification Step2 Azidation (NaN3 / DMF) Inter->Step2 Nucleophilic Sub. Final N3-PEG-NP (Click Ready) Step2->Final Dialysis

Figure 2: Synthetic workflow transforming hydrophobic SPIONs into bio-clickable Azide-NPs.

Characterization & Validation

To ensure the protocol was successful, the following data points must be verified.

TechniqueParameterExpected OutcomeMechanism/Reasoning
FTIR Surface ChemistryLoss of 1710

(C=O); Appearance of 1000-1100

(P-O)
Confirms displacement of Oleic Acid by Phosphonate.
TGA Grafting DensityMass loss ~15-25% at 600°CQuantifies the organic shell mass. Phosphonates are thermally stable up to ~350°C.
DLS Hydrodynamic SizeIncrease of ~4-8 nm vs core sizeConfirms presence of PEG3 shell without massive aggregation.
Zeta Potential Surface ChargeShift from near 0 (OA) to -25/-35 mV (at pH 7.4)Phosphonates retain some negative charge; Br is neutral but surface dipoles affect Zeta.
XPS Elemental AnalysisDetection of Br (3d peak) and P (2p peak)Definitive proof of the linker presence and Br retention.

Troubleshooting & Expert Insights

Aggregation during Exchange
  • Symptom: Particles clump and fall out of solution during the THF reflux.

  • Cause: Incomplete solubility of the hydrophobic starting material.

  • Fix: Use a gradient solvent system. Start with

    
     (good for OA-NPs) and slowly add THF containing the phosphonate.
    
pH Sensitivity (The "Achilles Heel")
  • Insight: While phosphonates are stable in water and acid, they can desorb at high pH (

    
    ) due to competition with hydroxide ions (
    
    
    
    ).
  • Protocol Adjustment: Always perform bioconjugation reactions in buffered media (pH 7.2 - 8.0). Avoid strong bases like NaOH during the nucleophilic substitution steps; use mild bases like Carbonate or DIPEA if necessary.

"Fake" Stability
  • Issue: Particles look stable but the ligand is only physisorbed, not covalently bound.

  • Test: Incubate particles in physiological saline (

    
    ) for 24 hours. If they precipitate, the tridentate bond did not form. Ensure the heating step (annealing) in Protocol A is performed sufficienty.
    

References

  • Mutin, P. H., Guerrero, G., & Vioux, A. (2005). Hybrid materials from organophosphorus coupling molecules. Journal of Materials Chemistry, 15(35-36), 3761-3768.

  • Daou, T. J., et al. (2009). Hydrothermal synthesis of monodisperse magnetite nanoparticles and their surface modifications with phosphonate-PEG-COOH. Chemistry of Materials, 21(18), 4380-4386.

  • Sahoo, Y., et al. (2005). Alkyl phosphonate/phosphate coating on magnetite nanoparticles: a comparison with fatty acids. Langmuir, 21(19), 9191-9197.

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions. Angewandte Chemie International Edition, 40(11), 2004-2021.

  • Textor, M., et al. (2006). Surface Functionalization of Titanium with Phosphonates. Langmuir, 22(14), 6234-6245.

Sources

Application

pH optimization for binding phosphonic acids to metal oxide surfaces

Application Note: Precision Engineering of the Phosphonic Acid-Metal Oxide Interface Abstract This guide provides a rigorous technical framework for functionalizing metal oxide (MOx) surfaces (TiO₂, Al₂O₃, Fe₃O₄) with ph...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Engineering of the Phosphonic Acid-Metal Oxide Interface

Abstract

This guide provides a rigorous technical framework for functionalizing metal oxide (MOx) surfaces (TiO₂, Al₂O₃, Fe₃O₄) with phosphonic acids (PAs). Unlike silanes, which rely on polymerization, PAs form robust, specific coordination bonds with surface metal cations. However, the thermodynamics of this binding are strictly governed by the pH of the deposition medium relative to the Isoelectric Point (IEP) of the oxide. This note details the "pH Window of Operation," providing protocols to maximize monolayer density (SAM formation) while preventing substrate etching or multilayer precipitation.

Theoretical Framework: The Electrostatic & Coordination Driver

The binding of a phosphonic acid (


) to a metal oxide surface is not merely a condensation reaction; it is an acid-base equilibrium followed by ligand exchange.
The Mechanism
  • Physisorption: The PA molecule approaches the surface.[1] Electrostatic attraction is required here.

  • Condensation: Water is eliminated between the phosphonyl hydroxyls (

    
    ) and surface hydroxyls (
    
    
    
    ), forming stable
    
    
    bonds.
  • Chelation: The PA can bind in monodentate, bidentate, or tridentate modes.[1][2][3] Tridentate binding (C3v symmetry) offers the highest thermal and hydrolytic stability.

The pH Variable (The "Window of Operation")

Optimization requires balancing two competing equilibria:

  • PA Speciation: Phosphonic acids are diprotic (

    
    , 
    
    
    
    ). At low pH, they are neutral (
    
    
    ); as pH rises, they become anionic (
    
    
    then
    
    
    ).
  • Surface Charge (Zeta Potential): The oxide surface is positive below its IEP and negative above it.

The Optimization Rule:

Target pH


 IEP - 1.0 
Rationale: This ensures the surface retains a net positive charge (

) to attract the PA, while the PA begins to deprotonate (

), facilitating the nucleophilic attack on the metal center without strong electrostatic repulsion.

Critical Warning: Operating too far below the IEP (e.g., pH < 2 for ZnO) will cause substrate etching (dissolution of the oxide).

Visualization: The pH-Binding Interaction Model

The following diagram illustrates the convergence of surface state and PA speciation required for optimal binding.

PA_Binding_Mechanism cluster_low_pH Low pH (< pKa1) cluster_opt_pH Optimal pH (~IEP - 1) cluster_high_pH High pH (> IEP) Surface_Pos Surface: Positive (M-OH2+) Result_Low Weak Attraction Risk: Etching Surface_Pos->Result_Low PA_Neutral PA: Neutral (R-PO3H2) PA_Neutral->Result_Low Surface_Opt Surface: Slightly (+) Result_Opt Strong Binding (Condensation) Surface_Opt->Result_Opt PA_Mono PA: Mono-anionic (R-PO3H-) PA_Mono->Result_Opt Surface_Neg Surface: Negative (M-O-) Result_High Repulsion No Binding Surface_Neg->Result_High PA_Di PA: Di-anionic (R-PO3(2-)) PA_Di->Result_High

Caption: Interaction map showing the convergence of surface charge and PA protonation states. The green zone represents the optimal thermodynamic window for covalent bond formation.

Application Note: Substrate-Specific Parameters

Before beginning the protocol, identify your substrate's Isoelectric Point. This value dictates your target pH.

Metal Oxide SubstrateApprox.[1][2][4][5][6][7] IEPAcid SensitivityRecommended Solvent System
Titania (TiO₂) 5.5 – 6.5LowAqueous / Ethanol
Alumina (Al₂O₃) 8.0 – 9.0MediumEthanol / THF (Avoid pH < 4)
Magnetite (Fe₃O₄) 6.5 – 6.8HighEthanol (Strictly anhydrous preferred)
Zinc Oxide (ZnO) 9.0 – 10.0Very HighDry THF / Toluene (Avoid aqueous acid)
Silica (SiO₂) 2.0 – 3.0LowNot recommended for PAs (Use Silanes)

Note: For acid-sensitive oxides (ZnO, Fe₃O₄), avoid aqueous adjustments. Use the "T-BAG" method in organic solvents (see Protocol B).

Experimental Protocols

Protocol A: Aqueous/Hydro-alcoholic Deposition (For TiO₂ and Stable Oxides)

Best for: Robust oxides where pH control is precise.

Materials:

  • Phosphonic Acid Ligand (1–5 mM)

  • Solvent: 95:5 Ethanol:Water (v/v)

  • 0.1 M HCl and 0.1 M NaOH for adjustment.

Workflow:

  • Surface Activation (Critical):

    • Ultrasonicate substrate in acetone, then ethanol (10 min each).

    • Treat with UV/Ozone for 20 mins to generate max surface hydroxyls (

      
      ).
      
  • Solution Prep:

    • Dissolve PA to 1 mM in Ethanol/Water.

    • Optimization Step: Measure pH. Adjust to pH 4.5 – 5.0 (for TiO₂).

    • Why? This is below the IEP (6.0) but above the

      
       (2.1), ensuring mono-anionic species (
      
      
      
      ).
  • Incubation:

    • Immerse substrate for 12–24 hours at room temperature.

    • Tip: Slight heating (40°C) improves kinetics but increases risk of bulk precipitation.

  • Annealing (The "Lock-in" Step):

    • Remove substrate, rinse copiously with pure ethanol to remove physisorbed layers.

    • Bake at 120°C – 140°C for 1 hour.

    • Mechanism:[8][9][10] This drives the condensation reaction (

      
       removal), converting hydrogen bonds into covalent 
      
      
      
      bonds [1].
Protocol B: The T-BAG Method (For Acid-Sensitive Oxides)

Reference: Hanson et al. [2] Best for: Al₂O₃, ZnO, or when precise monolayer thickness is required.

Workflow:

  • Setup: Prepare a dilute solution (0.1 – 0.5 mM) of PA in a volatile solvent (THF or Ethanol).

  • Deposition: Suspend the substrate vertically in the solution.

  • Evaporation: Allow the solvent to evaporate slowly. As the meniscus recedes, the PA concentration at the interface increases, forcing organization.

  • Annealing: Bake at 140°C for 1 hour.

  • Solvent Wash: Sonication in the deposition solvent is required to remove multilayers formed by excess concentration.

Visualization: Optimization Workflow

Protocol_Flow Start Start: Define Substrate Check_IEP Check IEP & Acid Stability Start->Check_IEP Branch_Stable Stable (TiO2, ZrO2) Check_IEP->Branch_Stable High Stability Branch_Sensitive Sensitive (ZnO, Al2O3) Check_IEP->Branch_Sensitive Low Stability Step_Aq Protocol A: Hydro-alcoholic Adjust pH to IEP - 1.0 Branch_Stable->Step_Aq Step_TBAG Protocol B: T-BAG Method (Solvent Evaporation) Branch_Sensitive->Step_TBAG Incubate Incubate / Evaporate Step_Aq->Incubate Step_TBAG->Incubate Rinse Rinse Physisorbed Layers Incubate->Rinse Anneal CRITICAL: Thermal Anneal (120-140°C, 1 hr) Rinse->Anneal Validation Validation: Contact Angle / XPS Anneal->Validation

Caption: Decision tree for selecting the correct deposition protocol based on substrate stability and IEP data.

Troubleshooting & Validation

Self-Validating the Protocol: To ensure the protocol worked, perform these checks:

  • Contact Angle: A successful hydrophobic PA monolayer (e.g., Octadecylphosphonic acid) should yield a water contact angle > 100°. If < 90°, coverage is patchy.

  • Stability Test: Soak the modified substrate in water at pH 7 for 24 hours. Re-measure contact angle. A drop > 10° indicates weak binding (physisorption only, failed condensation).

  • XPS Analysis: Look for the P 2p peak at ~133 eV. The disappearance of the Metal-OH peak in O 1s spectra confirms binding [3].

Common Pitfalls:

  • Multilayers: Caused by concentration > 5mM or insufficient washing. Result: Hazy film, poor mechanical stability.

  • Etching: Caused by pH < 3 on Al₂O₃ or ZnO. Result: Loss of substrate material, pitting.

References

  • Mutin, P. H., Guerrero, G., & Vioux, A. (2004). Surface modification of metal oxides with phosphonic acids and phosphonates.[2][4][11][12][13] Chemical Reviews, 104(6), 2803-2846. [Link]

  • Hanson, E. L., et al. (2003). Bonding self-assembled, compact organophosphonate monolayers to the native oxide surface of silicon.[10] Journal of the American Chemical Society, 125(51), 16074-16080.[10] [Link]

  • Hotchkiss, P. J., et al. (2011). The modification of indium tin oxide with phosphonic acids: Mechanism of binding, tuning of surface properties, and performance in organic field-effect transistors. Accounts of Chemical Research, 45(3), 337-346. [Link]

Sources

Method

Solvent selection for bioconjugation reactions with Bromo-PEG3-phosphonic acid

Application Note | Doc ID: AN-BP3P-001 | Version 2.4 Introduction: The "Janus" Molecule Challenge Bromo-PEG3-phosphonic acid represents a sophisticated class of heterobifunctional linkers used primarily to interface biol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note | Doc ID: AN-BP3P-001 | Version 2.4

Introduction: The "Janus" Molecule Challenge

Bromo-PEG3-phosphonic acid represents a sophisticated class of heterobifunctional linkers used primarily to interface biological molecules with inorganic surfaces (metal oxides like TiO₂, Fe₃O₄, Al₂O₃, or Au). Its utility stems from its dual reactivity, but this same duality creates a complex solubility paradox that researchers often underestimate.

  • The Phosphonic Acid Head: Highly polar, hydrophilic, and acidic (pKa₁ ≈ 2, pKa₂ ≈ 7). It anchors strongly to metal oxides via coordination chemistry.

  • The PEG3 Spacer: A short polyethylene glycol chain that provides conformational flexibility and water solubility, reducing the "hydrophobic collapse" often seen with alkyl chain linkers.

  • The Alkyl Bromide Tail: A moderately hydrophobic electrophile that reacts with nucleophiles (thiols, amines) via S_N2 substitution.

The Core Challenge: The solvent system must solubilize the linker without deactivating the bromide (hydrolysis) while simultaneously accommodating the delicate folding requirements of the target protein. A "one-solvent-fits-all" approach rarely works. This guide details a Sequential Solvent Exchange Strategy to maximize conjugation efficiency.

Physicochemical Analysis & Solvent Compatibility

The selection of a solvent system is dictated by the specific phase of the conjugation workflow. The table below summarizes the solubility profile and reactivity risks associated with common laboratory solvents for this specific molecule.

Table 1: Solvent Compatibility Matrix
SolventSolubility (Linker)Protein CompatibilityReactivity RiskRecommended Use
DMSO (Dimethyl sulfoxide)Excellent Good (up to 10-20% v/v)Low. Stable for stock solutions.Primary Stock Solvent. Best for initial dissolution.
DMF (Dimethylformamide)Excellent Moderate (Toxic/Denaturing)Moderate. Can degrade to amines over time.Secondary alternative to DMSO. Avoid if possible.
Ethanol / Methanol Good Poor (Precipitation risk)Low.Surface Coating Solvent. Ideal for SAM formation on oxides.
Water / PBS (pH 7.4) Good (due to PEG/Phosphonate)Excellent High (Bromide hydrolysis over time).Conjugation Buffer. Only introduce during the final reaction step.
DCM / Chloroform ModerateNone (Denaturation)Low.Synthesis/Purification only. Not for bioconjugation.

Strategic Workflow: The Sequential Solvent Exchange

To maintain the integrity of the alkyl bromide while ensuring robust surface anchoring, we utilize a Surface-First approach. Attempting to conjugate the protein to the linker before surface attachment is not recommended due to the high probability of phosphonate-mediated protein aggregation.

Workflow Visualization

The following diagram illustrates the critical solvent switches required at each stage.

SolventWorkflow cluster_0 Critical Control Point: Hydrolysis Prevention Stock 1. Stock Preparation (Anhydrous DMSO) Surface 2. Surface Modification (Ethanol/Water Mix) Stock->Surface Dilute 1:100 into Alcohol Wash 3. Curing & Wash (Ethanol -> Buffer) Surface->Wash SAM Formation (12-24h) Conjugation 4. Bioconjugation (Buffer pH 8.5 + <5% DMSO) Wash->Conjugation Solvent Exchange

Figure 1: The Sequential Solvent Exchange workflow prevents premature hydrolysis of the bromide group while optimizing conditions for phosphonate anchoring.

Detailed Protocols

Phase 1: Stock Preparation (The "Dry" Phase)

Goal: Create a stable, high-concentration precursor.

  • Solvent: Anhydrous DMSO (Grade ≥99.9%, stored over molecular sieves).

    • Why? DMSO prevents hydrolysis of the bromide and suppresses the ionization of the phosphonic acid, preventing premature self-assembly or aggregation.

  • Concentration: Prepare a 50 mM to 100 mM stock solution.

  • Storage: Aliquot into small volumes (e.g., 20 µL) and store at -20°C under argon/nitrogen.

    • Caution: Avoid repeated freeze-thaw cycles, which introduce moisture and accelerate bromide degradation.

Phase 2: Surface Functionalization (The "Anchor" Phase)

Goal: Form a Self-Assembled Monolayer (SAM) on the metal oxide surface.

  • Substrate Preparation: Ensure the metal oxide surface (e.g., TiO₂ nanoparticles, ITO glass) is clean and activated (plasma cleaned or acid washed) to expose surface hydroxyl (-OH) groups.

  • Reaction Solvent: 95% Ethanol / 5% Water.

    • Why? Pure organic solvents often result in poor phosphonate binding. A small amount of water aids in the hydrolysis of the phosphonic acid to its active binding state and promotes reorganization of the monolayer.

  • Dilution: Dilute the DMSO stock into the Reaction Solvent to a final concentration of 0.5 – 1.0 mM.

    • Note: The final DMSO concentration should be <1%.

  • Incubation: Immerse substrate or suspend nanoparticles for 12–24 hours at Room Temperature (RT).

  • Curing (Critical Step): After washing with ethanol, bake the substrate at 100°C–120°C for 30 minutes (if the substrate allows). This converts hydrogen bonds into covalent metal-oxygen-phosphorus bonds, significantly increasing stability.

Phase 3: Protein Bioconjugation (The "Wet" Phase)

Goal: React the exposed alkyl bromide with a protein thiol (Cysteine).

Mechanism: The reaction is an S_N2 nucleophilic substitution. Unlike maleimides (which react fast at pH 6.5–7.5), alkyl bromides are less reactive and require a higher pH to ensure the cysteine is in its nucleophilic thiolate form (-S⁻).

  • Buffer Selection: 100 mM Carbonate/Bicarbonate Buffer or Borate Buffer, pH 8.5 – 9.0.

    • Why High pH? The pKa of a typical cysteine thiol is ~8.3. To drive the reaction with the sluggish alkyl bromide, we need the thiol to be deprotonated.

    • EDTA: Add 2-5 mM EDTA to chelate divalent cations that catalyze disulfide bond formation (which would compete with the conjugation).

  • Protein Preparation:

    • If the protein has oxidized disulfides, reduce with TCEP (Tris(2-carboxyethyl)phosphine) immediately prior to reaction. TCEP is compatible with alkyl bromides (unlike DTT, which contains thiols and will scavenge your linker).

  • Reaction Assembly:

    • Suspend the functionalized nanoparticles/surface in the Buffer.

    • Add the protein (Target ratio depends on surface area, typically 1-5 mg/mL).

    • Co-solvent: If the protein is hydrophobic, up to 5% DMSO can be added.

  • Incubation: 12–24 hours at 4°C or RT.

    • Note: S_N2 reactions are temperature dependent. RT is faster but increases the risk of protein degradation. 4°C is safer but slower.

Troubleshooting & Optimization

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Conjugation Yield pH too low (< 8.0).Increase buffer pH to 8.5–9.0 to favor thiolate formation.
Linker Hydrolysis Stock solution wet or old.Use fresh anhydrous DMSO. Prepare single-use aliquots.
Particle Aggregation Isoelectric Point (pI) clash.Ensure reaction pH is not equal to the protein's pI. The phosphonate surface is negatively charged; ensure protein is compatible.
Non-Specific Binding Incomplete SAM formation.Increase Phase 2 incubation time or add a "blocking" step (e.g., reacting unreacted bromides with mercaptoethanol after protein conjugation).
Reaction Mechanism Diagram

The following diagram details the chemical pathway, highlighting the specific requirements for the bromide displacement.

Mechanism cluster_reactants Reactants Linker Surface-Bound Linker (Alkyl Bromide) Transition Transition State (SN2) Backside Attack on C-Br Linker->Transition SideReaction Hydrolysis (Competitor) Br -> OH (Inactive) Linker->SideReaction  Slow (in water) Protein Protein-SH (Cysteine) Activation Activation (pH 8.5+) Protein-SH -> Protein-S⁻ (Thiolate) Protein->Activation Activation->Transition Product Stable Thioether Conjugate (Protein-S-PEG-Surface) Transition->Product

Figure 2: Mechanistic pathway of the conjugation. High pH is required to generate the nucleophilic thiolate anion necessary to displace the bromide leaving group.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
  • Mutin, P. H., & Guerrero, G. (2005). "Organophosphonic Acid Monolayers on Metal Oxides." Chemical Reviews.

  • Pujari, S. P., et al. (2014). "Covalent Surface Modification of Oxide Surfaces." Angewandte Chemie International Edition.

  • Biotage Application Note. (2024). "DMSO vs DMF: Solvent Selection in Purification and Reaction."

  • BroadPharm. "Bromo-PEG3-phosphonic acid Product Data."

Application

High-Performance LC-MS/MS Bioanalysis of PROTACs Containing PEG Linkers

Application Note & Protocol Guide Executive Summary Proteolysis-Targeting Chimeras (PROTACs) occupy the "middle space" of chemical biology—larger than traditional small molecules but smaller than biologics.[1] This uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

Proteolysis-Targeting Chimeras (PROTACs) occupy the "middle space" of chemical biology—larger than traditional small molecules but smaller than biologics.[1] This unique physicochemical profile, often characterized by violations of the "Rule of 5" (bRo5), presents distinct bioanalytical challenges.

This guide provides a validated workflow for the LC-MS/MS analysis of PROTACs featuring Polyethylene Glycol (PEG) linkers. We focus on overcoming the three primary hurdles: adsorption (stickiness) , isobaric complexity , and ionization dilution .

Part 1: The Physicochemical Challenge

PROTACs are heterobifunctional molecules consisting of a Protein of Interest (POI) ligand, an E3 ligase ligand, and a linker.[1][2][3][4][5][6] PEG linkers are frequently selected to improve the water solubility of these otherwise hydrophobic complexes.

1.1 The "Middle Space" Matrix
  • Molecular Weight: Typically 700–1200 Da.

  • Polarity: Amphiphilic. The PEG linker adds hydrophilic character to hydrophobic warheads, creating complex retention behaviors.

  • Adsorption: The large surface area and lipophilic domains lead to severe non-specific binding (NSB) to glass vials, LC tubing, and injection needles.

1.2 The PEG Factor: Discrete vs. Polydisperse
  • Discrete PEGs: Most clinical PROTACs use defined PEG units (e.g., PEG3, PEG5) to ensure a single molecular weight.

  • Polydisperse PEGs: Early-stage discovery compounds may use polydisperse PEGs. Critical Warning: Polydispersity dilutes the MS signal across multiple mass peaks (Gaussian distribution), significantly raising the Lower Limit of Quantitation (LLOQ). This protocol assumes the analysis of discrete PEG PROTACs.

Part 2: Chromatographic Strategy

Standard C18 columns often fail with PROTACs due to excessive tailing caused by the interaction of basic amines (common in E3 ligands like pomalidomide) with free silanols on the silica surface.

2.1 The Solution: Charged Surface Hybrid (CSH) Technology

We recommend using Charged Surface Hybrid (CSH) C18 columns.[7][8]

  • Mechanism: The stationary phase surface carries a low-level positive charge.[8] This charge repels protonated basic analytes (PROTACs) at low pH, preventing them from interacting with silanols.

  • Benefit: This allows the use of Formic Acid (FA) instead of Trifluoroacetic Acid (TFA). TFA is a strong ion-pairing agent that improves peak shape but suppresses MS ionization by up to 90%. CSH columns yield sharp peaks with FA, maximizing sensitivity.

2.2 Mobile Phase Selection
  • A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.

  • B: Acetonitrile + 0.1% Formic Acid.[2][8]

  • Note: Methanol can be used but often results in higher backpressure and broader peaks for PEGylated compounds compared to ACN.

Part 3: Mass Spectrometry Strategy
3.1 Ionization and Charge States

PROTACs rarely fly as singly charged species


. Due to their size and multiple basic nitrogen atoms, they predominantly form:
  • 
     (Most common precursor for MRM)
    

Expert Insight: During method development, scan from


 300–1500. Do not assume the 

state is the most abundant.
3.2 Fragmentation Logic (MRM)

The PEG linker is often the "fuse" that breaks during Collision-Induced Dissociation (CID).

  • Pathway A (Linker Cleavage): The most sensitive transitions often result from the cleavage of the linker, releasing the POI Ligand or the E3 Ligase Ligand as the product ion.

  • Pathway B (Internal Fragmentation): Fragmentation within the E3 ligand (e.g., glutarimide ring opening in thalidomide analogs).

FragmentationLogic Precursor Precursor Ion [M+2H]2+ CID Collision Cell (CID) Precursor->CID Acceleration Frag1 Product Ion 1 (POI Ligand + Linker stub) CID->Frag1 Primary Transition Frag2 Product Ion 2 (E3 Ligase Ligand) CID->Frag2 Secondary Transition Frag3 PEG Fragment (C2H4O loss) CID->Frag3 Minor Pathway

Figure 1: Typical fragmentation logic for PROTACs. The linker is the primary site of dissociation, yielding diagnostic product ions corresponding to the warhead or E3 ligand.

Part 4: Detailed Protocol
4.1 Sample Preparation (Protein Precipitation)

Goal: Maximize recovery while minimizing non-specific binding.

  • Labware: Use Polypropylene (PP) low-bind 96-well plates. Avoid glass inserts entirely.

  • Aliquot: Transfer

    
     of plasma/media to the plate.
    
  • Precipitation: Add

    
     of Acetonitrile containing Internal Standard (IS) .
    
    • IS Selection: Ideally a stable isotope-labeled analog. If unavailable, use a structural analog (e.g., Warhead-Linker without E3 ligand).

  • Vortex: High speed for 5 minutes.

  • Centrifuge:

    
     for 15 minutes at 
    
    
    
    .
  • Transfer: Transfer

    
     of supernatant to a fresh low-bind plate containing 
    
    
    
    of Water (1:1 dilution).
    • Why dilute? Injecting 100% ACN can cause "solvent effect" (peak fronting) on early eluting compounds.

4.2 LC-MS/MS Parameters

Table 1: Chromatographic Conditions

ParameterSetting
System UHPLC (e.g., Waters ACQUITY, Agilent 1290)
Column Waters ACQUITY UPLC CSH C18 ,

,

Temp

(Higher temp reduces viscosity and improves mass transfer)
Flow Rate

Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Injection Vol

Table 2: Gradient Profile

Time (min)%BCurve
0.05Initial
0.55Hold
3.095Linear Ramp
4.095Wash
4.15Re-equilibrate
5.05End

Table 3: Mass Spectrometry Parameters (Generic Source)

ParameterSetting
Ionization ESI Positive (

)
Capillary Voltage

Desolvation Temp

(High temp required for large molecules)
Cone Voltage Optimize per compound (typically 20–50 V)
Collision Gas Argon
Part 5: Troubleshooting & Optimization
5.1 The "Sticky" Problem: Carryover

PROTACs are notorious for carryover, appearing in blank injections after a high standard.

  • Diagnosis: Inject a Double Blank after the ULOQ (Upper Limit of Quantitation). If signal > 20% of LLOQ, you have carryover.

  • Solution 1 (Needle Wash): Use a strong organic wash with acid.

    • Weak Wash: 10% ACN in Water.

    • Strong Wash: 40:40:20 ACN:IPA:Acetone + 0.5% Formic Acid. (The IPA/Acetone mix solubilizes the PEG/lipophilic domains).

  • Solution 2 (Column): If carryover persists, it may be on the column frit. Switch to a column with a different frit material (e.g., Titanium) or implement a "sawtooth" wash at the end of the gradient (oscillate 95% B and 10% B three times).

5.2 Non-Specific Binding (NSB)

If linearity fails at the low end (LLOQ), the drug is likely sticking to the container walls.

  • Fix: Pre-coat surfaces or add 0.5% Bovine Serum Albumin (BSA) or CHAPS detergent to the plasma/buffer before spiking.

5.3 Analytical Workflow Diagram

Workflow Sample Plasma Sample PPT Protein Precip (ACN + IS) Sample->PPT Denature Dilution Dilution 1:1 (Water) PPT->Dilution Supernatant LC LC Separation (CSH C18) Dilution->LC Inject MS MS/MS Detection (MRM) LC->MS Elute Data Quantitation MS->Data Analyze

Figure 2: Optimized bioanalytical workflow for PROTACs, emphasizing the dilution step to improve peak shape.

References
  • Waters Corporation. Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs. (2023). Retrieved from [Link]

  • Békés, M., et al. PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery 21, 181–200 (2022).[2] Retrieved from [Link]

  • Pike, A., et al. Bioanalytical considerations for the determination of PROTACs in biological matrices. Bioanalysis (2020).[5][9] Retrieved from [Link]

  • Agilent Technologies. Development of an LC-MS/MS Method for ARV-110. (2022). Retrieved from [Link]

  • Lauber, M., et al. Peptide Mapping and Small Protein Separations with Charged Surface Hybrid (CSH) C18 and TFA-Free Mobile Phases. Waters Application Note. Retrieved from [Link]

Sources

Method

Characterization of Bromo-PEG3-phosphonic acid conjugates by NMR

Application Note: Characterization of Bromo-PEG3-phosphonic Acid Conjugates by NMR Abstract This technical guide provides a rigorous protocol for the structural verification and purity assessment of Bromo-PEG3-phosphonic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of Bromo-PEG3-phosphonic Acid Conjugates by NMR

Abstract This technical guide provides a rigorous protocol for the structural verification and purity assessment of Bromo-PEG3-phosphonic acid (Br-PEG3-PA) using Nuclear Magnetic Resonance (NMR) spectroscopy. Bromo-PEG3-phosphonic acid is a critical heterobifunctional linker used in surface chemistry (e.g., modification of metal oxides like TiO₂, ZrO₂) and bioconjugation (e.g., PROTACs). Its dual functionality—an alkyl bromide for nucleophilic substitution and a phosphonic acid for robust surface anchoring—requires precise characterization to ensure linker integrity. This protocol details 1H, 13C, and 31P NMR methodologies, emphasizing quantitative analysis (qNMR) and pH-dependent spectral behavior.

Introduction

Bromo-PEG3-phosphonic acid typically consists of a polyethylene glycol (PEG) spacer terminated by a bromide group on one end and an alkyl phosphonic acid on the other. The structural integrity of both termini is paramount: the bromide is susceptible to hydrolysis, while the phosphonic acid is sensitive to pH and metal ion contamination.

Target Molecule Structure (General Representation):



(Note: The exact number of ethylene glycol units may vary by catalog definition; "PEG3" usually implies three internal ether repeats or a specific chain length. Always verify the specific manufacturer's formula.)

Why NMR?

  • 1H NMR: Quantifies the ratio of the terminal bromide to the PEG backbone and confirms the presence of the phosphonate alpha-protons.

  • 31P NMR: The gold standard for assessing the oxidation state and purity of the phosphonic acid group, distinguishing it from inorganic phosphate (

    
    ) or phosphonate esters.
    
  • 13C NMR: Verifies the carbon skeleton via characteristic C-P coupling constants (

    
    ).
    

Materials and Methods

Reagents and Solvents
  • Analyte: Bromo-PEG3-phosphonic acid (store at -20°C, hygroscopic).

  • Solvent A (Preferred for Acid Form): Deuterium Oxide (

    
    , 99.9% D) containing 0.05% w/v 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TMSP) as internal standard.
    
  • Solvent B (Alternative for Ester/Protected Forms): Chloroform-d (

    
    , 99.8% D) with 0.05% v/v TMS.
    
  • pH Adjustment: NaOD (40% in

    
    ) and DCl (35% in 
    
    
    
    ) for pH titration if 31P shifts are ambiguous.
Sample Preparation Protocol

Critical Step: Phosphonic acids can form aggregates or bind trace metals, broadening NMR lines.

  • Weighing: Weigh ~10-15 mg of sample into a clean vial.

  • Dissolution: Add 600 µL of

    
    . Vortex until fully dissolved.
    
  • pH Check: For consistent 31P chemical shifts, adjust pH to >10 using dilute NaOD. This ensures the phosphonate is fully deprotonated (

    
    ), yielding a sharp singlet.
    
    • Note: At acidic pH, the proton exchange broadening can obscure P-H coupling in 1H NMR.

  • Filtration: If the solution is cloudy (indicating hydrolysis/polymerization), filter through a 0.2 µm PTFE syringe filter directly into the NMR tube.

Experimental Protocols

NMR Acquisition Parameters

Standard parameters for a 400 MHz (or higher) spectrometer.

Parameter1H NMR31P NMR (Decoupled)31P NMR (Coupled)13C NMR
Pulse Sequence zg30 (standard)zgpg30 (power gated decoupling)zg (no decoupling)zgpg30
Spectral Width 12-15 ppm100 ppm (-20 to +80 ppm)100 ppm240 ppm
Relaxation Delay (D1) 2-5 s (15-30s for qNMR)2-5 s2-5 s2-3 s
Scans (NS) 16-6464-12864-128512-1024
Temperature 298 K298 K298 K298 K

Note on 31P Relaxation: Phosphorus nuclei in phosphonates can have long


 relaxation times (up to 5-10 s). For quantitative integration (qNMR), set D1 

(typically 20-30 s).

Data Analysis and Interpretation

1H NMR Assignments ( )

The spectrum will display the PEG backbone flanked by the distinct terminal groups.

MoietyChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

)
PEG Backbone (

)
3.60 - 3.70Multiplet/Singlet (large)~12H (for PEG3)-
Terminal Bromide (

)
3.45 - 3.55Triplet2H

Hz
Ether next to Br (

)
3.75 - 3.85Triplet2H

Hz
Phosphonate Alpha (

)
1.80 - 2.10Multiplet (dt)2H

Hz
Ether next to P-linker (

)
3.65 - 3.75Multiplet2HOverlaps with PEG

Interpretation Tip: The signal at ~2.0 ppm is diagnostic for the alkyl phosphonate. It often appears as a doublet of triplets due to large geminal coupling to Phosphorus (


) and vicinal coupling to the neighboring methylene (

).
31P NMR Assignments
  • Chemical Shift: 20 - 35 ppm (relative to 85%

    
     at 0 ppm).
    
    • Acidic pH: Broad peak around 28-32 ppm.

    • Basic pH (>10): Sharp peak around 20-24 ppm.

  • Purity Check:

    • Inorganic Phosphate (

      
      ):  ~0 ppm. Presence indicates degradation.
      
    • Pyrophosphates: ~ -10 ppm. Indicates condensation (heating/drying artifact).

13C NMR Assignments

Carbon-Phosphorus coupling is the definitive proof of the C-P bond.

Carbon EnvironmentShift (

, ppm)
Coupling PatternCoupling Constant (

)
Alpha Carbon (

)
25 - 35Doublet

Hz
Beta Carbon (

)
65 - 70Doublet

Hz
PEG Backbone 70 - 72Singlet-
Terminal Carbon (

)
30 - 35Singlet-

Visualization of Characterization Workflow

NMR_Workflow cluster_experiments Experimental Suite Sample Sample: Br-PEG3-PA Solvent Dissolve in D2O (Add NaOD to pH > 10) Sample->Solvent Acquisition NMR Acquisition Solvent->Acquisition H1 1H NMR (Structure & Ratio) Acquisition->H1 P31 31P NMR (Purity & State) Acquisition->P31 C13 13C NMR (C-P Connectivity) Acquisition->C13 Analysis Data Analysis H1->Analysis Check Br-CH2 (3.5 ppm) Check P-CH2 (2.0 ppm) P31->Analysis Single Peak (20-30 ppm) No Pi (0 ppm) C13->Analysis Doublet J_CP ~140Hz Decision Pass Criteria? Analysis->Decision Report Generate CoA Decision->Report Yes Troubleshoot Check Hydrolysis/pH Decision->Troubleshoot No Troubleshoot->Solvent Adjust pH / Refilter

Figure 1: Logical workflow for the NMR characterization of phosphonic acid conjugates, highlighting critical decision points.

Troubleshooting & Common Pitfalls

ObservationPotential CauseRemediation
31P Signal at 0 ppm Hydrolysis of C-P bond (rare) or Inorganic Phosphate contamination.Check synthesis source. Recrystallize if possible.
Broad 31P Signal Intermediate pH (buffering region) or Paramagnetic impurities.Adjust pH to >10 with NaOD. Add EDTA to chelate metals.
Missing Triplet at 3.5 ppm (1H) Hydrolysis of Bromide to Alcohol (OH).Look for new triplet at ~3.6-3.7 ppm (downfield shift due to OH).
Extra Doublets in 13C Incomplete coupling or mixture of mono/di-esters.Ensure long relaxation delay. Verify hydrolysis of esters.

References

  • Gao, Y., et al. (2023).[1] NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega, 8(4), 4331–4336. Link

  • Demadis, K. D. (2021).[2] Phosphonates: Properties and Applications. ResearchGate. Link

  • Reich, H. J. (2024). 31P Chemical Shifts and Coupling Constants. University of Wisconsin-Madison Organic Chemistry Data. Link

  • Kiełbasiński, P., et al. (2021). pH dependence of the 31P NMR chemical shifts of phosphonic acids. ResearchGate. Link

Sources

Application

Mastering In Vitro Evaluation of PROTAC Efficacy: From Biophysics to Cellular Degradation

Introduction: The Shift from Occupancy to Event-Driven Pharmacology Proteolysis-Targeting Chimeras (PROTACs) have revolutionized drug discovery by shifting the paradigm from "occupancy-driven" inhibition to "event-driven...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Shift from Occupancy to Event-Driven Pharmacology

Proteolysis-Targeting Chimeras (PROTACs) have revolutionized drug discovery by shifting the paradigm from "occupancy-driven" inhibition to "event-driven" degradation. Unlike traditional small molecules that must maintain high occupancy at a binding site to block function, PROTACs act catalytically. A single PROTAC molecule can induce the ubiquitination and subsequent degradation of multiple copies of a Protein of Interest (POI).[1][2]

This catalytic mechanism necessitates a specialized suite of in vitro assays. Standard IC50 values are insufficient. To rigorously evaluate a PROTAC, one must characterize the ternary complex stability , quantify cooperativity , and measure degradation kinetics (DC50, Dmax) . This guide details the biophysical and cellular workflows required to validate PROTAC efficacy with high scientific integrity.

Part 1: Biophysical Characterization (The Physics of Proximity)

The formation of a stable ternary complex (POI:PROTAC:E3 Ligase) is the prerequisite for ubiquitination.[2] The stability of this complex is often more predictive of degradation efficiency than binary binding affinity.

Comparative Assay Selection: SPR vs. TR-FRET

Choose the assay based on the stage of development and the depth of kinetic data required.

FeatureSurface Plasmon Resonance (SPR)TR-FRET / AlphaLISA
Primary Output Kinetics (

,

,

, Residence Time)
Steady-state Affinity, Cooperativity (

)
Throughput Low to MediumHigh (HTS compatible)
Reagent Needs Immobilized protein (POI or E3)Fluorophore-labeled proteins
Key Insight Residence Time: How long the complex lasts.Hook Effect: Visualizes the optimal concentration window.
Best For Lead Optimization, Mechanism of ActionPrimary Screening, SAR expansion
The Ternary Complex Equilibrium (Visualization)

The following diagram illustrates the dynamic equilibrium essential for PROTAC function. Note that high concentrations of PROTAC can saturate individual proteins, leading to the "Hook Effect" (formation of binary instead of ternary complexes).

TernaryComplex POI Target Protein (POI) BinaryPOI Binary Complex (POI:PROTAC) POI->BinaryPOI  Binary Binding   E3 E3 Ligase BinaryE3 Binary Complex (E3:PROTAC) E3->BinaryE3  Binary Binding   PROTAC PROTAC Molecule PROTAC->BinaryPOI  Binary Binding   PROTAC->BinaryE3  Binary Binding   Ternary Active Ternary Complex (POI:PROTAC:E3) BinaryPOI->Ternary + E3 Ligase (Cooperativity α) Hook Hook Effect Zone: Saturation prevents Ternary formation BinaryPOI->Hook BinaryE3->Ternary + POI (Cooperativity α) BinaryE3->Hook

Caption: Kinetic equilibrium of ternary complex formation. Cooperativity (


) determines if the ternary complex is more stable than binary components.

Part 2: Cellular Degradation Assays (The Readout)

While Western Blotting remains the gold standard for verifying endogenous protein loss, it is low-throughput and semi-quantitative. For robust SAR (Structure-Activity Relationship) profiling, the HiBiT Lytic Detection Assay is the superior choice due to its high sensitivity and quantitative dynamic range.

Protocol: High-Throughput HiBiT Lytic Detection

Principle: The POI is tagged (via CRISPR or transfection) with an 11-amino acid HiBiT peptide.[3] Upon cell lysis, a detection reagent containing LgBiT (Large BiT) is added. HiBiT and LgBiT spontaneously complement to form a functional NanoLuc luciferase. The luminescent signal is directly proportional to the amount of POI remaining.

Materials:

  • Cell Line: CRISPR-engineered HEK293 or HeLa expressing HiBiT-POI.

  • Reagents: Nano-Glo® HiBiT Lytic Detection System (Promega).

  • Plate: White, solid-bottom 96-well or 384-well plates (for luminescence).

Step-by-Step Methodology:

  • Cell Seeding (Day 0):

    • Harvest cells and count viability (>95% required).

    • Seed 10,000 cells/well (96-well) or 3,000 cells/well (384-well) in 80 µL complete media.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment (Day 1):

    • Prepare a 10x serial dilution of the PROTAC in Opti-MEM or media (ensure DMSO <0.5% final).

    • Critical Control: Include a "No Treatment" (DMSO only) and a "Positive Control" (known degrader or high dose).

    • Add 10 µL of 10x compound to cells.[3][4]

    • Incubate for the optimized degradation time (typically 4–24 hours).

  • Lysis and Detection (Day 1/2):

    • Equilibrate Nano-Glo® reagents to room temperature.

    • Reconstitute the LgBiT Protein in the Lytic Buffer/Substrate mix.

    • Add an equal volume (100 µL for 96-well) of HiBiT Lytic Reagent to the culture wells.

    • Orbital Shake: Mix at 600 rpm for 3 minutes to ensure complete lysis.

    • Incubate at room temperature for 10–20 minutes to allow signal stabilization.

  • Data Acquisition:

    • Read luminescence on a plate reader (integration time: 0.5–1.0 sec).

    • Normalization: Normalize RLU (Relative Light Units) to DMSO control (100%) and background (0%).

Workflow Visualization

HiBiT_Workflow Step1 1. Cell Seeding (HiBiT-POI Cells) Step2 2. PROTAC Treatment (Serial Dilution) Step1->Step2 Step3 3. Incubation (4-24 Hours) Step2->Step3 Step4 4. Add Lytic Reagent (Contains LgBiT) Step3->Step4 Step5 5. Luciferase Complementation (HiBiT + LgBiT) Step4->Step5 Step6 6. Luminescence Readout (Calculate DC50 & Dmax) Step5->Step6 Step5->Step6 Signal ∝ Protein Level

Caption: Step-by-step workflow for the HiBiT lytic degradation assay.

Part 3: Mechanistic Validation & Specificity

A reduction in protein level does not guarantee PROTAC-mediated degradation. It could be cytotoxicity or transcriptional downregulation. You must validate the mechanism.[5]

Rescue Experiments (The "Proof")

To confirm the mechanism is UPS-dependent, pre-treat cells with pathway inhibitors 1 hour before adding the PROTAC.

InhibitorTargetExpected Outcome if PROTAC-driven
MG132 / Bortezomib Proteasome (20S)Rescue: Degradation is blocked; protein levels remain stable.
MLN4924 NAE (Neddylation)Rescue: Prevents E3 ligase activation; degradation is blocked.
Excess E3 Ligand E3 Ligase Binding SiteCompetition: High conc. of free VHL/CRBN ligand competes with PROTAC, blocking degradation.
The "Hook Effect" Analysis

In dose-response curves, PROTACs often exhibit a bell-shaped curve.[6]

  • Rising Phase: Formation of ternary complexes increases as PROTAC concentration rises.

  • Peak: Maximum ternary complex formation (

    
    ).
    
  • Falling Phase (Hook): At excess concentrations, binary complexes (PROTAC-POI and PROTAC-E3) dominate, preventing the two proteins from meeting.

  • Action: If you see a hook, do not calculate IC50 using a standard sigmoidal fit. Use a bell-shaped equation or focus on the

    
     (concentration at 50% degradation) derived from the rising phase.
    

References

  • Casement, R., et al. (2022). Mechanistic and Structural Features of PROTAC Ternary Complexes. University of Dundee. Link

  • Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology. Link

  • Promega Corporation. Kinetically Detecting and Quantitating PROTAC-Induced Degradation of Endogenous HiBiT-Tagged Target Proteins. Application Note. Link

  • Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology. Link

  • Thermo Fisher Scientific. Targeted Protein Degradation using Proteolysis-Targeted Chimeras. Application Guide. Link

Sources

Method

Quantification of Bromo-PEG3-phosphonic acid on modified surfaces

Executive Summary This guide details the methodology for functionalizing metal oxide surfaces (specifically TiO₂, Al₂O₃, or Fe₃O₄) with 11-Bromo-3,6,9-trioxaundecylphosphonic acid (Bromo-PEG3-PA) . Unlike simple alkyl ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the methodology for functionalizing metal oxide surfaces (specifically TiO₂, Al₂O₃, or Fe₃O₄) with 11-Bromo-3,6,9-trioxaundecylphosphonic acid (Bromo-PEG3-PA) . Unlike simple alkyl phosphonates, the PEG3 linker provides hydrophilicity and conformational flexibility, while the terminal bromine serves as a versatile handle for subsequent nucleophilic substitution (Sɴ2) or Atom Transfer Radical Polymerization (ATRP).

Crucially, this note addresses the quantification challenge . Because phosphonate monolayers are optically transparent and nanometrically thin (~1–2 nm), standard UV-Vis methods fail. We present a multi-modal quantification strategy using X-ray Photoelectron Spectroscopy (XPS) for absolute density and Quartz Crystal Microbalance with Dissipation (QCM-D) for kinetic validation.

Surface Modification Protocol

Objective: Formation of a dense, covalently bound Self-Assembled Monolayer (SAM).

Reagents:

  • Bromo-PEG3-Phosphonic Acid (≥95% purity).

  • Anhydrous Ethanol or Tetrahydrofuran (THF).

  • Substrate: TiO₂-coated glass or Silicon wafer (with native oxide).

Workflow Diagram:

SAM_Formation Substrate Substrate (TiO2/Al2O3) Cleaning Activation (O2 Plasma/Piranha) Substrate->Cleaning Remove organics Incubation Incubation (1mM Bromo-PEG3-PA in EtOH, 12-24h) Cleaning->Incubation Hydroxyl exposure Rinse Solvent Rinse (Remove Physisorbed) Incubation->Rinse Equilibrium Annealing Thermal Annealing (120°C, 2-4h) Rinse->Annealing H-bond to Covalent FinalSAM Covalent Tridentate SAM Annealing->FinalSAM Condensation

Figure 1: The "T-BAG" (Tethering by Aggregation and Growth) modified workflow. Annealing is the critical step for phosphonate stability.

Step-by-Step Procedure:

  • Activation: Clean substrate with O₂ plasma (5 min, 100W) or Piranha solution (3:1 H₂SO₄:H₂O₂) to generate surface hydroxyl (-OH) groups. Warning: Piranha is explosive with organics.

  • Deposition: Immerse substrate in a 0.5 – 1.0 mM solution of Bromo-PEG3-PA in ethanol.

    • Insight: Avoid water in the deposition solvent if possible; phosphonates can aggregate in bulk water. Ethanol favors surface adsorption.

  • Incubation: Seal and incubate at Room Temperature (RT) for 24 hours.

  • Rinse 1: Rinse copiously with ethanol to remove weakly bound multilayers.

  • Annealing (CRITICAL): Bake the substrate at 120°C for 2–4 hours .

    • Mechanism:[1] Heat drives the condensation reaction, converting hydrogen-bonded monodentate species into stable, tridentate covalent bonds (M-O-P) [1].

  • Rinse 2: Sonicate in ethanol for 5 minutes to ensure monolayer purity.

Quantification Strategy 1: XPS (The Gold Standard)

XPS provides the most accurate determination of molecular density by analyzing the ratio of the bromine tag to the underlying substrate signal.

The Challenge: Carbon-Halogen bonds (C-Br) are susceptible to X-ray induced damage (photolysis) [2]. The Solution: Use a "snapshot" mode with minimized dwell time on the Br 3d region, or cool the sample to LN2 temperatures if available.

Data Acquisition Parameters
RegionBinding Energy (eV)Pass Energy (eV)ScansPurpose
Survey 0 - 12001603Contamination check
Br 3d ~68 - 722010-20Target quantification
P 2p ~1332010Anchor verification
Ti 2p ~458205Substrate reference
C 1s ~285205Charge referencing
Calculation of Surface Density ( )

To convert atomic % to surface density (molecules/nm²), use the Overlayer-Substrate Attenuation Model :



Simplified for Monolayers (Practical Approximation): A robust approximation for SAMs on planar oxides using the Br/Ti ratio:



Where:

  • 
    : Integrated peak area (Counts per second).
    
  • 
    : Relative Sensitivity Factor (Instrument specific, e.g., Kratos/Thermo library).
    
  • 
    : A matrix factor derived from the density of TiO₂ (~4.23 g/cm³) and the attenuation length of photoelectrons (~2.5 nm for Ti 2p).
    

Target Metrics:

  • High Density: 3.5 – 4.5 molecules/nm² (indicates successful tridentate bonding).

  • Low Density: < 2.0 molecules/nm² (indicates poor coverage or lying-down phase).

Quantification Strategy 2: QCM-D (Kinetic Validation)

Quartz Crystal Microbalance with Dissipation measures the hydrated mass of the film in real-time.

Workflow Diagram:

QCM_Logic Baseline 1. Baseline (Pure Solvent) Injection 2. Injection (Bromo-PEG3-PA) Baseline->Injection Adsorption 3. Adsorption Phase (Frequency Drop -Δf) Injection->Adsorption Binding Rinse 4. Rinse (Remove Physisorbed) Adsorption->Rinse Stabilization Calculation 5. Sauerbrey Calc (Mass/Area) Rinse->Calculation Δf_final

Figure 2: QCM-D injection profile. A stable Δf after rinsing indicates covalent attachment.

The Sauerbrey Equation: For rigid films (Dissipation change


), the mass (

) is directly proportional to the frequency shift (

):


  • 
    : Mass sensitivity constant (17.7 ng·cm⁻²·Hz⁻¹ for 5 MHz AT-cut crystals).
    
  • 
    : Overtone number (use n=3, 5, 7 for best accuracy).
    

Expected Results:

  • Molecular Weight (MW): ~400 g/mol (approx for Br-PEG3-PA).

  • Theoretical Max Mass: ~300 ng/cm² (for a dense monolayer).

  • Protocol:

    • Equilibrate TiO₂-coated sensor in ethanol.

    • Inject 1 mM Bromo-PEG3-PA.

    • Wait for

      
       to plateau (approx 30–60 mins).
      
    • Rinse with pure ethanol.

    • Record final

      
      .
      

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
XPS: High C/P ratio Contamination or MultilayersIncrease sonication time; ensure solvent purity.
XPS: No Br signal X-ray damage or HydrolysisReduce X-ray dwell time (Snapshot mode). Check pH of deposition (Phosphonates strip at high pH).
QCM: High Dissipation Viscoelastic film (Multilayer)The film is not a monolayer. Perform annealing step ex-situ or extend rinsing.
Low Density Steric hindranceThe PEG chain may fold. Increase incubation time or temperature (40°C) during deposition.

References

  • Mutin, P. H., Guerrero, G., & Vioux, A. (2005). Hybrid materials from organophosphorus coupling molecules. Journal of Materials Chemistry.

  • Thermo Fisher Scientific. (n.d.). Angle Resolved XPS for the Characterization of Self Assembled Monolayers.

  • Gawalt, E. S., et al. (2001). Self-Assembly and Bonding of Alkanephosphonic Acids on the Native Oxide Surface of Titanium. Langmuir.

  • Hanson, E. L., et al. (2003).[2] Bonding Self-Assembled, Compact Organophosphonate Monolayers to the Native Oxide Surface of Silicon.[3] Journal of the American Chemical Society.

  • CasaXPS. (n.d.). Basics of Quantification of XPS Spectra.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of Bromo-PEG3-phosphonic acid conjugation reactions

The following guide serves as a technical support resource for researchers utilizing Bromo-PEG3-phosphonic acid (and related analogs). It is structured to address yield optimization through mechanistic understanding and...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support resource for researchers utilizing Bromo-PEG3-phosphonic acid (and related analogs). It is structured to address yield optimization through mechanistic understanding and protocol refinement.

Introduction: The Dual-Reactivity Challenge

Bromo-PEG3-phosphonic acid is a deceptive molecule.[1] It appears simple, but it combines two distinct chemistries with opposing solubility and reactivity requirements:

  • The Phosphonic Acid Head (

    
    ):  A hydrophilic "anchor" designed for high-affinity binding to metal oxides (TiO
    
    
    
    , Fe
    
    
    O
    
    
    , Al
    
    
    O
    
    
    ). It requires aqueous or polar protic solvents for solubility but needs high heat (annealing) for stable covalent attachment.
  • The Alkyl Bromide Tail (

    
    ):  A hydrophobic-leaning electrophile for 
    
    
    
    reactions.[1] It requires aprotic polar solvents (DMF, DMSO) to maximize nucleophile kinetics and is sensitive to hydrolysis in water.

The Core Conflict: Conditions that favor phosphonic acid solubility (water/alcohols) often suppress the reactivity of the bromide group or lead to its hydrolysis. Conditions that favor bromide displacement (anhydrous aprotic solvents) often fail to dissolve the free phosphonic acid.

Critical Workflow Decisions (The "Order of Operations")

FAQ: Should I attach the linker to the surface first, or react the bromide with my ligand first?

Recommendation: Perform the Nucleophilic Substitution (Bromide reaction) FIRST in solution, then attach the conjugate to the surface.

  • Why?

    • Kinetics:

      
       reactions on a heterogeneous surface (solid-phase) are orders of magnitude slower than in solution due to steric hindrance and diffusion limits.[1]
      
    • Characterization: You can purify and verify the structure of a Ligand-PEG-Phosphonate intermediate using NMR/MS.[1] You cannot easily characterize the product once it is on a nanoparticle.

Optimization Module A: Nucleophilic Substitution (The Bromide End)

Objective: Displace the Bromide (


) with a Nucleophile (e.g., Amine, Thiol, Azide).
Troubleshooting Low Yields
SymptomProbable CauseCorrective Action
No Reaction / Slow Rate Poor NucleophilicityAdd Catalyst: Add 10 mol% Potassium Iodide (KI).[1] This forms a transient alkyl iodide (Finkelstein reaction), which is a better leaving group (

).
Solvent ShellingSwitch Solvent: Change from Methanol/Ethanol to DMSO or DMF . Protic solvents solvate the nucleophile, reducing its energy. Aprotic solvents leave the nucleophile "naked" and reactive.
Hydrolysis (OH replaces Br) Water ContaminationDry Conditions: Use anhydrous solvents. Phosphonic acids are hygroscopic; dry the starting material under vacuum over

before use.
Insoluble Starting Material Zwitterion FormationpH Adjustment: If reacting with amines, the phosphonic acid may protonate the amine, killing reactivity. Use a non-nucleophilic base (DIPEA) to keep the amine reactive, or use the diethyl ester form of the phosphonate and deprotect later.
Optimized Protocol: Solution-Phase Substitution
  • Solvent: Anhydrous DMF or DMSO (concentration 0.1 M).

  • Base: 2.0 - 3.0 equivalents of DIPEA (Diisopropylethylamine) to neutralize the phosphonic acid protons.

  • Catalyst: 0.1 equivalents of KI (Potassium Iodide).

  • Temperature: Heat to 50–60°C. (Avoid >80°C to prevent PEG degradation).

  • Purification: The product is amphiphilic. Use Reverse-Phase HPLC (C18 column) with a Water/Acetonitrile gradient (0.1% TFA).

Optimization Module B: Surface Functionalization (The Phosphonate End)

Objective: Bind the phosphonic acid to a Metal Oxide surface (e.g., TiO


, SPIONs) with maximum density and stability.
The "T-BAG" & Annealing Protocol

Many users simply stir the linker with nanoparticles at room temperature. This results in weak hydrogen bonding that washes off. To achieve high yield (covalent M-O-P bonds), you must drive the condensation reaction.

Step-by-Step Protocol:

  • Deposition: Dissolve the linker in THF or Ethanol. Add nanoparticles.[1][2] Sonicate for 15 mins.

  • Evaporation (T-BAG): Slowly evaporate the solvent. As the concentration increases, the phosphonic acids organize onto the surface (Tethering by Aggregation and Growth).

  • Annealing (CRITICAL STEP): Once dry, heat the nanoparticles in an oven at 120°C – 140°C for 12–24 hours.

    • Mechanism:[3][4][5] Heat drives off water, converting the physisorbed Hydrogen bonds into chemisorbed Tridentate/Bidentate covalent bonds.

  • Washing: Resuspend and wash extensively with solvent to remove non-covalently bound multilayers.[1]

Visualization of Binding Modes

The stability of your yield depends on the binding mode achieved during annealing.

BindingModes cluster_modes Binding Configurations Substrate Metal Oxide Surface (M-OH) Physisorption Physisorption (Hydrogen Bonding) UNSTABLE Substrate->Physisorption RT Stirring Linker Phosphonic Acid Linker R-PO(OH)2 Linker->Substrate Mix in Solvent Chemisorption Chemisorption (Covalent M-O-P Bonds) STABLE Physisorption->Chemisorption Thermal Annealing (120°C, -H2O) Tri Tridentate (3 Bonds) Max Stability Chemisorption->Tri Mono Monodentate (1 Bond) Bi Bidentate (2 Bonds)

Figure 1: Transition from weak physisorption to stable tridentate covalent binding requires thermal energy (Annealing).[1]

Frequently Asked Questions (FAQs)

Q: My


 reaction yield is <30%. I am using the free phosphonic acid. What is wrong? 
A:  You are likely fighting zwitterionic effects.[1] The phosphonic acid (

) protonates your nucleophile (amine/azide), rendering it non-reactive.
  • Fix: Use the Diethyl Phosphonate Ester analog of the Bromo-PEG. Perform the substitution on the ester (which is neutral and soluble in organics), then deprotect the phosphonate using TMSBr (Trimethylsilyl bromide) in DCM after the substitution is complete.

Q: Can I use water as a solvent for the substitution? A: Generally, no. While PEG is water-soluble, the bromide is prone to hydrolysis in water, forming the alcohol (HO-PEG-Phosphonate) as a major byproduct.[1] Use anhydrous DMSO.[1]

Q: How do I remove unreacted Bromo-PEG-phosphonic acid from my nanoparticles? A: Centrifugation is often insufficient for PEGylated particles due to their high solubility.[1]

  • Method: Use Tangential Flow Filtration (TFF) or dialysis tubing with a strict Molecular Weight Cut-Off (MWCO).[1] For magnetic particles, magnetic separation is effective but requires multiple cycles with high-salt washes to disrupt non-specific adsorption.[1]

References

  • Hanson, E. L., et al. (2003). "Bonding Self-Assembled, Compact Organophosphonate Monolayers to the Native Oxide Surface of Silicon." Journal of the American Chemical Society. Link

  • Mutin, P. H., et al. (2004). "Selective Surface Modification of SiO2-TiO2 Supports with Phosphonic Acids." Chemistry of Materials. Link

  • Queffélec, C., et al. (2012). "Surface modification using phosphonic acids and derivatives." Chemical Reviews. Link

  • Gawalt, E. S., et al. (2001). "Self-Assembly and Bonding of Alkanephosphonic Acids on the Native Oxide Surface of Titanium." Langmuir. Link

  • AxisPharm Support. "Bromo PEG Linkers & Phosphonic Acid Chemistry." AxisPharm Technical Documentation. Link

Sources

Optimization

Technical Guide: Troubleshooting Solubility of Bromo-PEG3-Phosphonic Acid Conjugates

Executive Summary & Chemical Profile You are encountering solubility issues with Bromo-PEG3-phosphonic acid , a heterobifunctional linker often utilized for surface modification (e.g., binding) or as a polar handle in PR...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

You are encountering solubility issues with Bromo-PEG3-phosphonic acid , a heterobifunctional linker often utilized for surface modification (e.g.,


 binding) or as a polar handle in PROTAC development.

The "insolubility" you observe is rarely a simple issue of hydrophobicity. Instead, it is likely a charge-state mismatch or ionic cross-linking event . This molecule behaves as a "chameleon"—its solubility is entirely dictated by the pH of your buffer and the presence of specific metal ions.

The Molecular Tug-of-War
  • The Head (Phosphonic Acid): A dianionic, highly polar group. It is your solubility engine, but only if ionized.

  • The Linker (PEG3): A short hydrophilic spacer. Critical Note: PEG3 is too short to shield large hydrophobic payloads. If you conjugate this to a hydrophobic drug or dye, the conjugate will precipitate in water.

  • The Tail (Bromo-Alkyl): A moderately hydrophobic, electrophilic leaving group.

Diagnostic Workflow (Visualized)

Before adjusting your protocol, locate your specific symptom in the decision matrix below.

SolubilityTroubleshooting Start Symptom: Cloudy Solution / Precipitate CheckState When does it occur? Start->CheckState Reagent Reagent Solubilization (Before Reaction) CheckState->Reagent Pure Linker Conjugate Post-Conjugation (After Reaction) CheckState->Conjugate Conjugate CheckpH Check Buffer pH Is pH < 7.0? Reagent->CheckpH LowPH Cause: Protonation Phosphonate is neutral (R-PO3H2). Action: Adjust pH > 7.5 CheckpH->LowPH Yes CheckIons Check Buffer Composition Contains Ca2+, Mg2+? CheckpH->CheckIons No (pH is Neutral/High) MetalPrecip Cause: Metal Chelation Calcium Phosphonate Crash-out. Action: Use Metal-Free Buffer / EDTA CheckIons->MetalPrecip Yes CheckPayload Payload Hydrophobicity Is payload non-polar? Conjugate->CheckPayload Hydrophobic Cause: Insufficient Shielding PEG3 is too short. Action: Add DMSO/DMA or Switch to PEG12 CheckPayload->Hydrophobic Yes caption Figure 1: Diagnostic logic for isolating the root cause of insolubility based on experimental phase.

Critical Troubleshooting FAQs

Q1: I dissolved the linker in water, but it remains cloudy or precipitates upon standing. Why?

The Diagnosis: You are likely fighting the pKa of the phosphonic acid . Phosphonic acids are diprotic. They possess two dissociation constants:

  • 
     [1, 2]
    

At pH 5–6 (common for unbuffered water or slightly acidic HPLC water), the molecule exists largely as the mono-anion (


) or the neutral species (

). These protonated forms have significantly reduced aqueous solubility compared to the fully ionized dianion (

).

The Protocol:

  • Do not use unbuffered water.

  • Alkalize: Dissolve the reagent in a buffer with a pH above 7.5 (ideally pH 8.0–8.5) to ensure full ionization.

  • Buffer Selection: Use 100 mM Sodium Bicarbonate (

    
    ) or HEPES.
    
Q2: My reaction buffer is PBS (pH 7.4), but the solution turns milky immediately. What happened?

The Diagnosis: This is a classic Calcium Phosphonate "Crash-out." Phosphonic acids are potent chelators of divalent cations (


, 

,

). If your PBS (Phosphate Buffered Saline) or cell culture media contains calcium or magnesium chloride, the phosphonic acid group will bind these ions, forming an insoluble metal-phosphonate salt complex [3].

The Protocol:

  • Switch Buffers: Use PBS-EDTA or a dedicated metal-free buffer (e.g., Potassium Phosphate).

  • Add Chelation: If you must use a media containing metals, add 5–10 mM EDTA to sequester the free cations before adding the Bromo-PEG-phosphonate.

Q3: I am conjugating this to a hydrophobic drug. The reaction worked, but the product precipitates.

The Diagnosis: The PEG3 linker is too short to act as a solubilizing shield. While PEG (Polyethylene Glycol) is hydrophilic, a 3-unit chain (~10-15 Å length) is insufficient to wrap around or sterically shield a large hydrophobic payload (like a fluorophore, lipid, or PROTAC warhead). The hydrophobic interactions of the payload dominate, driving aggregation [4].

The Protocol:

  • Immediate Fix: Add an organic cosolvent. The final buffer should contain 5–10% DMSO or DMA (Dimethylacetamide) to maintain solubility.

  • Long-term Fix: If aqueous solubility is a strict requirement, you must switch to a longer linker. Bromo-PEG12-phosphonic acid or Bromo-PEG24-phosphonic acid is required to provide the "hydrodynamic volume" necessary to solubilize hydrophobic payloads.

Q4: The "Bromo" group seems unreactive. Could hydrolysis be causing the solubility change?

The Diagnosis: Yes, but indirectly. Alkyl bromides are susceptible to hydrolysis in aqueous, basic conditions, converting the reactive


 to a non-reactive 

(alcohol).

While the hydrolyzed product (

) is actually more soluble than the starting material, the failure of the conjugation reaction leaves your target molecule (e.g., a protein or peptide) unreacted. If your target protein relies on the PEG-Phosphonate addition to stay soluble, the unreacted protein may aggregate.

The Protocol:

  • Anhydrous Start: Dissolve the Bromo-PEG-phosphonate stock in anhydrous DMSO or DMF first.

  • Rapid Dilution: Add this organic stock to your aqueous reaction buffer immediately before use. Do not store the reagent in aqueous buffer.

Optimized Solubilization & Conjugation Protocol

Use this standardized workflow to minimize precipitation risks.

Reagent Preparation Table
ComponentRecommended SolventConcentration LimitNotes
Stock Solution Anhydrous DMSO or DMF50 – 100 mMStore at -20°C under Argon/Nitrogen.
Reaction Buffer 0.1M NaHCO3 or HEPESN/AMust be Metal-Free (No Ca/Mg). pH 8.0–8.5.
Cosolvent DMSO5% – 20% (v/v)Essential if payload is hydrophobic.
Step-by-Step Methodology
  • Prepare the Payload: Dissolve your target molecule (e.g., Thiol-containing drug/protein) in the Reaction Buffer (pH 8.0, Metal-Free).

    • Tip: If the target contains disulfides, add TCEP (Tris(2-carboxyethyl)phosphine) to reduce them to active thiols.

  • Prepare the Linker: Dissolve Bromo-PEG3-phosphonic acid in Anhydrous DMSO to a 50 mM concentration. Vortex until clear.

  • Initiate Reaction:

    • Add the Linker/DMSO solution to the Payload/Buffer solution dropwise while stirring.

    • Ensure the final DMSO concentration is < 10% (unless payload requires more).

  • Incubation: Incubate at Room Temperature (25°C) for 2–4 hours or Overnight at 4°C.

    • Note: Alkyl bromides react slower than Maleimides or NHS esters. Patience is required.[1]

  • Purification:

    • For Small Molecules: Use Reverse-Phase HPLC (C18 column).

      • Mobile Phase: Water/Acetonitrile + 0.1% TFA.

      • Warning: The acidic TFA will protonate the phosphonate (making it neutral). Ensure your gradient ends with high organic content to elute it.

    • For Proteins: Use Size Exclusion Chromatography (SEC) or Dialysis against PBS-EDTA.

Chemical Mechanism Visualization

Understanding the ionization states is key to controlling solubility.

IonizationStates Acid Acidic pH (< 2.0) Fully Protonated (Insoluble) Neutral Neutral pH (4.0 - 6.0) Mono-Anionic (Sparingly Soluble) Acid->Neutral pKa1 ~ 1.5 Basic Basic pH (> 7.5) Di-Anionic (Highly Soluble) Neutral->Basic pKa2 ~ 7.0 caption Figure 2: The pH-dependent ionization of the phosphonic acid group. Solubility is maximized only when pH > pKa2.

References

  • Demadis, K. D., et al. (2017). Phosphonic acid: preparation and applications. National Institutes of Health (PMC). [Link]

  • Franz, R. G. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids. Pharm Res. [Link]

  • Tomson, M. B., et al. (2012). Structure, Stoichiometry, and Modeling of Calcium Phosphonate Scale-Inhibitor Complexes. SPE Production & Operations. [Link]

  • Verhoef, J. J., & Anchordoquy, T. J. (2013). Questioning the use of PEGylation for drug delivery. Drug Delivery and Translational Research.[2] [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Protein Aggregation During &amp; After PEGylation

Introduction: The "Steric Shield" Paradox As researchers, we often turn to PEGylation to solve solubility and stability problems, only to find that the process itself induces the very aggregation we sought to prevent. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Steric Shield" Paradox

As researchers, we often turn to PEGylation to solve solubility and stability problems, only to find that the process itself induces the very aggregation we sought to prevent. This is the PEGylation Paradox : while the polymer chain theoretically provides a "steric shield" against proteolytic digestion and immune recognition, the conjugation process can destabilize the protein core, disrupt salt bridges, or create amphiphilic imbalances that drive non-covalent aggregation.

This guide moves beyond basic protocols to address the causality of aggregation. It is designed to help you diagnose whether your aggregation is chemical (cross-linking), conformational (unfolding), or colloidal (solubility limits), and provides self-validating workflows to resolve them.

Module 1: Strategic Chemistry Selection

Root Cause Analysis: Is your chemistry causing the aggregation?

The most common cause of aggregation is Random Lysine PEGylation (using NHS-esters). This chemistry targets surface


-amines. If these lysines are involved in critical salt bridges or are located near hydrophobic patches, their modification can trigger unfolding.
Decision Matrix: Selecting the Low-Aggregation Path

Use the following logic flow to select a chemistry that minimizes structural perturbation.

PEG_Selection_Strategy Start Start: Select PEG Chemistry Q1 Does protein have free surface Cysteines? Start->Q1 Path_Cys Route A: Thiol-PEGylation (Maleimide/Vinylsulfone) Q1->Path_Cys Yes Q2 Can you engineer a Cys mutant? Q1->Q2 No Risk_Cys Low Aggregation Risk (Site Specific) Path_Cys->Risk_Cys Q2->Path_Cys Yes (Engineered) Q3 Is N-terminus available and not critical for activity? Q2->Q3 No Path_Nterm Route B: N-Terminal Reductive Alkylation Q3->Path_Nterm Yes (pKa ~7.6-8.0) Path_Lys Route C: Random Lysine (NHS-Ester) Q3->Path_Lys No Risk_Nterm Medium Aggregation Risk (pH dependent) Path_Nterm->Risk_Nterm Risk_Lys High Aggregation Risk (Heterogeneous Mixture) Path_Lys->Risk_Lys

Figure 1: Decision tree for PEG chemistry selection. Prioritizing site-specific methods (Route A or B) significantly reduces aggregation probability compared to random conjugation (Route C).

Comparative Analysis of Chemistries
FeatureRandom Lysine (NHS)N-Terminal (Aldehyde)Cysteine (Maleimide)Aggregation Mechanism
Site Specificity Low (Random)High (Single Site)High (Single Site)Random: Disrupts surface charge balance; creates heterogeneous isomers.
Reaction pH 7.5 – 8.55.0 – 6.06.5 – 7.5pH: High pH (Lysine) promotes deamidation and aggregation; Acidic pH (N-term) is often safer.
Cross-linking Risk High (if bifunctional)LowLowCross-linking: NHS esters can react with multiple lysines if stoichiometry is off.
Hydrophobicity VariableControlledControlledShielding: Random PEG can mask hydrophilic residues, exposing hydrophobic core.

Module 2: Reaction Optimization Protocol

The "Gold Standard" for Minimizing Aggregation: N-Terminal Reductive Alkylation

If you cannot use Cysteine chemistry, N-terminal PEGylation is the most robust alternative. It exploits the pKa difference between the N-terminal


-amine (pKa ~7.6–8.0) and Lysine 

-amines (pKa ~10.5). By running the reaction at pH 5.0–6.0 , you protonate Lysines (making them unreactive) while keeping the N-terminus reactive.
Step-by-Step Anti-Aggregation Workflow

1. Buffer Preparation (The Foundation)

  • Base: 50 mM Sodium Acetate or Phosphate-Citrate, pH 5.5.

  • The Stabilizer (Crucial): Add 20 mM L-Arginine or 5% Sucrose .

    • Why? L-Arginine suppresses protein-protein interactions during the transient unstable phase of conjugation [1].

  • Reducing Agent: 20 mM Sodium Cyanoborohydride (NaCNBH

    
    ).
    

2. Protein Preparation

  • Buffer exchange the protein into the reaction buffer before adding PEG. Do not just dilute; mismatched buffers cause local pH shock.

  • Concentration: Keep protein concentration moderate (1–2 mg/mL). High concentrations (>5 mg/mL) exponentially increase aggregation rates during conjugation.

3. The Reaction

  • Stoichiometry: Add PEG-Aldehyde at a 5:1 to 10:1 molar excess over protein.

  • Temperature: Incubate at 4°C overnight (12–16 hours).

    • Why? Lower temperature slows the kinetics of hydrophobic interaction (aggregation) more than it slows the chemical conjugation [4].

4. Quenching

  • Stop the reaction with 100 mM Tris-HCl (pH 8.0) or Glycine.[1] Do not leave reactive intermediates floating in solution.

Module 3: Downstream Processing & Purification

Where most yield is lost: Separating the Aggregate

After the reaction, you will likely have a mixture of:

  • Native Protein

  • Mono-PEGylated (Desired)

  • Multi-PEGylated (Likely Aggregate precursors)

  • Free PEG

Do not use TFF (Tangential Flow Filtration) immediately. The shear stress of TFF on a heterogeneous PEG-mixture often precipitates the high-molecular-weight aggregates.

Recommended Purification Workflow: HIC First

Hydrophobic Interaction Chromatography (HIC) is superior to Size Exclusion Chromatography (SEC) for initial cleanup because PEGylation significantly alters the protein's hydrophobicity [14].

Purification_Workflow Rxn_Mix Crude Reaction Mix Salt_Add Add Ammonium Sulfate (High Salt) Rxn_Mix->Salt_Add Pre-condition HIC_Col HIC Column (Butyl/Phenyl Sepharose) Salt_Add->HIC_Col Bind Elute_1 Elution 1: High Aggregates HIC_Col->Elute_1 Low Salt Elute_2 Elution 2: Mono-PEGylated (Target) HIC_Col->Elute_2 Med Salt Elute_3 Elution 3: Native Protein HIC_Col->Elute_3 No Salt TFF TFF / Buffer Exchange (Final Formulation) Elute_2->TFF Concentrate

Figure 2: Purification workflow prioritizing HIC. HIC exploits the amphiphilic nature of PEG to separate mono-PEGylated species from aggregates and native protein more effectively than SEC.

Protocol:

  • Load: Add Ammonium Sulfate to your crude reaction mix (final conc. 0.5 – 1.0 M).

  • Bind: Load onto a Phenyl or Butyl Sepharose column.

  • Elute: Use a decreasing salt gradient.

    • Separation Logic: PEG is amphiphilic. Highly PEGylated (and aggregated) species often bind stronger or weaker depending on the specific resin/salt combo, allowing distinct separation from the mono-PEGylated target [20].

Troubleshooting Guide (FAQ)

Q1: My protein precipitates immediately upon adding the PEG reagent.

Cause: "PEG-induced precipitation" (Volume Exclusion). Mechanism: PEG is a volume-excluding polymer. If added rapidly as a powder or high-concentration liquid, it competes for water molecules, effectively "drying out" the protein locally [11]. Solution:

  • Dissolve PEG in the reaction buffer separately first.

  • Add the PEG solution to the protein solution dropwise with gentle stirring.

  • Ensure the protein concentration is <2 mg/mL.

Q2: I see high molecular weight smears on SDS-PAGE, but the solution looks clear.

Cause: Soluble Aggregates or Cross-linking. Mechanism: If using NHS-ester chemistry, you likely have multi-site PEGylation linking proteins together (if bifunctional impurities exist) or simply hydrophobic association that resists SDS denaturation. Solution:

  • Switch to Mono-functional PEG (verify reagent purity).

  • Add 0.05% Tween-20 or Polysorbate 80 to the reaction buffer to prevent hydrophobic association [6].

Q3: My yield is low after TFF concentration.

Cause: Shear-induced aggregation. Mechanism: PEGylated proteins have a massive hydrodynamic radius (much larger than their molecular weight suggests).[2] They generate high viscosity, leading to shear stress at the membrane surface. Solution:

  • Use a membrane with a larger pore size (MWCO) than usual (e.g., if protein is 50kDa + 20kDa PEG, use a 100kDa MWCO, not 30kDa). PEG hydrodynamic volume is ~3-5x that of a globular protein of the same mass [13].

  • Reduce the flow rate (flux).

References

  • NIH/Vertex: Site-specific PEGylation of proteins: Insights into structural and functional changes. Available at: [1][3][4][5][6][7][8][9][10][11]

  • MDPI: Site-Specific PEGylation of Therapeutic Proteins. Available at: [Link]

  • NIH/PMC: Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study. Available at: [Link]

  • ACS Publications: Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. Available at: [Link]

Sources

Optimization

Common side reactions of bromo-PEG linkers and how to avoid them

From: Dr. Aris Thorne, Senior Application Scientist To: R&D Teams, Bioconjugation Specialists Subject: Mastering Alkyl Halide Reactivity in PEGylation Introduction: The Reactivity Paradox Polyethylene glycol (PEG) linker...

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Aris Thorne, Senior Application Scientist To: R&D Teams, Bioconjugation Specialists Subject: Mastering Alkyl Halide Reactivity in PEGylation

Introduction: The Reactivity Paradox

Polyethylene glycol (PEG) linkers terminated with a bromide group (Bromo-PEGs) are workhorses in bioconjugation, particularly for PROTAC synthesis and surface modification.[1][2] They offer a specific "reactivity paradox": the terminal bromide is a reliable leaving group for nucleophilic substitution (


), but the very oxygen atoms that give PEG its solubility also activate the backbone for unwanted side reactions.

This guide moves beyond basic protocols to the mechanistic causality of failure. We will dissect the three primary failure modes: Elimination (Vinyl Ether formation) , Hydrolysis , and Oxidative Degradation , providing you with self-validating workflows to ensure linker integrity.

Part 1: The Nemesis — Elimination (Vinyl Ether Formation)

The most frequent complaint I receive is: "My mass spec shows a product -80 Da (or -82 Da) from the target, and yield is low."

The Mechanism

The ether oxygen at the


-position to the bromide exerts an inductive effect, making the 

-hydrogens more acidic than in a standard alkyl chain. When you use a strong base (like NaH) or high temperatures to force a reaction, you inadvertently trigger an E2 Elimination .

Instead of your nucleophile attacking the


-carbon (

), the base strips a

-proton. The bromide leaves, and you form a Vinyl Ether (PEG-ene) . This side product is "dead" to further nucleophilic attack.

ReactionPathways Start Bromo-PEG (Electrophile) Product Desired Conjugate (Substitution Product) Start->Product Path A: SN2 Attack (Favored by weak bases, steric freedom) SideProduct Vinyl PEG Ether (Elimination Product) Start->SideProduct Path B: E2 Elimination (Favored by strong bases, heat) Nu Nucleophile (e.g., Amine, Thiol) Base Base (Catalyst) Base->Product Deprotonates Nu Base->SideProduct Deprotonates PEG Beta-H

Figure 1: The kinetic competition between Substitution (


) and Elimination (

). High temperatures and bulky/strong bases push the equilibrium toward the red path (Side Product).
Diagnostic: The NMR Signature

You can validate this failure mode immediately via


H NMR.
  • Intact Bromo-PEG: Triplet at ~3.4 – 3.8 ppm (

    
    -protons next to Br).
    
  • Vinyl Ether (Dead End): Distinct multiplets in the alkene region, typically 4.0 – 4.3 ppm and 6.0 – 6.5 ppm .

Corrective Protocol
  • Base Selection: Switch from strong bases (NaH, t-BuOK) to milder, non-nucleophilic bases like

    
      or Cesium Carbonate (
    
    
    
    )
    . The "Cesium Effect" often improves solubility and
    
    
    rates without triggering elimination.
  • Solvent: Use polar aprotic solvents (DMF, DMSO) to accelerate the

    
     pathway.
    
  • Temperature: Keep reactions below 60°C . Elimination has a higher activation energy; heating preferentially accelerates the side reaction.

Part 2: The Silent Killer — Hydrolysis

Bromo-PEGs are alkyl halides. In aqueous buffers, especially at pH > 8, hydroxide ions (


) act as potent nucleophiles.
The Mechanism

If you dissolve a Bromo-PEG in a basic aqueous buffer (e.g., for protein conjugation) and let it sit, the bromide is displaced by water or hydroxide. You are left with PEG-OH (Alcohol) .

  • Result: The linker loses its reactive handle. It will not conjugate, but it will look like a clean polymer peak in many low-res analyses.

Troubleshooting Table: Hydrolysis vs. Stability
ParameterRisk LevelRecommendation
pH > 8.5 CRITICAL Rapid hydrolysis (

can be minutes/hours). Avoid prolonged exposure.[1]
pH 7.0 - 7.5 ModerateStable for short durations (hours). Work quickly.
pH < 6.0 LowMost stable. Store or process here if possible.
Temperature HighEvery 10°C increase roughly doubles hydrolysis rate. Keep on ice.

Pro Tip: If conjugating to a protein, dissolve the Bromo-PEG in dry DMSO or DMAc first, then add it to the protein buffer immediately before the reaction. Do not "pre-equilibrate" the linker in buffer.

Part 3: The Storage Assassin — Peroxide Formation[3][4]

PEG backbones are polyethers.[3] Like diethyl ether or THF, they are prone to radical auto-oxidation, forming hydroperoxides at the ether linkages.

The Consequence[6][7][8]
  • Chain Cleavage: The PEG chain fragments, increasing polydispersity (PDI).

  • Payload Oxidation: If you conjugate a sensitive protein (e.g., Cysteine or Methionine residues), the peroxides on the linker can oxidize your protein, rendering the drug inactive before you even start.

Storage SOP (Standard Operating Procedure)
  • Atmosphere: Always store under Argon or Nitrogen .

  • Temperature: -20°C is mandatory for long-term storage.[1]

  • Light: Amber vials are required (UV light initiates radical formation).

  • Testing: For critical GMP applications, test for peroxide content using a semi-quantitative strip test before large-scale coupling.

Part 4: Validated Experimental Workflow

This protocol is designed to maximize


 substitution (coupling) while suppressing elimination and hydrolysis.

Objective: Conjugate Bromo-PEG-X to a Nucleophile R-Nu-H (e.g., Phenol, Amine).

Materials
  • Solvent: Anhydrous DMF or Acetonitrile (ACN). Note: DMF promotes

    
     better but is harder to remove.
    
  • Base:

    
     (anhydrous, micronized preferred) or 
    
    
    
    .
  • Atmosphere: Dry Nitrogen/Argon balloon.

Step-by-Step Protocol
  • Activation (Deprotonation):

    • Dissolve the nucleophile (R-Nu-H, 1.0 eq) in anhydrous DMF.

    • Add Base (1.5 – 2.0 eq).

    • Stir at Room Temperature (RT) for 15–30 mins. Why? This generates the active nucleophile (

      
      ) before the linker is exposed to potential degradation.
      
  • Linker Addition:

    • Dissolve Bromo-PEG (1.1 – 1.2 eq) in a minimal volume of DMF.

    • Add dropwise to the reaction mixture.

  • Reaction:

    • Stir at RT to 40°C .

    • Critical Checkpoint: Monitor by TLC or LC-MS at 1 hour. Look for the disappearance of the nucleophile.

    • Do NOT exceed 60°C. If the reaction is sluggish, add a catalytic amount of Potassium Iodide (KI) to form the more reactive Iodo-PEG in situ (Finkelstein reaction) rather than heating.

  • Workup:

    • Filter off the solid base.

    • Dilute with DCM/Ethyl Acetate and wash with mildly acidic water (pH 4-5) or brine. Why? Acidic wash prevents hydrolysis of any unreacted linker during extraction.

    • Dry over

      
       and concentrate.
      

Troubleshooting Decision Tree

Use this logic flow to identify the root cause of failed conjugations.

Troubleshooting Start Problem: Low Yield / Side Products CheckNMR Step 1: Check 1H NMR Start->CheckNMR VinylPeaks Are there peaks at 4.0-4.3 & 6.0-6.5 ppm? CheckNMR->VinylPeaks YesVinyl Diagnosis: Elimination (E2) Cause: Base too strong/Heat too high VinylPeaks->YesVinyl Yes NoVinyl Check Mass Spec (LC-MS) VinylPeaks->NoVinyl No MassOH Mass = Target - (Br) + (OH)? (Hydrolysis Product) NoVinyl->MassOH YesHydro Diagnosis: Hydrolysis Cause: Wet solvent or High pH MassOH->YesHydro Yes NoHydro Diagnosis: Incomplete Reaction Cause: Steric hindrance or poor nucleophile MassOH->NoHydro No

Figure 2: Diagnostic logic for identifying Bromo-PEG failure modes.

References

  • BenchChem. (2025).[1][4] Issues with the stability of the bromo group in Bromo-PEG5-alcohol. Retrieved from

  • Master Organic Chemistry. (2023). Identifying Where Substitution and Elimination Reactions Happen. Retrieved from

  • National Institutes of Health (NIH). (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Retrieved from

  • Western Carolina University. (2025). Peroxide Forming Chemical Storage Guidelines. Retrieved from

  • AxisPharm. (2024). Bromo PEG Linkers for Bioconjugation. Retrieved from

Sources

Troubleshooting

Technical Support Center: Optimizing Stoichiometry in PROTAC Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Stoichiometry Optimization & Troubleshooting for Heterobifunctional Molecule Assembly Mission Statement Welcome to the PROTAC Synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Stoichiometry Optimization & Troubleshooting for Heterobifunctional Molecule Assembly

Mission Statement

Welcome to the PROTAC Synthesis Support Center. Unlike standard small molecule synthesis, PROTAC (Proteolysis Targeting Chimera) assembly is a convergent process involving high-molecular-weight intermediates ("Beyond Rule of 5").

The Golden Rule of PROTAC Stoichiometry: Do not optimize for yield; optimize for purification.

A 95% yield is worthless if the 5% impurity co-elutes with your product. This guide prioritizes stoichiometric strategies that maximize


  (difference in retention factor) and minimize difficult side-products.

Module 1: The "Purification-First" Stoichiometry Strategy

Before mixing reagents, you must determine which component should be in excess based on the physicochemical properties of the reactants, not just their cost.

The Decision Matrix

Use this logic flow to determine your molar equivalents (eq).

StoichiometryLogic cluster_tips Pro Tip Start START: Select Reactants (Warhead-Linker vs. E3 Ligand) Q1 Is one component significantly more expensive/precious? Start->Q1 Calc1 Calculate Delta Rf (Product vs. Cheap Reactant) Q1->Calc1 Yes Action2 Use 1.0 : 1.0 eq (Equimolar) Q1->Action2 No (Both Precious) Decision1 Is Delta Rf > 0.15? Calc1->Decision1 Action1 Use 1.2 - 1.5 eq of CHEAPER Reactant Decision1->Action1 Yes (Easy Separation) Action3 Switch Coupling Chemistry (e.g., Amide -> Click) Decision1->Action3 No (Co-elution risk) Tip If Delta Rf is small, the impurity will contaminate the final PROTAC.

Figure 1: Decision tree for determining reactant stoichiometry based on purification feasibility rather than simple yield maximization.

Module 2: Troubleshooting Amide Couplings

Amide bonds are the most common linkage in PROTACs (e.g., VHL ligands often attach via amides). However, the high molecular weight of PROTAC precursors causes slow kinetics and "hydrolysis vs. coupling" competition.

Common Issue: Incomplete Conversion with HATU

Symptom: LCMS shows 70% Product, 30% Hydrolyzed Active Ester, and unreacted Amine. Root Cause: Stoichiometric imbalance regarding the base (DIEA/TEA), not the reactants. The carboxylic acid is activating, but the amine is protonated (unreactive) due to the acidity of the coupling reagent byproducts.

Protocol: The "pH-Adjusted" Pulse Method

  • Dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in DMF.

  • Add DIEA (1.5 eq) and stir for 5 minutes (Pre-activation).

    • Note: Do not wait >10 mins; the active ester (OAt) can hydrolyze or rearrange.

  • Add the Amine component (1.2 eq, if cheaper).

  • Critical Step: Check pH. It must be basic (pH > 8).

  • Monitor: If reaction stalls at 50%, do not add more HATU immediately. Add 0.5 eq of DIEA.

    • Reasoning: As the reaction proceeds, HOAt is released, lowering pH and protonating the remaining amine.

Data: Impact of Base Stoichiometry on Conversion

ConditionReactant A (Acid)Reactant B (Amine)Base (DIEA)Conversion (4h)Purity
Standard 1.0 eq1.0 eq2.0 eq65%High
Excess Acid 1.5 eq1.0 eq3.0 eq85%Low (Difficult removal of acid)
Excess Amine 1.0 eq1.2 eq3.0 eq98% High (Amine scavenged by resin)

Recommendation: Always use a slight excess of the amine if it contains a basic nitrogen that can be scavenged by acidic resin (e.g., SCX-2) post-reaction [1].

Module 3: Troubleshooting Click Chemistry (CuAAC)

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is ideal for PROTACs due to its bioorthogonality. However, "Glaser Coupling" (homocoupling of alkynes) is a frequent stoichiometric failure mode.

The Glaser Coupling Trap

Symptom: You used 1.0 eq Alkyne and 1.0 eq Azide. You observe a dimer of the Alkyne (Alkyne-Alkyne) and unreacted Azide. Mechanism: Excess


 + High Cu(II) loading oxidizes the alkyne.

Corrective Protocol: The "Anaerobic Catalytic" System

  • Stoichiometry: Use 1.05 eq of the Alkyne (Alkynes are prone to homocoupling loss).

  • Catalyst Loading: Keep Cu(I) low (<10 mol%). High copper loading promotes side reactions.[1]

  • Reducing Agent: Sodium Ascorbate must be in excess (5-10 eq relative to Copper, not reactants) to keep Copper in the +1 state.

ClickChemistry cluster_glaser Side Reaction (Stoichiometry Killer) Cu2 Cu(II) (Inactive) Cu1 Cu(I) (Active) Cu2->Cu1 Activation Cycle Catalytic Cycle Cu1->Cycle Drives Asc Na Ascorbate (Reductant) Asc->Cu2 Reduces O2 Oxygen (The Enemy) O2->Cu1 Oxidizes (Deactivates) Alkyne Alkyne Excess Dimer Di-Alkyne (Glaser Product) Alkyne->Dimer High Cu(II) + O2

Figure 2: The CuAAC catalytic cycle. Oxygen intrusion converts active Cu(I) to Cu(II), which consumes the Alkyne starting material via Glaser coupling, destroying the stoichiometry.

Module 4: Frequently Asked Questions (FAQ)

Q1: My linker is symmetric (e.g., PEG-diamine). How do I avoid "double-headed" PROTACs (Warhead-Linker-Warhead) during synthesis?

  • Answer: You are facing a statistical condensation problem. If you react 1.0 eq of Linker with 1.0 eq of Warhead, you will get a statistical mixture (25% Dimer, 50% Mono, 25% Unreacted).

  • Solution: You must desymmetrize via stoichiometry. Use a massive excess of the Linker (5.0 - 10.0 eq). This ensures that once a Warhead reacts with one end of the linker, the probability of a second Warhead finding that specific molecule is low. The excess linker can usually be washed away if it is polar (e.g., PEG) [2].

Q2: I am doing an amide coupling, but the VHL ligand (containing a hydroxy-proline) is acylating on the -OH group instead of the amine.

  • Answer: This is a regioselectivity issue driven by "hot" stoichiometry.

  • Solution: Do not use HATU/HBTU (too reactive). Switch to a milder coupling agent like EDC/HOAt or PyBOP . Ensure your base stoichiometry is exactly 2.0 eq (enough to neutralize the salt, but not enough to deprotonate the hydroxyl group).

Q3: How do I purify a PROTAC where the product and one starting material have the same retention time?

  • Answer: You cannot optimize this via chromatography. You must optimize via "Scavenger Stoichiometry."

  • Solution: Deliberately use 1.2 eq of the reactant that has a "handle." For example, if one reactant has a basic amine, use it in excess. After the reaction, pass the crude mixture through a silica-supported Isocyanate cartridge. The isocyanate will react with the excess amine, covalently binding it to the silica, while your PROTAC (which has no free reactive amine) flows through [3].

References

  • Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology, 27(8), 998–1014. [Link]

  • Béziere, N., et al. (2023). Click chemistry in the development of PROTACs. RSC Chemical Biology, 4, 123-145. [Link]

  • Konstantinidou, M., et al. (2019). PROTACs – a game-changing technology. Expert Opinion on Drug Discovery, 14(12), 1255-1268. [Link]

  • Klein, V. G., et al. (2020). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 64(1), 432-445. [Link]

Sources

Optimization

Dealing with hydrolysis of phosphonate esters during synthesis and purification

Topic: Troubleshooting Hydrolysis & Instability Mission Statement Welcome to the Phosphonate Chemistry Support Module. Phosphonate esters ( ) are robust pharmacophores and ligands, yet they suffer from a specific vulnera...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Hydrolysis & Instability

Mission Statement

Welcome to the Phosphonate Chemistry Support Module. Phosphonate esters (


) are robust pharmacophores and ligands, yet they suffer from a specific vulnerability: unintended hydrolysis  during purification and workup. This guide moves beyond basic textbook definitions to address the practical "failure modes" encountered in the lab, specifically focusing on the acidity of stationary phases and the nuances of nucleophilic attack at the phosphorus center.

Module 1: The Mechanistic Landscape

Q: Why is my phosphonate ester degrading even in "mild" conditions?

A: "Mild" is relative. Phosphonate esters are susceptible to hydrolysis via two distinct mechanistic pathways depending on the pH of your environment. Understanding this causality is the first step to prevention.

  • Acid-Catalyzed Cleavage (The "Silica" Mechanism): In acidic environments (including untreated silica gel), the phosphoryl oxygen is protonated, making the phosphorus center highly electrophilic. Water attacks the phosphorus, displacing the alcohol.

    • Critical Insight: This is often faster for methyl esters than ethyl esters due to sterics, but t-butyl esters are acid-labile via a different mechanism (C-O cleavage generating the carbocation).

  • Base-Catalyzed Cleavage (The "Saponification" Analog): Hydroxide ions attack the phosphorus directly, forming a trigonal bipyramidal intermediate.

    • Critical Insight: Unlike carboxylic esters, phosphonates are generally more resistant to base, but strong nucleophiles (OH⁻, alkoxides) will strip one ester group to form the stable mono-phosphonate anion, stopping further reaction.

Visualizing the Failure Mode

The following diagram outlines the decision pathways that lead to hydrolysis.

HydrolysisPathways Start Phosphonate Ester R-P(O)(OR')2 Acid Acidic Environment (Silica Gel / H+) Start->Acid Low pH Base Basic Environment (NaOH / LiOH) Start->Base High pH Protonation P=O Protonation Acid->Protonation NucAttack OH- Attack at P Base->NucAttack WaterAttack H2O Attack at P Protonation->WaterAttack AcidProduct Phosphonic Acid (R-PO(OH)2) WaterAttack->AcidProduct Complete Hydrolysis MonoEster Mono-Ester Anion (Stable) NucAttack->MonoEster Stops at Mono-Ester

Figure 1: Mechanistic divergence of phosphonate hydrolysis. Note that basic conditions typically yield the mono-ester, while acidic conditions (like silica) can drive complete hydrolysis.

Module 2: Purification Protocols (The "Silica Trap")

Q: My product disappears or streaks badly on silica gel. How do I fix this?

A: This is the most common issue in phosphonate synthesis. Standard silica gel is slightly acidic (pH 6.0–6.5 in slurry) and possesses active silanol groups (Si-OH). Phosphonates act as hydrogen-bond acceptors, binding tightly to these silanols. This causes:

  • Streaking/Tailing: Poor separation.

  • On-Column Hydrolysis: The Lewis acidity of the silica catalyzes the cleavage of the ester groups during slow elutions.

The Solution: Triethylamine (Et₃N) Deactivation

You must neutralize the silica surface before and during chromatography. This blocks the silanol sites and buffers the mobile phase.

Protocol: Deactivated Silica Gel Chromatography

Use this protocol for all phosphonate diesters, especially methyl and ethyl esters.

StepActionTechnical Rationale
1. Slurry Preparation Prepare your silica slurry using your starting non-polar solvent (e.g., Hexanes or DCM) containing 1% to 5% Triethylamine (Et₃N) .The Et₃N binds to the acidic silanol sites (Si-OH) more strongly than your phosphonate, effectively "capping" the acidity.
2. Column Packing Pour the column and flush with 2–3 column volumes of the Et₃N-containing solvent.Ensures the entire length of the stationary phase is neutralized.
3. Sample Loading Load your sample. If using DCM for loading, ensure it is neutralized.Prevents immediate hydrolysis at the top of the column (the "band of death").
4. Elution Run your gradient. You can maintain 1% Et₃N in the mobile phase, or often just the pre-wash is sufficient.Maintaining Et₃N ensures no new acidic sites are exposed during the run.

Alternative Stationary Phases: If deactivated silica fails, switch to Neutral Alumina (Brockmann Activity III) . Alumina is less prone to hydrogen bonding with the phosphoryl oxygen, leading to tighter bands without the need for amine additives.

Module 3: Synthesis & Workup (Upstream Control)

Q: I see "Ghost Peaks" in my LCMS after an Arbuzov reaction. What are they?

A: In the Michaelis-Arbuzov reaction, you react a trialkyl phosphite with an alkyl halide.[1][2] A common side product is the Mono-acid phosphonate .

Cause: The reaction produces an alkyl halide byproduct (e.g., Ethyl Bromide). If you heat the reaction too long or too high in a sealed vessel, the generated alkyl halide can re-attack the phosphonate ester in an acid-catalyzed manner, or trace moisture can hydrolyze it.

Troubleshooting Guide:

  • Removal of Byproducts:

    • Action: If your byproduct is volatile (e.g., EtBr, MeI), conduct the reaction under a stream of dry nitrogen or argon to actively vent the halide as it forms.

    • Why: This prevents the buildup of electrophiles that can degrade your product.

  • The "Acidic Workup" Mistake:

    • Issue: Many standard organic workups involve washing with 1M HCl to remove amines or quench bases.

    • Correction:Avoid strong acid washes. Phosphonate esters are acid-sensitive.

    • Protocol: Quench reactions with Saturated Ammonium Chloride (NH₄Cl) or Phosphate Buffer (pH 7). If you must remove amines, use a CuSo₄ wash (for pyridine removal) or rely on the deactivated silica column later.

Workflow Visualization: Purification Decision Tree

PurificationLogic Input Crude Phosphonate Ester Check Is the ester acid-labile? (e.g., t-Butyl, Methyl) Input->Check Standard Standard Silica (Risk of Tailing) Check->Standard No (Stable Ethyl/Phenyl) Deactivated Et3N-Buffered Silica (Recommended) Check->Deactivated Yes (Most Cases) Standard->Deactivated Poor Separation? Alumina Neutral Alumina (Alternative) Deactivated->Alumina Still Degrading?

Figure 2: Decision matrix for selecting the correct stationary phase to prevent hydrolysis.

Module 4: Analysis & Storage

Q: My LC-MS shows the product is pure, but NMR shows hydrolysis. Why?

A: This is a classic artifact of the analysis method.

  • LC-MS Mobile Phases: often contain 0.1% Formic Acid or TFA. While the residence time is short, sensitive phosphonates can hydrolyze on the column or in the source, showing a parent ion of [M-R+H] (the mono-acid).

  • Solution: Switch to a buffered mobile phase: 10mM Ammonium Acetate (pH 7) or Ammonium Bicarbonate (pH 8) .

Stability Reference Table
Ester TypepH Stability RangeHydrolysis RiskStorage Recommendation
Dimethyl pH 4 – 8High (Nucleophilic attack at C or P)-20°C, Neat or in Benzene
Diethyl pH 2 – 9Moderate4°C, Neat
Di-isopropyl pH 1 – 10Low (Steric protection)RT, Neat
Di-tert-butyl pH 6 – 11High (Acid sensitive C-O cleavage)-20°C, Basic conditions

References

  • Kecskeméti, A., & Keglevich, G. (2025). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules (MDPI). Link

    • Relevance: Comprehensive review of acid/base hydrolysis mechanisms and kinetics.
  • Organic Syntheses. Furan, 5-heptyl-3-methyl-2-pentyl (Purification Protocol). Organic Syntheses, Coll. Vol. 10, p.423. Link

    • Relevance: Validated protocol for deactivating silica gel with triethylamine (Et3N) to prevent decomposition.
  • Wiemer, A. J., et al. (2014). The case of triethylammonium cation loss during purification of certain nucleotide analogues. PMC (NIH). Link

    • Relevance: detailed discussion on salt formation and purification challenges of phosphon
  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews. Link

    • Relevance: Foundational text on the synthesis mechanism and side-reaction avoidance.
  • Backx, S., et al. (2023).[3] Triethylamine-Mediated Transformation of Phosphonates. European Journal of Organic Chemistry. Link

    • Relevance: Modern applications of Et3N in phosphon

Sources

Troubleshooting

Strategies to minimize non-specific binding of PEGylated molecules

Welcome to the PEGylation Technical Support Center . This guide addresses the "PEG Paradox": while Polyethylene Glycol (PEG) is used to prevent protein adsorption (fouling), it frequently induces non-specific binding (NS...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the PEGylation Technical Support Center .

This guide addresses the "PEG Paradox": while Polyethylene Glycol (PEG) is used to prevent protein adsorption (fouling), it frequently induces non-specific binding (NSB) in assays and accelerated clearance in vivo.

Module 1: The Mechanism of Non-Specific Binding

The Core Issue: PEG is not as "inert" as historically believed.[1] NSB arises from two distinct mechanisms depending on the context:

  • Physicochemical NSB (Assay Noise):

    • Amphiphilicity: The ethylene glycol unit (

      
      ) has a hydrophobic ethylene patch. In high-density coatings, these patches can attract hydrophobic domains of non-target proteins.
      
    • Entropic Exclusion: Long PEG chains create a "steric wall." While this repels large proteins, it can trap smaller molecules or antibodies via volume exclusion, increasing local concentration at the surface.

  • Biological NSB (Immunogenicity):

    • Anti-PEG Antibodies (APA): Up to 72% of the population has pre-existing anti-PEG antibodies (IgM/IgG) due to exposure to cosmetics and processed foods. These antibodies bind specifically to the methoxy group (mPEG) or the backbone, causing false positives in ELISAs and rapid clearance in vivo.

Module 2: Troubleshooting In Vitro Assays (ELISA/Flow Cytometry)

Problem: High background signal or false positives in PEGylated protein detection.

Protocol: Competitive Inhibition Blocking

Standard BSA blocking is often insufficient for PEGylated analytes because the interference is driven by anti-PEG antibodies in the sample matrix (serum/plasma), not just surface adsorption.

Step-by-Step Optimization:

  • The "Backbone" Block:

    • Do not rely solely on BSA. Add 0.1% - 0.5% Free PEG (MW 5,000 - 10,000) to your sample diluent buffer.

    • Mechanism:[2][3][4][5][6] Free PEG acts as a decoy, saturating the paratopes of anti-PEG antibodies in the sample, preventing them from bridging the capture and detection reagents.

  • Detergent Selection:

    • Avoid: High concentrations of Tween-20 if you suspect micelle-associated bridging.

    • Use: Non-ionic surfactants like Polysorbate 80 (0.05%) or Pluronic F-68 .

  • Plate Coating Chemistry:

    • If coating with a PEGylated capture agent, use Monoamine-mPEG linkers rather than random NHS-ester conjugation. Oriented conjugation reduces the exposure of the hydrophobic methoxy "cap" which is a primary epitope for anti-PEG IgM.

Troubleshooting Flowchart (Interactive Logic)

ELISA_Troubleshooting Start Issue: High Background in PEG-ELISA Check1 Is the background present in the 'No Antigen' control? Start->Check1 Physico Physicochemical NSB (PEG sticking to plate) Check1->Physico Yes (Blank is high) Bio Biological NSB (Anti-PEG Ab interference) Check1->Bio No (Only in Serum samples) Action1 Add 0.05% Tween-20 to Wash Buffer Physico->Action1 Action2 Switch Block to 1% Casein or Milk Physico->Action2 Action3 Add Free PEG (5kDa) to Sample Diluent Bio->Action3 Primary Strategy Action4 Use HBR (Heterophilic Blocking Reagent) Bio->Action4 Secondary Strategy

Figure 1: Decision matrix for diagnosing and resolving high background in assays involving PEGylated molecules.

Module 3: In Vivo Challenges (ABC Phenomenon)

Problem: The "Accelerated Blood Clearance" (ABC) phenomenon.[1][7] Observation: The first dose of a PEGylated drug circulates well. The second dose (administered 5–14 days later) is rapidly cleared by the liver.

Mechanism:

  • Dose 1: Induces T-cell independent B-cell activation (TI-2 antigen response).

  • Production: Splenic B-cells secrete Anti-PEG IgM .[8]

  • Dose 2: IgM binds to the PEG shell

    
     Activates Complement (C3b) 
    
    
    
    Uptake by Kupffer cells.
Strategic Solutions Table
StrategyTechnical DetailMechanism of Action
PEG Chain Length Increase MW from 2kDa

5kDa+
Higher MW PEGs have lower immunogenicity and reduced ABC effect due to lower epitope density per mass.
Terminal Group Switch mPEG (-OCH3) to OH-PEG (-OH)The methoxy group is a major hapten for anti-PEG antibodies. Hydroxy-PEG is less immunogenic.
Dosing Interval Avoid re-dosing at Day 5-10 The ABC effect peaks at 7 days. Dosing <3 days or >21 days minimizes clearance.
Cleavable Linkers Use MMP-sensitive or pH-sensitive linkersShedding the PEG layer at the target site (or over time) prevents long-term immune sensitization.

Module 4: Next-Generation Alternatives (Zwitterionics)

The Future: Replacing PEG to eliminate NSB entirely. Zwitterionic polymers maintain electrical neutrality (like PEG) but via mixed charges rather than no charge. This creates a "super-hydrophilic" hydration shell that is thermodynamically harder for proteins to displace.

Comparison of Top Alternatives:

  • Poly(carboxybetaine) (PCB):

    • Advantage:[4][6][9][10][11] Can be functionalized easily; hydrolyzes into nontoxic byproducts.

    • Performance: Superior resistance to NSB in undiluted blood plasma compared to PEG.

  • Poly(sulfobetaine) (PSB):

    • Advantage:[4][6][9][10][11] Extremely stable in high salt; unaffected by pH swings.

  • Poly(phosphorylcholine) (PMPC):

    • Advantage:[4][6][9][10][11] Mimics cell membrane headgroups; clinically proven biocompatibility.

Mechanism of Zwitterionic "Non-Fouling"

Zwitterion_vs_PEG cluster_0 PEG Surface (Amphiphilic) cluster_1 Zwitterionic Surface (Super-Hydrophilic) PEG PEG Chain (-CH2-CH2-O-) Water1 Weakly Bound Water PEG->Water1 Protein1 Protein Adsorption Water1->Protein1 Displaced easily Zwit PCB/PSB (+ / - Charges) Water2 Ionic Solvation Layer (Strong) Zwit->Water2 Electrostatic Attraction Protein2 Protein Repulsion

Figure 2: Zwitterionic polymers bind water more tightly than PEG, creating a physical barrier that proteins cannot displace (high energetic penalty).

Frequently Asked Questions (FAQs)

Q: Why does my PEGylated protein show high binding in the "blank" wells of my ELISA? A: This is likely "Physicochemical NSB." PEG is amphiphilic. If your blocking step is too short or uses only BSA, the PEG chains may interact with the polystyrene plate. Solution: Add 0.05% Tween-20 to your wash buffer and consider a "protein-free" blocker or SuperBlock™ formulation to coat the plastic more effectively.

Q: Can I use commercial "HBR" to stop anti-PEG interference? A: Heterophilic Blocking Reagents (HBR) are designed for HAMA (Human Anti-Mouse Antibodies). While they help general background, they do not specifically block Anti-PEG antibodies. You must add free PEG or PEGylated liposomes (decoy) to the assay buffer to specifically sequester anti-PEG immunoglobulins.

Q: Does branching the PEG chain (Linear vs. Branched) affect NSB? A: Yes. Branched PEGs (e.g., Y-shape) create a denser "umbrella" coverage on surfaces, which is more effective at shielding the underlying protein from NSB than linear PEG. However, branched PEG can be more immunogenic if the methoxy groups are accessible.

References

  • Mechanism of Anti-PEG Interference

    • Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients.[12] NIH/PMC.

  • Accelerated Blood Clearance (ABC)

    • Accelerated Blood Clearance of Nanoemulsions Modified with PEG... ACS Molecular Pharmaceutics.
  • Zwitterionic Alternatives

    • Zwitteration As an Alternative to PEGylation.[11][13] Langmuir (ACS).

  • PEG-Hydrogel Optimization

    • Reduction of Non-Specific Protein Adsorption Using PEG Modified Polyacrylate Hydrogels.[14][15] NIH/PMC.

Sources

Optimization

Advanced Technical Guide: Overcoming Steric Hindrance in Bromo-PEG3-Phosphonic Acid Workflows

Executive Summary & Molecule Profile Bromo-PEG3-phosphonic acid is a high-value heterobifunctional linker used to bridge inorganic surfaces (metal oxides, hydroxyapatite) with organic biomolecules (PROTACs, proteins, dru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Bromo-PEG3-phosphonic acid is a high-value heterobifunctional linker used to bridge inorganic surfaces (metal oxides, hydroxyapatite) with organic biomolecules (PROTACs, proteins, drugs).[1] However, its utility is frequently compromised by steric hindrance at two distinct interfaces.[1]

This guide addresses the "Dual-End Steric Paradox":

  • The Phosphonic Acid Head: Bulky tridentate binding can prevent dense monolayer formation on metal oxides (

    
    , 
    
    
    
    ,
    
    
    ), leading to surface gaps.[1]
  • The Alkyl Bromide Tail: The PEG3 spacer, while improving solubility, can adopt a coiled "mushroom" conformation in aqueous media, shielding the electrophilic bromide from incoming nucleophiles (

    
     suppression).[1]
    

Troubleshooting Module A: Surface Immobilization (Phosphonic Acid End)

The Issue: You observe low surface coverage or instability. The phosphonic acid head group is struggling to pack densely due to the "Umbrella Effect" of the PEG chain.

Technical Insight: The Mushroom vs. Brush Regime

In "good" solvents, PEG chains extend.[1] In "poor" solvents (or at low grafting density), they coil into a mushroom shape.[1] If the PEG coils before the phosphonate binds, it sterically blocks neighboring binding sites.

Protocol: Optimizing Self-Assembled Monolayer (SAM) Density

To force the linker into a "Brush" conformation (vertical alignment), you must control the solvent thermodynamics and thermal energy.

Step-by-Step Optimization:

  • Solvent Selection: Switch from aqueous buffers to Anhydrous Toluene or THF .[1] These are "good" solvents for the alkyl/PEG backbone, forcing the chain to extend and minimizing the hydrodynamic radius during deposition.

  • The "T-BAG" Method: For metal oxides (especially Aluminum or Titanium), use the Tethering by Aggregation and Growth approach.

    • Dip the substrate in a dilute linker solution (0.1–1.0 mM).

    • Allow solvent to evaporate slowly.[1] As concentration increases at the meniscus, the linkers are forced into a vertical orientation.

  • Thermal Annealing: After deposition, bake the substrate at 120°C for 1-2 hours . This converts weaker monodentate/bidentate hydrogen bonds into robust tridentate covalent bonds and drives off interfacial water.[1]

Visualization: Surface Steric Regimes[1]

SurfaceRegimes Solvent_Poor Poor Solvent (e.g., Water/PBS) Mushroom Mushroom Regime (Coiled PEG) High Steric Shielding Solvent_Poor->Mushroom Hydrophobic Collapse Solvent_Good Good Solvent (e.g., Toluene/DMF) Brush Brush Regime (Extended PEG) Accessible Terminus Solvent_Good->Brush Solvation Extension Binding Surface Binding (Phosphonate-Metal) Mushroom->Binding Steric Occlusion Brush->Binding Vertical Packing Result_Bad Low Density SAM Defects & Instability Binding->Result_Bad If Coiled Result_Good High Density SAM Maximized Reactivity Binding->Result_Good If Extended

Caption: Figure 1. Solvent-dependent conformational changes dictate the packing density of PEG-phosphonate SAMs.

Troubleshooting Module B: Nucleophilic Substitution (Bromo End)

The Issue: The surface is coated, but the Bromide group is unreactive. The target molecule (drug/protein) is not conjugating.

Technical Insight: Kinetics & Leaving Group Ability

The reaction is a bimolecular nucleophilic substitution (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


).[2][3] This requires a "backside attack" 180° from the C-Br bond.[4] If the PEG chain is coiled (mushroom), the backside is blocked. Furthermore, Bromide is a "good" leaving group, but Iodide is "excellent."[1]
Protocol: The Finkelstein Activation Strategy

If steric hindrance slows the reaction, improve the thermodynamics by swapping the leaving group in situ.

The "Finkelstein-Assisted" Conjugation Protocol:

  • Pre-Activation: Dissolve your Bromo-PEG3-phosphonic acid (or the functionalized surface) in a solution of Sodium Iodide (NaI) in Acetone or dry DMF (saturated).

  • Reaction: Stir for 1 hour at 40°C.

    • Mechanism:[5][2][4][6][7][8][9]

      
      .[1]
      
    • Because NaBr is insoluble in acetone, it precipitates, driving the equilibrium to the right (Le Chatelier’s Principle).[10]

  • Conjugation: The resulting Iodo-PEG3-phosphonate is 10-100x more reactive toward nucleophiles (amines, thiols) due to the weaker C-I bond and lower transition state energy.

Data: Leaving Group Reactivity Comparison
ParameterBromo-Linker (Standard)Iodo-Linker (Activated)Impact on Sterically Hindered Rxn
Bond Energy (C-X) ~285 kJ/mol~218 kJ/molLower activation energy required.
Leaving Group Ability Good (

HBr = -9)
Excellent (

HI = -10)
Faster rate limiting step.
Steric Sensitivity HighModerateIodo- is more reactive even with bulk.[1]
Visualization: Finkelstein Activation Workflow

Finkelstein cluster_sterics Steric Bypass Mechanism Start Bromo-PEG3-Phosphonate (Standard Reactivity) Reagent Add NaI in Acetone/DMF Start->Reagent Intermediate Transition State (Halogen Exchange) Reagent->Intermediate Product Iodo-PEG3-Phosphonate (Hyper-Reactive Electrophile) Intermediate->Product Precipitation of NaBr (Driving Force) Final Final Conjugate (High Yield) Product->Final Rapid SN2 Attack (+ Nucleophile) Nucleophile Target Nucleophile (Drug/Protein)

Caption: Figure 2. Converting the Bromo-linker to an Iodo-linker lowers the activation energy, overcoming steric barriers.

Analytical Verification & FAQ

How do I know if sterics are the problem?

Method 1: Contact Angle Goniometry (Surface)

  • Expected: A dense Bromo-PEG3 SAM should have a contact angle of ~65-75° (moderately hydrophobic due to alkyl/Br).

  • Steric Failure:[1] If the angle is <40° (too hydrophilic), your coverage is patchy, and the underlying oxide is exposed.[1]

Method 2: XPS (X-Ray Photoelectron Spectroscopy) [11]

  • Scan for the Br 3d peak (~69 eV).

  • Ratio Check: Calculate the P:Br ratio. It should be 1:1. If P is high and Br is low, your PEG chains are burying the Bromide or cleaving.[1]

Frequently Asked Questions

Q: Can I use water as a solvent for the conjugation step? A: Avoid if possible. Water causes the hydrophobic alkyl backbone and the Br terminus to collapse into the PEG coil to minimize surface energy (hydrophobic effect). This maximizes steric hindrance.[1] Use DMSO, DMF, or Acetonitrile to keep the chain extended.[1]

Q: My nucleophile is a large protein. Why is the yield <5%? A: This is a "Macro-Steric" collision issue. The short PEG3 linker is too close to the surface. The protein hits the surface before it hits the Bromide.

  • Fix: You likely need a longer linker (PEG11 or PEG24) to extend the reactive group beyond the surface hydration layer (the Debye length).

Q: Does the phosphonic acid require activation? A: No, but the surface does. Ensure your metal oxide surface is "hydroxylated" (treat with UV/Ozone or weak base) before adding the linker. Phosphonates bind to surface -OH groups.[1]

References

  • Surface Binding Modes: Stability of Phosphonic Acid Self-Assembled Monolayers on Amorphous and Single-Crystalline Aluminum Oxide Surfaces.[1] ResearchGate.[1]

  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     Kinetics & Sterics: Characteristics of the 
    
    
    
    Reaction. Chemistry LibreTexts.[1]
  • Finkelstein Reaction: Finkelstein Reaction Mechanism and Utility. Wikipedia / Organic Chemistry Portal.[1]

  • PEG Conformation in Solvents: Polyethylene glycol behaves like weak organic solvent.[1][12] PubMed (NIH).

  • Linker Applications: Bromo-PEG3-phosphonic acid diethyl ester for PROTACs. Immunomart.[1]

Sources

Troubleshooting

Technical Support Center: Stability Optimization for Bromo-PEG3-Phosphonic Acid Linkers

Welcome to the Advanced Application Support Center. Subject: Bromo-PEG3-Phosphonic Acid Linker Stability in Biological Media Ticket Priority: High (Methodology Optimization) Assigned Specialist: Senior Application Scient...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Center. Subject: Bromo-PEG3-Phosphonic Acid Linker Stability in Biological Media Ticket Priority: High (Methodology Optimization) Assigned Specialist: Senior Application Scientist, Surface Chemistry Division

Executive Summary & Diagnostic Framework

You are likely experiencing instability manifesting as either nanoparticle aggregation in buffer (surface desorption) or loss of conjugation efficiency (hydrolysis of the bromo-handle).

Bromo-PEG3-phosphonic acid is a bifunctional linker designed for modifying metal oxide surfaces (TiO₂, Fe₃O₄, Al₂O₃) while presenting an electrophilic bromide handle for subsequent bioconjugation. Its stability in biological media is governed by two distinct failure modes:

  • Anchor Instability: The phosphonate-to-metal bond is susceptible to competitive displacement by inorganic phosphates (e.g., PBS) and serum proteins.

  • Handle Instability: The terminal alkyl bromide is prone to hydrolysis at high pH and nucleophilic attack by thiols (e.g., Glutathione, HSA) in vivo.

This guide provides the protocols to diagnose and mitigate these specific failure modes.

Troubleshooting Module: Surface Anchor Stability

Symptom: Nanoparticles coated with the linker aggregate immediately upon transfer to PBS or cell culture media.

Root Cause: Competitive Displacement

Phosphonic acids bind to metal oxides via mono-, bi-, or tridentate coordination. However, biological buffers like PBS (Phosphate Buffered Saline) contain high concentrations of inorganic phosphate (


). These ions structurally mimic the phosphonate headgroup and, due to their high concentration (10 mM), kinetically displace your linker from the surface.
Strategic Solutions
ParameterRecommendationMechanistic Rationale
Buffer Selection Switch to HEPES or MOPS Sulfonic acid-based buffers do not compete for metal oxide binding sites like phosphates do.
Binding Mode Heat Curing (110°C) Heating the functionalized surface (dry) drives the condensation of P-OH groups with surface M-OH groups, converting weak hydrogen bonds into robust covalent M-O-P bonds (tridentate coordination).
pH Adjustment Maintain pH 5.0–7.0 At pH > 8, the surface hydroxyls of many metal oxides become deprotonated (negative), repelling the anionic phosphonate headgroup.
Q&A: Anchor Stability

Q: Can I use this linker in serum-containing media? A: Yes, but with caveats. Serum proteins (Albumin, IgG) form a "protein corona" that can destabilize weak monolayers. Critical Step: You must perform the "Heat Curing" step described above before exposing the surface to serum. A covalently bound monolayer resists protein displacement significantly better than an adsorbed one.

Q: Why does my zeta potential drop to zero in PBS? A: This confirms displacement. The phosphonate coating usually imparts a specific charge (negative or neutral depending on the PEG/Br). If phosphate ions displace the linker, the particle surface reverts to the charge of the bare oxide (or the adsorbed phosphate layer), often leading to a loss of electrostatic repulsion and subsequent aggregation.

Troubleshooting Module: Chemical Handle Stability (The Bromide)

Symptom: The linker is on the surface, but it won't react with my target ligand (amine/thiol), or it exhibits toxicity in cells.

Root Cause: Hydrolysis & Thiol Alkylation

The terminal Bromide (Br) is a good leaving group.[1]

  • Hydrolysis: In basic aqueous conditions (pH > 8.0), hydroxide ions (

    
    ) displace the bromide, forming a non-reactive alcohol (HO-PEG3-...).
    
  • Thiol Scavenging: In biological media, free thiols (Cysteine residues on albumin, Glutathione in cytosol) react with alkyl bromides faster than amines do. If you inject the linker unconjugated, it will alkylate serum proteins (off-target toxicity).

Strategic Solutions
IssueProtocol Adjustment
Storage pH Store linker solutions at pH 4.0–6.0 . Avoid bicarbonate buffers (pH 8.5) until the exact moment of conjugation.
Conjugation Timing Perform ligand conjugation before biological exposure. Do not rely on the "click" reaction occurring in vivo unless using bio-orthogonal chemistry (e.g., Azide-Alkyne). Alkyl bromides are not bio-orthogonal.
Reaction Rate If reacting with amines, use a catalyst (KI) or switch to a higher pH (8.0) only for the duration of the reaction, then immediately quench.
Q&A: Handle Reactivity

Q: My conjugation yield is low (<10%). Is the bromide hydrolyzed? A: Likely. Alkyl bromides slowly hydrolyze in water.[2][3] Test: Run an LC-MS of the supernatant. If you see a mass shift of -62 Da (loss of Br, gain of OH: -79 + 17), your linker is "dead." Fix: Dissolve the linker in dry DMSO or DMF for the initial coupling, or use fresh aqueous buffers immediately upon preparation.

Visualizing the Instability Pathways

The following diagram illustrates the two competing failure modes you must manage: Phosphate Displacement (Surface) and Nucleophilic Attack (Handle).

StabilityPathways cluster_Surface Surface Instability (Anchor) cluster_Chemical Chemical Instability (Handle) Linker Bromo-PEG3-Phosphonate (Intact) MetalOxide Metal Oxide Surface (TiO2 / Fe3O4) Linker->MetalOxide  Ideal Binding   Hydrolysis Hydrolysis (pH > 8) OH- Attack Linker->Hydrolysis  Slow   Thiol Biological Thiols (GSH / Albumin) Linker->Thiol  Fast (In Vivo)   Displaced Linker Desorption (Aggregation Risk) MetalOxide->Displaced  Displacement by PO4   PBS Phosphate Buffer (High [PO4]) PBS->MetalOxide  Competes   DeadLinker HO-PEG3-Phosphonate (Non-Reactive) Hydrolysis->DeadLinker Adduct Protein-Linker Adduct (Off-Target Toxicity) Thiol->Adduct

Figure 1: Mechanistic pathways leading to linker failure. The left branch represents physical desorption in phosphate buffers; the right branch represents chemical degradation of the bromide handle.

Validated Experimental Protocols

Protocol A: Stability Validation in Biological Media

Use this to determine if your functionalized particles are stable enough for cell assays.

  • Preparation: Coat nanoparticles with Bromo-PEG3-Phosphonate in anhydrous ethanol or water (pH 5).

  • Curing (Critical): Dry the particles and bake at 110°C for 2 hours (for TiO₂/Al₂O₃) or 60°C vacuum (for Fe₃O₄) to form covalent bonds.

  • Incubation: Resuspend particles in:

    • Control: 10 mM HEPES (pH 7.4).

    • Test A: 1x PBS (High Phosphate).

    • Test B: DMEM + 10% FBS (Serum).

  • Measurement: Monitor Hydrodynamic Diameter (

    
    ) via Dynamic Light Scattering (DLS) at t=0, 1h, and 24h.
    
  • Pass Criteria:

    
     should not increase by >20%. If Test A aggregates but Control does not, the issue is Phosphate Displacement .
    
Protocol B: Bromide Integrity Check (Silver Nitrate Test)

A rapid qualitative test to see if your bromide is still intact on the surface or in solution.

  • Principle: Alkyl bromides precipitate AgBr (cloudy white) only after hydrolysis releases the bromide ion (

    
    ). Intact covalent C-Br does not react immediately.
    
  • Step 1: Take your linker solution or supernatant.

  • Step 2: Add a drop of 0.1 M

    
    .
    
  • Interpretation:

    • Immediate Precipitate: High concentration of free

      
      . Your linker has already hydrolyzed (Bad).
      
    • Clear Solution: The Bromide is covalently bound (Good).

References & Authority

  • Mutin, P. H., et al. (2004). "Surface modification of alumina by organic phosphonic acids and their esters." This foundational text explains the tridentate binding mode required for stability.

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). "Chapter 18: PEGylation and Synthetic Linkers." Covers the reactivity profiles of alkyl halides vs. thiols.

  • Quiñones, R., et al. (2014). "Environmental stability of phosphonic acid self-assembled monolayers." Details the displacement of phosphonates by phosphate buffers.

  • BroadPharm Technical Data. "PEG Linkers and Stability." Specific physicochemical properties of PEG-bromide derivatives.

Need further assistance? Reply with your specific Metal Oxide Substrate and Target Ligand for a customized conjugation protocol.

Sources

Optimization

Purification strategies for crude Bromo-PEG3-phosphonic acid reaction mixtures

Technical Support Center: Purification of Crude Bromo-PEG3-Phosphonic Acid Topic: . Audience: Researchers, scientists, and drug development professionals (PROTAC/Surface Chemistry).

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Crude Bromo-PEG3-Phosphonic Acid

Topic: . Audience: Researchers, scientists, and drug development professionals (PROTAC/Surface Chemistry). Format: Interactive Troubleshooting Guide (Q&A).

Introduction: The "Amphiphilic Trap"

You are likely working with Bromo-PEG3-phosphonic acid as a linker for PROTACs or surface modification. This molecule presents a classic purification paradox:

  • The "Greasy" Tail: The Bromo-PEG3 segment is moderately lipophilic and soluble in organic solvents (DCM, THF).

  • The "Sticky" Head: The phosphonic acid group (

    
    ) is highly polar, acidic, and capable of strong hydrogen bonding and chelation.
    

The Result: A crude reaction mixture that streaks on silica, resists standard extraction, and often isolates as a hygroscopic "sticky oil" rather than a clean solid. This guide addresses these specific failure modes using strategies grounded in pKa manipulation and orthogonal chromatography.

Part 1: Initial Assessment & Workup (The Triage)

Q: My crude reaction mixture is a viscous, yellow oil containing salts. Standard DCM/Water extraction failed to isolate the product. Where is it?

A: The product is likely partitioning into the aqueous phase or forming an emulsion (acting as a surfactant).

  • The Cause: The phosphonic acid group is fully ionized at neutral pH (pKa₁ ≈ 2.0, pKa₂ ≈ 7.0). In this state, it is highly water-soluble.

  • The Fix: You must suppress ionization to drive the molecule into the organic phase.

    • Acidify: Adjust the aqueous layer to pH < 1.0 using 1M HCl. This protonates the phosphonate (

      
      ), rendering it neutral.
      
    • Salting Out: Saturate the aqueous phase with NaCl. The "Salting-Out Effect" reduces the solubility of the organic linker in water.

    • Solvent Switch: Replace DCM with Ethyl Acetate/n-Butanol (9:1) . The butanol helps extract the polar phosphonic acid species.

Q: I attempted Normal Phase (Silica) Flash Chromatography, but the product streaked from the baseline to the solvent front. How do I fix the resolution?

A: Unmodified silica gel is generally unsuitable for free phosphonic acids.

  • The Cause: The acidic silanol groups (

    
    ) on the silica surface interact strongly with the phosphonic acid via hydrogen bonding, causing irreversible adsorption and severe tailing.
    
  • The Fix: You must "deactivate" the silica or use a specialized stationary phase.

    • Option A (Mobile Phase Modifier): Add 1% Acetic Acid or 0.5% Formic Acid to your mobile phase (e.g., DCM:MeOH:AcOH). This competes for the binding sites on the silica.

    • Option B (The "Gold Standard"): Switch to Reverse Phase (C18) or Anion Exchange . Silica is rarely worth the yield loss for this specific molecule.

Part 2: Chromatographic Strategies (The Core)

Q: I want to use Reverse Phase (RP-HPLC/Flash C18). What mobile phase conditions are required?

A: pH control is the single most critical variable here.

  • The Protocol: You must run under acidic conditions .

    • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% TFA or Formic Acid.

  • The Logic: At pH ~2 (0.1% TFA), the phosphonic acid is protonated and hydrophobic enough to interact with the C18 chains. At neutral pH, it will elute in the void volume (unretained).

  • Warning: Do not use phosphate buffers; they are non-volatile and will contaminate your final product.

Q: My crude contains non-charged PEG impurities (e.g., Bromo-PEG3-OH or dibromide). RP-HPLC separation is poor. Is there a better way?

A: Yes. Strong Anion Exchange (SAX) chromatography is the "silver bullet" for separating charged phosphonates from neutral PEG impurities.

The Self-Validating SAX Protocol:

  • Column: Strong Anion Exchange (Quaternary Amine).

  • Loading: Load crude mixture in water/MeOH (pH 7–8).

    • Validation: The neutral PEG impurities (Bromo-PEG3-Br) will not bind and will flow through immediately.

    • Validation: The anionic Phosphonate will bind tightly to the resin.

  • Washing: Wash with 100% Water or low % MeOH to remove all non-ionic species.

  • Elution: Apply a gradient of Ammonium Bicarbonate (volatile salt) or Formic Acid .

    • Mechanism:[1][2] Lowering the pH (Formic acid) neutralizes the phosphonate, breaking the ionic bond with the resin and releasing the pure product.

Visual Workflow: Ion Exchange Strategy

SAX_Purification Crude Crude Mixture (Phosphonate + Neutral PEGs) Load Load onto SAX Resin (pH > 7) Crude->Load FlowThrough Flow Through: Neutral Impurities (Bromo-PEG, Di-Bromo) Load->FlowThrough Does not bind Bound Bound Species: Phosphonate Anion Load->Bound Ionic Binding Elute Elution Step: Acidic Gradient (Formic Acid) Bound->Elute Protonation Final Pure Product: Bromo-PEG3-Phosphonic Acid Elute->Final

Caption: Separation of ionic phosphonates from neutral PEG impurities using Strong Anion Exchange (SAX).

Part 3: Detection & Analysis

Q: I cannot see my product on the UV detector (254 nm). How do I fractionate?

A: Bromo-PEG3-phosphonic acid lacks a strong chromophore (no aromatic rings).

  • Primary Solution: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) . These are universal detectors for non-volatile compounds.

  • Secondary Solution (TLC Staining):

    • Iodine (

      
      ):  Reversible stain. PEG chains turn yellow/brown.
      
    • Ammonium Molybdate (Hanessian’s Stain): Specific for Phosphorous. Phosphonates appear as blue spots on a white background.

    • KMnO4: Oxidizes the C-H bonds in the PEG chain (Yellow spots on purple background).

Summary of Purification Options

MethodSelectivity MechanismBest For...Critical Parameter
RP-HPLC (C18) HydrophobicityPolishing; removing small synthesis byproducts.pH < 2.5 (Use TFA/Formic Acid).
Anion Exchange (SAX) ChargeRemoving neutral PEG impurities (Starting materials).Load at pH > 7; Elute with Acid/Salt.
Normal Phase (Silica) Polarity (Adsorption)Not Recommended (Severe streaking).Requires high % Acid modifier.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Phosphorous and Phosphoric Acids. Retrieved January 28, 2026, from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved January 28, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). Visualizing TLC Plates. Retrieved January 28, 2026, from [Link]

Sources

Troubleshooting

How to monitor the progress of a Bromo-PEG3-phosphonic acid conjugation

Welcome to the Technical Support Center. Subject: Monitoring Bromo-PEG3-Phosphonic Acid Conjugation Product Category: Heterobifunctional Crosslinkers / Surface Modification Reagents Support Tier: Level 3 (Senior Applicat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center.

Subject: Monitoring Bromo-PEG3-Phosphonic Acid Conjugation Product Category: Heterobifunctional Crosslinkers / Surface Modification Reagents Support Tier: Level 3 (Senior Application Scientist)

Introduction: Understanding Your Reagent

Bromo-PEG3-phosphonic acid is a specialized heterobifunctional linker designed for dual-modality applications. To monitor its progress effectively, you must first identify which "end" of the molecule you are reacting, as this dictates your analytical strategy.[1]

  • The Bromo (Alkyl Halide) End: Reacts via Nucleophilic Substitution (

    
    ) with Thiols (-SH), Amines (-NH2), or Hydroxyls (-OH).[1] This is typically your bioconjugation  step.[1][2]
    
  • The Phosphonic Acid End: Binds to metal oxides (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) via coordination chemistry.[1] This is typically your surface functionalization step.[1]

This guide provides the protocols and troubleshooting logic for monitoring both reaction pathways.

Part 1: Analytical Method Selection

Use this decision matrix to select the correct monitoring tool for your specific experimental phase.

Method Best For... Key Readout Sensitivity Limitations
LC-MS (ESI) Bioconjugation (Peptides/Proteins)Mass shift (+MW of linker - HBr)High (pmol)Requires volatile buffers; salts interfere.
RP-HPLC Bioconjugation & Purity ChecksShift in retention time (Hydrophobicity change)HighPEG lacks strong UV chromophores; requires CAD or ELSD if target isn't UV-active.
Ellman’s Assay Thiol Conjugation (Indirect)Loss of free thiols (-SH) in solutionMediumIndirect measurement; prone to oxidation artifacts.
Supernatant Depletion (UV/Vis) Surface Loading (

, etc.)[1]
Decrease in linker concentration in solutionMediumRequires the linker to have a UV-absorbent group (or use colorimetric tag).
FTIR / XPS Surface Loading (Solid State)Presence of P-O-Metal bondsLow (Surface specific)Qualitative; requires dried sample (destructive).[1]

Part 2: Monitoring Bioconjugation (Alkyl Bromide Reaction)

The most common application is reacting the Alkyl Bromide with a Cysteine (Thiol) on a peptide or protein.[1]

Workflow Visualization

The following diagram outlines the logical flow for monitoring the alkylation reaction.

ConjugationWorkflow Start Start Reaction (Target + Br-PEG3-PO3) Sampling Take Aliquot at t=0, 1h, 4h, Overnight Start->Sampling MethodChoice Select Method Sampling->MethodChoice LCMS LC-MS Analysis (Preferred) MethodChoice->LCMS Protein/Peptide Ellman Ellman's Assay (Indirect Thiol Loss) MethodChoice->Ellman High MW / Aggregates Decision Is Product Forming? LCMS->Decision Ellman->Decision Success Reaction Complete Proceed to Purification Decision->Success Yes (>90% Conv) Fail Troubleshoot Decision->Fail No / Slow CheckPH CheckPH Fail->CheckPH Check pH (Optimum 7.5-8.5) CheckHydrolysis CheckHydrolysis Fail->CheckHydrolysis Check Br Hydrolysis (Mass +17 Da)

Caption: Decision logic for monitoring the alkylation of thiols by Bromo-PEG3-phosphonic acid.

Protocol A: LC-MS Monitoring (The Gold Standard)

Why: It definitively distinguishes between the Conjugated Product, the Unreacted Linker, and the Hydrolyzed Linker (a common impurity).[1]

  • Calculate Expected Mass:

    • Target Mass (

      
      ):  MW of your peptide/protein.[1]
      
    • Linker Mass (

      
      ):  MW of Bromo-PEG3-phosphonic acid.
      
    • Leaving Group (

      
      ):  ~80.91 Da (H + Br).[1]
      
    • Expected Product Mass:

      
      .
      
  • Sample Prep: Dilute 10 µL of reaction mixture into 90 µL of 0.1% Formic Acid/Water.

  • Run Conditions: C18 Reverse Phase Column. Gradient 5% to 95% Acetonitrile.[1]

  • Data Interpretation:

    • Peak A (Product): Matches

      
      .
      
    • Peak B (Hydrolysis Impurity): If you see a peak corresponding to

      
       (loss of Br + addition of OH), your linker is hydrolyzing instead of reacting.
      
Protocol B: Ellman’s Assay (Indirect Method)

Why: Useful if you lack MS access or are conjugating to a nanoparticle where MS is impossible. It measures the consumption of free thiols.

  • Prepare Ellman’s Reagent: Dissolve 4 mg DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in 1 mL Reaction Buffer (0.1 M Sodium Phosphate, pH 8.0).[1]

  • Sampling: Take 10 µL of your conjugation reaction.

  • Reaction: Mix 10 µL sample + 50 µL Ellman’s Reagent + 940 µL Buffer. Incubate 15 mins at RT.[1][3][4][5]

  • Read: Measure Absorbance at 412 nm .

  • Calculate:

    • 
      .[1]
      
    • Compare

      
       against 
      
      
      
      .[1] A decrease in absorbance indicates successful conjugation (thiol is being blocked by the alkyl group).[1]

Part 3: Monitoring Surface Functionalization (Phosphonate Binding)

When binding to metal oxides (


, Iron Oxide), the reaction is often heterogeneous (liquid linker + solid surface).[1]
Protocol C: Supernatant Depletion Assay

Why: You cannot easily "inject" a solid particle into an HPLC.[1] Instead, you measure how much linker disappears from the solution.[1]

  • Standard Curve: Prepare known concentrations of Bromo-PEG3-phosphonic acid (e.g., 0.1, 0.5, 1.0 mM).

  • Measurement:

    • Since the PEG/Phosphonate backbone has weak UV absorbance, use LC-CAD (Charged Aerosol Detection) or derive the Bromide with a nucleophilic dye (e.g., 4-(p-nitrobenzyl)pyridine) if available.[1]

    • Alternative: If using LC-MS, monitor the intensity of the linker peak (

      
       in negative mode).[1]
      
  • Procedure:

    • Centrifuge your particle suspension to pellet the solids.[1]

    • Analyze the supernatant.[1]

    • Calculation:

      
      .[1]
      

Part 4: Troubleshooting & FAQs

Q1: My LC-MS shows a peak +17 Da higher than the expected product. What is it?

Diagnosis: This is likely the Hydrolyzed Product .[1][6] Explanation: Alkyl bromides are susceptible to hydrolysis in aqueous buffers, especially at elevated pH (>9.[1]0) or elevated temperatures.[1][7] The Bromide (Br) is replaced by a Hydroxyl (OH) group from water.[1] Solution:

  • Lower the pH to 7.5–8.0.[1]

  • Increase the concentration of your nucleophile (Target) to outcompete water.

  • Add the linker in small aliquots rather than all at once.

Q2: The reaction is extremely slow. How can I accelerate it?

Expert Insight: Alkyl bromides are less reactive than Maleimides or Iodoacetamides.[1] Solution:

  • Catalysis: Add Potassium Iodide (KI) to the reaction (Finkelstein reaction logic). The Iodide displaces the Bromide to form an Alkyl Iodide, which is a much better leaving group for the subsequent nucleophilic attack.[1]

  • pH Adjustment: Ensure your pH is high enough to deprotonate the Cysteine thiol (

    
    ), but not so high that it hydrolyzes the bromide.[1] pH 8.0–8.3 is the "Sweet Spot." [1]
    
Q3: How do I confirm the Phosphonic Acid is actually bound to my TiO2 surface?

Method: XPS (X-ray Photoelectron Spectroscopy) or FTIR .

  • FTIR: Look for the broadening and shift of the P-O stretching bands (

    
    ). Unbound phosphonic acid has sharp peaks; bound phosphonates (mono/bidentate) show broad, split bands due to surface coordination.[1]
    
  • XPS: Analyze the

    
     and 
    
    
    
    regions. You will see a binding energy shift consistent with P-O-Ti bond formation.

References

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] (The definitive guide on alkyl halide-thiol chemistry).

    • [1]

  • Thermo Fisher Scientific. (n.d.).[1] Ellman’s Assay Protocol for Quantifying Free Sulfhydryls.

    • [1]

  • Mutin, P. H., et al. (2004).[1] Selective Surface Modification of Metal Oxides with Organophosphorus Compounds. Chemistry of Materials. (Detailed mechanism of phosphonic acid binding).

    • [1]

  • Roberts, M. J., et al. (2002).[1] Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews. (Discusses HPLC monitoring of PEGylation).

Sources

Optimization

Addressing challenges in the characterization of PEGylated compounds

The following technical guide is structured as a specialized Technical Support Center for scientists facing the unique analytical hurdles of PEGylated compounds. Status: Operational | Tier: Advanced Application Support M...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized Technical Support Center for scientists facing the unique analytical hurdles of PEGylated compounds.

Status: Operational | Tier: Advanced Application Support Mission: To resolve the "PEGylation Paradox"—where the modification that improves a drug's efficacy simultaneously degrades its analytical resolution.

Mass Spectrometry (MS) Troubleshooting

The Issue: "My PEGylated protein spectrum appears as a broad, unresolved 'hump' or envelope. I cannot determine the precise molecular weight or degree of PEGylation."

Root Cause Analysis (The "Why")

PEG is a polydisperse polymer. Unlike proteins, which have a discrete molecular weight (MW), PEG exists as a distribution of chain lengths (Gaussian distribution). When attached to a protein, this polydispersity creates a "spectral envelope" that broadens the signal. Furthermore, PEG chains readily complex with cations (


, 

), leading to ion suppression and distributing the signal across multiple adduct states, effectively lowering the signal-to-noise ratio below the limit of detection [1].
Troubleshooting Protocol: The MALDI vs. ESI Decision Matrix

Do not default to ESI (Electrospray Ionization) for intact mass analysis of high-MW PEGylated proteins. The multiple charging of ESI combined with PEG polydispersity results in overlapping charge states that are mathematically impossible to deconvolute.

Recommended Workflow:

  • Intact Mass Analysis: Use MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight).[1][2]

    • Why: MALDI produces predominantly singly charged ions (

      
      ). This eliminates the charge-state overlap issue, allowing you to see the centroid mass of the PEGylated species [2].
      
    • Matrix Selection: Use Sinapinic Acid (SA) for large conjugates (>10 kDa). Use DHB (2,5-Dihydroxybenzoic acid) for smaller PEG-peptides.

    • Laser Power: PEG absorbs laser energy poorly; you may need higher fluence than for the native protein.

  • Site Localization: Use MALDI-ISD (In-Source Decay) or ESI-MS/MS after digestion.

    • Protocol: Perform a tryptic digest. The PEGylated peptide will be hydrophilic and likely elute early or late depending on the column chemistry, but it will have a distinct mass shift.

    • Advanced: Use Source-Induced Dissociation (SID) to strip the PEG chain if you only need to confirm the protein backbone identity.

Visualization: MS Characterization Workflow

MS_Workflow Start Sample: PEGylated Protein Goal Define Analytical Goal Start->Goal Goal_MW Intact Molecular Weight (Degree of PEGylation) Goal->Goal_MW Global View Goal_Site PEG Attachment Site (Peptide Mapping) Goal->Goal_Site Local View Method_MALDI Method: MALDI-TOF MS (Linear Mode) Goal_MW->Method_MALDI Method_ESI Method: LC-ESI-MS/MS (Bottom-Up) Goal_Site->Method_ESI Action_Matrix Use Sinapinic Acid Matrix High Laser Fluence Method_MALDI->Action_Matrix Action_Digest Tryptic Digestion (Enrichment may be required) Method_ESI->Action_Digest Result_Centroid Result: Broad Peak Centroid (Average MW) Action_Matrix->Result_Centroid Result_Map Result: Mass Shifted Peptide (Specific Residue ID) Action_Digest->Result_Map

Caption: Decision tree for selecting the correct Mass Spectrometry ionization method based on analytical goals (Intact Mass vs. Site Mapping).

Chromatography (SEC/HPLC) Challenges

The Issue: "My PEGylated protein elutes much earlier than expected in Size Exclusion Chromatography (SEC), and the peaks are broad or invisible on UV."

Root Cause Analysis
  • Hydrodynamic Radius (

    
    ) Expansion:  PEG binds 2–3 water molecules per ethylene oxide unit. This creates a massive hydration sphere. A 20 kDa PEG molecule has the hydrodynamic volume of a ~100 kDa globular protein [3]. Standard SEC calibration curves based on globular proteins (like BSA) will yield massive overestimations of MW.
    
  • The "UV Blind Spot": PEG chains lack chromophores that absorb at 280 nm. If the degree of PEGylation is high, the protein signal is diluted, and the PEG signal is non-existent.

Troubleshooting Protocol: Detector Selection & Column Physics

Step 1: Detector Upgrade Stop relying solely on UV (A280). You must use a detector that senses mass or refractive properties.

Detector TypeSensitivityGradient Compatible?Suitability for PEG
UV (280nm) Low (Protein only)YesPoor. Misses the PEG mass contribution.
RI (Refractive Index) ModerateNo (Isocratic only)Fair. Good for pure PEG, bad for complex method development.
ELSD (Evaporative Light Scattering)ModerateYesGood. Universal detection, but response is exponential (non-linear).
CAD (Charged Aerosol Detection)High YesExcellent. Uniform response independent of chemical structure. Best for quantifying free PEG vs. conjugate [4].

Step 2: Column Selection

  • Pore Size: Increase your pore size. If your native protein runs on a 150 Å column, switch to 300 Å or 500 Å for the PEGylated variant to prevent exclusion (eluting in the void volume).

  • Mobile Phase: Add 0.1% TFA or Formic Acid. PEG can interact hydrophobically with silica-based stationary phases; the acid suppresses these secondary interactions.

Electrophoresis (SDS-PAGE) Visualization

The Issue: "I cannot see my PEGylated bands clearly with Coomassie Blue, or the staining is negatively stained."

Root Cause Analysis

Coomassie Brilliant Blue binds to basic amino acids (Arginine, Lysine). PEGylation often targets Lysine residues, physically blocking the dye binding sites (Steric Shielding). Furthermore, PEG itself does not bind Coomassie.

Self-Validating Protocol: The Barium Iodide Stain

To validate your conjugation, you need a stain that targets the PEG chain specifically. The Barium Iodide (


)  method relies on the complexation of barium ions with the ether oxygens in the PEG chain [5].

Step-by-Step Protocol:

  • Run SDS-PAGE: Use a 4-15% gradient gel (PEG-proteins are large).

  • Wash: Wash the gel with deionized water for 15 mins to remove SDS (SDS interferes with the stain).

  • Specific PEG Stain:

    • Incubate gel in 5% Barium Chloride (

      
      )  solution for 10 minutes.
      
    • Add 0.1N Iodine (

      
      )  solution (in KI) directly to the bath.
      
    • Result: PEGylated bands appear orange-brown on a clear background within minutes.

  • Counter-Stain (Optional): Rinse and stain with Coomassie.

    • Interpretation: Bands that stain with both Iodine (PEG) and Coomassie (Protein) are your conjugate. Bands staining only with Iodine are free PEG.

Quantification of PEGylation Degree

The Issue: "How do I calculate the average number of PEG molecules attached per protein?"

Method 1: TNBS Assay (Colorimetric)

Trinitrobenzene sulfonic acid (TNBS) reacts with primary amines (Lysine).

  • Logic: Measure free amines in the native protein (

    
    ) and the PEGylated sample (
    
    
    
    ).
  • Calculation:

    
     Modification = 
    
    
    
    .
  • Warning: PEG shielding can prevent TNBS from reaching remaining free amines, leading to overestimation.

Method 2: Cation Exchange Chromatography (CEX)

This is the "Gold Standard" for separating positional isomers.

  • Mechanism: Each PEG attached to a Lysine removes a positive charge.

  • Result:

    • Native Protein: Elutes last (Highest charge).

    • 1-PEG: Elutes earlier.

    • 2-PEG: Elutes even earlier.

  • Validation: Integration of UV peaks gives the precise ratio of Mono-, Di-, and Tri-PEGylated species.

Visualization: Separation Logic

Separation_Logic cluster_0 Cation Exchange (CEX) Elution Order Node_3PEG 3-PEG Species (Lowest Charge) Node_2PEG 2-PEG Species Node_3PEG->Node_2PEG Increasing Retention Time Node_1PEG 1-PEG Species Node_2PEG->Node_1PEG Increasing Retention Time Node_Native Native Protein (Highest Charge) Node_1PEG->Node_Native Increasing Retention Time

Caption: Elution order in Cation Exchange Chromatography. PEGylation neutralizes surface charge, causing conjugates to elute earlier than the native protein.

References

  • Hutanu, D., et al. (2014). "Trends in Characterization of PEGylated Proteins by Mass Spectrometry." Modern Chemistry & Applications. Link

  • Yoo, C., et al. (2009).[1] "Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis." Journal of the American Society for Mass Spectrometry. Link

  • Fee, C.J., & Van Alstine, J.M. (2006). "PEG-proteins: Reaction engineering and separation issues." Chemical Engineering Science. (Specific focus on Hydrodynamic Radius).
  • Thermo Fisher Scientific. (2024). "CAD vs ELSD: Which HPLC Detector Is Your Better Option?" Chromatography Resource Center. Link

  • Kurfürst, M.M. (1992).[3] "Detection and molecular weight determination of polyethylene glycol-modified hirudin by staining after sodium dodecyl sulfate-polyacrylamide gel electrophoresis." Analytical Biochemistry. Link

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficiency of Bromo-PEG3-phosphonic acid with NHS-ester linkers

Topic: Comparing the Efficiency of Bromo-PEG3-Phosphonic Acid with NHS-Ester Linkers Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the Efficiency of Bromo-PEG3-Phosphonic Acid with NHS-Ester Linkers Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary: The Stability vs. Speed Trade-off

In the landscape of bioconjugation and surface functionalization, the choice between Bromo-PEG3-phosphonic acid and NHS-ester linkers represents a fundamental decision between structural longevity and kinetic reactivity .

While NHS-esters are the industry standard for rapid protein-protein coupling via amine chemistry, Bromo-PEG3-phosphonic acid offers a specialized, high-stability solution for modifying metal oxide surfaces (e.g., TiO₂, Al₂O₃, Fe₃O₄) and synthesizing durable PROTAC intermediates. This guide objectively compares these two chemistries, demonstrating that while NHS esters offer superior coupling speed, Bromo-PEG3-phosphonic acid provides unmatched hydrolytic stability and surface density for inorganic-organic interfaces.

Mechanistic Foundations

To understand the efficiency differences, we must first analyze the distinct mechanisms of action for both linkers.

Bromo-PEG3-Phosphonic Acid: The "Anchor and Capture" Mechanism

This heterobifunctional linker operates on a dual-reactivity principle:

  • The Anchor (Phosphonic Acid): Forms extremely robust mono-, bi-, or tridentate coordination bonds with metal oxide surfaces. Unlike silanes, these P-O-Metal bonds are resistant to hydrolysis in aqueous buffers.

  • The Capture (Bromo-Alkyl): The terminal bromine acts as an electrophile for nucleophilic substitution (

    
    ). It reacts preferentially with thiols (sulfhydryls) to form stable thioether bonds, or less specifically with amines under elevated pH/temperature.
    
NHS-Ester Linkers: The "Rapid Activation" Mechanism

NHS (N-hydroxysuccinimide) esters are activated carboxylates designed for speed:

  • The Attack: A primary amine (e.g., Lysine ε-amine) performs a nucleophilic attack on the carbonyl carbon.

  • The Release: The NHS group acts as a good leaving group, resulting in a stable amide bond.

  • The Limitation: The competing hydrolysis reaction with water is rapid, creating a narrow "efficiency window."

Visualizing the Pathways

G cluster_0 Bromo-PEG3-Phosphonic Acid Pathway cluster_1 NHS-Ester Pathway PA Phosphonic Acid Head MO Metal Oxide Surface (TiO2/Al2O3) PA->MO Coordination (High Affinity) Complex Stable Surface Anchor (Tridentate Coordination) MO->Complex Br Terminal Bromine Product1 Thioether Conjugate (High Stability) Br->Product1 SN2 Substitution (Slow) Thiol Biomolecule-SH Thiol->Product1 NHS NHS-Ester Linker Product2 Amide Bond (Stable) NHS->Product2 Amine Attack (Fast) Waste Carboxylic Acid (Dead End) NHS->Waste Hydrolysis (Competes!) Amine Protein-NH2 Amine->Product2 Water H2O (Hydrolysis) Water->Waste

Caption: Comparative reaction pathways. Top: Phosphonic acid creates a stable surface anchor followed by Bromo-mediated capture. Bottom: NHS ester offers rapid conjugation but battles competitive hydrolysis.[1]

Performance Comparison: Efficiency Metrics

The "efficiency" of these linkers depends entirely on the application context. We compare them across three critical dimensions: Hydrolytic Stability , Reaction Kinetics , and Surface Density .

Table 1: Comparative Technical Specifications
FeatureBromo-PEG3-Phosphonic AcidNHS-Ester Linkers
Primary Target Metal Oxides (Surface) + Thiols (Ligand)Primary Amines (Lysine, N-terminus)
Bond Type (Anchor) P-O-Metal Coordination (Tridentate)N/A (Requires Silane/Carboxyl handle)
Bond Type (Conjugate) Thioether (via Bromine displacement)Amide (via Acyl substitution)
Hydrolytic Stability Excellent. Stable in aqueous buffers pH 2–10.Poor.

is mins to hours (pH dependent).[1]
Reaction Kinetics Slow. Anchor: Hours/Days.[2] Conjugation: Hours.Fast. Conjugation: 15–60 minutes.
Selectivity High for Thiols (vs Amines) at pH 7-8.High for Amines (vs Thiols) at pH 7-8.
Atom Economy High (Bromide is the only leaving group).Moderate (NHS group is released).
Deep Dive: Why Stability Matters
  • The Phosphonate Advantage: In surface functionalization (e.g., coating magnetic nanoparticles for MRI), silane-based NHS linkers often detach due to hydrolysis of the Si-O-Si bond. Phosphonic acids form M-O-P bonds with bond energies often exceeding 80 kcal/mol, providing superior long-term stability in physiological media [1].

  • The NHS Kinetic Advantage: For solution-phase conjugation (e.g., ADC synthesis), the slow kinetics of the Bromo-alkyl reaction are a bottleneck. NHS esters drive the reaction to completion in minutes, preventing protein denaturation that might occur during long incubations.

Experimental Protocols

These protocols are designed to be self-validating. The success of the Bromo-PEG3-PA protocol is validated by contact angle measurement or XPS; the NHS protocol is validated by TNBS assay or gel shift.

Protocol A: Surface Functionalization with Bromo-PEG3-Phosphonic Acid

Best for: Creating reactive handles on TiO₂, Al₂O₃, or ZnO nanoparticles.

  • Surface Activation: Clean the metal oxide substrate with UV/Ozone for 15 mins to maximize surface hydroxyl (-OH) groups.

  • Ligand Dissolution: Dissolve Bromo-PEG3-phosphonic acid (1 mM) in Ethanol/Water (95:5 v/v). Note: Pure ethanol is often preferred to prevent micelle formation, but slight water content aids phosphonate hydrolysis if using an ester form.

  • Self-Assembly (The "Anchor" Step): Immerse substrate in the solution for 24–48 hours at Room Temperature (RT).

    • Optimization: Heating to 60°C can accelerate monolayer formation and improve ordering.

  • Annealing (Critical Step): Remove substrate, rinse with ethanol, and bake at 120°C for 1 hour.

    • Why? This converts hydrogen-bonded physisorption into covalent chemisorption (P-O-M bonds).

  • Bioconjugation (The "Capture" Step): Incubate the functionalized surface with the thiol-containing biomolecule (e.g., Cysteine-peptide) in PBS (pH 8.0) for 4–12 hours.

    • Validation: Measure Water Contact Angle. A successful Bromo-layer usually yields ~60–70°. After peptide coupling, this should shift significantly based on the peptide's hydrophobicity.

Protocol B: Standard NHS-Ester Conjugation

Best for: Protein-Protein or Small Molecule-Protein coupling.

  • Buffer Preparation: Use non-amine buffer (PBS or HEPES, pH 7.2–8.0). Critical: Avoid Tris or Glycine as they compete with the reaction.

  • Solubilization: Dissolve the NHS-ester linker in anhydrous DMSO or DMF immediately before use.

    • Why? NHS esters hydrolyze within minutes in water.

  • Reaction: Add the NHS solution to the protein solution (10–20 fold molar excess) and mix gently for 30–60 minutes at RT or 2 hours at 4°C.

  • Quenching: Add 1M Tris or Glycine (pH 8.0) to quench unreacted NHS esters.

  • Purification: Desalt via dialysis or size-exclusion chromatography to remove hydrolyzed byproducts.

Scientific Analysis & Recommendations

When to Choose Bromo-PEG3-Phosphonic Acid:
  • Substrate is Metal Oxide: If you are working with SPIONs (Iron Oxide), Quantum Dots, or Titanium implants, the phosphonic acid anchor is superior to silanes.

  • Thiol Targeting: If your biomolecule has a free cysteine or has been thiolated, the Bromo group provides a specific "click-like" reaction (nucleophilic substitution) without the need for activation reagents like EDC.

  • Harsh Environments: If the final product must withstand hydrolysis or temperature shifts, the P-O-Metal bond is the most robust choice.

When to Choose NHS-Esters:
  • Substrate is Protein/Organic: If you are linking two proteins or a drug to an antibody (ADC), NHS is the standard.

  • Speed is Critical: If your protein is unstable and cannot survive the long incubation times required for Bromo-substitution.

  • Amine Abundance: If you want to exploit the abundance of Lysine residues for high drug-to-antibody ratios (DAR).

References

  • National Institutes of Health (NIH). (2021). Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires. PMC. Retrieved from [Link]

  • ResearchGate. (2025). Stability of Phosphonic Acid Self-Assembled Monolayers. Retrieved from [Link]

Sources

Comparative

Strategic Linker Selection in PROTAC Design: Bromo-PEG3-Phosphonic Acid vs. Conventional PEG Analogues

Topic: Content Type: Publish Comparison Guide Executive Summary In the "Zone of Goldilocks" for PROTAC design, the linker has evolved from a passive connector to a determinant of pharmacological fate.[1] While standard P...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary

In the "Zone of Goldilocks" for PROTAC design, the linker has evolved from a passive connector to a determinant of pharmacological fate.[1] While standard PEG linkers (e.g., PEG-Acid, PEG-Azide) primarily address solubility and flexibility, Bromo-PEG3-phosphonic acid introduces a paradigm of tissue-specific retention and bioisosteric stability .

This guide objectively compares Bromo-PEG3-phosphonic acid against standard PEG alternatives, focusing on its specialized application in Bone-Targeting PROTACs (Osteo-PROTACs) and its unique physicochemical profile.

Technical Analysis: The Bromo-PEG3-Phosphonic Acid Architecture

This heterobifunctional linker integrates three distinct functional domains, each serving a specific role in the PROTAC mechanism of action (MOA):

  • The Electrophilic Handle (Bromo-): An alkyl bromide moiety facilitates robust nucleophilic substitution (

    
    ) with phenolic or amine-containing ligands (e.g., Thalidomide derivatives or Warheads). Unlike NHS esters, the bromide is stable in aqueous workups and compatible with a wider range of synthetic intermediates.
    
  • The Solubility Spacer (PEG3): A 3-unit polyethylene glycol chain provides the requisite hydrophilicity to offset the lipophilicity of the warhead and E3 ligand, maintaining a favorable LogP (<5) while preventing steric clash in the ternary complex.

  • The Targeting Anchor (Phosphonic Acid): The critical differentiator. The phosphonic acid group (

    
    ) acts as a chemically stable bioisostere of phosphate . Crucially, it exhibits high affinity for hydroxyapatite (HA) , the mineral component of bone, enabling passive targeting to skeletal tissues.
    
Comparative Physicochemical Matrix
FeatureBromo-PEG3-Phosphonic AcidBromo-PEG3-Carboxylic AcidBromo-PEG3-AzideBromo-Alkyl-Phosphonate
Primary Utility Bone Targeting / Surface AnchoringStandard Amide CouplingClick Chemistry LibrariesHydrophobic Bone Targeting
Bone Affinity (HA) High (via

chelation)
NegligibleNegligibleHigh
Metabolic Stability High (C-P bond is non-hydrolyzable)Moderate (Amide bond susceptibility)High (Triazole formed)High
Charge at pH 7.4 Anionic (Dianion/Monoanion)Anionic (Monoanion)NeutralAnionic
Solubility Impact High (Polar + Ionic)High (Polar + Ionic)Moderate (Polar)Low (Lipophilic chain)
Synthetic Route Alkylation

Deprotection
Alkylation

Amide Coupling
Alkylation

CuAAC
Alkylation

Deprotection
Mechanism of Action: The "Bone-Homing" PROTAC

Unlike conventional PROTACs that rely on systemic distribution (often leading to off-target toxicity), PROTACs utilizing a phosphonic acid linker exploit the "Bone-Homing" effect.

BoneHomingMechanism PROTAC_Inj Systemic Injection (PROTAC-Phosphonate) Circulation Systemic Circulation PROTAC_Inj->Circulation BoneMatrix Bone Matrix (Hydroxyapatite) Circulation->BoneMatrix Chemisorption via Phosphonate-Ca2+ Binding TernaryComplex Ternary Complex Formation (POI - PROTAC - E3) Circulation->TernaryComplex Off-Target Tissues (Reduced Accumulation) Release Local Microenvironment (Acidic pH in Osteoclasts) BoneMatrix->Release Osteoclast Resorption Releases PROTAC Release->TernaryComplex Intracellular Uptake Degradation Ubiquitination & Degradation TernaryComplex->Degradation

Figure 1: The Bone-Homing Mechanism. The phosphonic acid linker sequesters the PROTAC in the bone matrix, reducing systemic exposure and concentrating the degrader at the site of action (e.g., osteosarcoma or bone metastases).

Experimental Protocols

To validate the superiority of Bromo-PEG3-phosphonic acid for specific applications, the following workflows are recommended.

Protocol A: Synthesis of Phosphonate-Linked PROTAC

Rationale: The phosphonic acid is often supplied as a diethyl ester to prevent interference during synthesis. It requires a specific deprotection step.

  • Nucleophilic Substitution (

    
    ): 
    
    • Dissolve the phenolic ligand (e.g., 4-Hydroxy-Thalidomide) in anhydrous DMF.

    • Add

      
       (2.0 eq) and stir for 30 min to generate the phenoxide.
      
    • Add Bromo-PEG3-phosphonic acid diethyl ester (1.2 eq).

    • Heat to 60°C for 4-12 hours. Monitor via LC-MS (disappearance of bromide).

  • Linker Attachment (Second Ligand):

    • Note: Since the phosphonate end is "capped" as an ester, the other end of the linker (now attached to Ligand A) must be functionalized or the Bromo-PEG3-phosphonate should have a second handle (e.g., if using a bis-functionalized scaffold).

    • Correction for this specific product: Bromo-PEG3-phosphonic acid is typically a terminal modifier or requires the phosphonic acid to be coupled. If the phosphonate is the targeting group, the PROTAC is built off the other end of the ligand.

    • Alternative: If using as a linker between two ligands, one typically uses a Bis-functional PEG (e.g., amino-PEG-phosphonic acid). If using Bromo-PEG3-phosphonic acid , it is most often used to append a bone-targeting moiety to an existing ligand.

  • Deprotection (The Critical Step):

    • Dissolve the intermediate in dry DCM.

    • Add TMSBr (Bromotrimethylsilane) (5-10 eq) at 0°C.

    • Stir at RT for 24h (cleaves ethyl esters to silyl esters).

    • Quench with MeOH (hydrolyzes silyl esters to free phosphonic acid).

    • Purify via Reverse Phase HPLC (C18). Note: Phosphonic acids are very polar; use aqueous mobile phases.

Protocol B: Hydroxyapatite (HA) Binding Assay

Rationale: This assay confirms the linker's ability to target bone, distinguishing it from standard PEG linkers.

Materials: Hydroxyapatite powder, PBS (pH 7.4), PROTAC-Phosphonate (Test), PROTAC-Carboxyl (Control). Method:

  • Prepare a 100 µM solution of both PROTACs in PBS.

  • Add 10 mg of Hydroxyapatite to 1 mL of each solution.

  • Incubate at 37°C with gentle shaking for 1 hour.

  • Centrifuge (10,000 rpm, 5 min) to pellet the HA.

  • Analyze the supernatant via HPLC. Calculation:

    
    Expected Result:  Phosphonate linker > 80% binding; Carboxyl linker < 10% binding.
    
Decision Logic for Linker Selection

Use the following logic tree to determine if Bromo-PEG3-phosphonic acid is the correct choice for your PROTAC campaign.

LinkerSelection Start Start: Define PROTAC Goal TargetLoc Is the Target Tissue-Specific? Start->TargetLoc Bone Is the Target in Bone? (e.g., Osteosarcoma, Metastasis) TargetLoc->Bone Yes Solubility Is the Warhead Highly Lipophilic? TargetLoc->Solubility No Bone->Solubility No UsePhosphonate SELECT: Bromo-PEG3-Phosphonic Acid (Bone Targeting + Solubility) Bone->UsePhosphonate Yes UsePEGAcid SELECT: Bromo-PEG-Acid (Standard Solubility) Solubility->UsePEGAcid Yes (Need Solubility) UseAlkyl SELECT: Alkyl Linker (Maximize Permeability) Solubility->UseAlkyl No (Need Permeability) UseAzide SELECT: Bromo-PEG-Azide (Library Generation) Solubility->UseAzide Unsure (Screen Library)

Figure 2: Decision Tree for Linker Selection. The phosphonic acid linker is the definitive choice for bone-resident targets.

References
  • BenchChem. "Application Notes: Bromo-PEG5-phosphonic Acid Linker for Targeted Drug Delivery." BenchChem Protocols. Link

  • MedChemExpress. "Bromo-PEG3-C2-phosphonic acid Product Information and PROTAC Application." MedChemExpress. Link

  • Sun, X., et al. (2020). "Proteolysis-targeting chimera (PROTAC) for targeted protein degradation and cancer therapy." Journal of Hematology & Oncology. Link

  • BroadPharm. "PEG Phosphonate Linkers in PROTAC and Drug Delivery." BroadPharm Application Guides. Link

  • Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link

Sources

Validation

Flexible vs. Rigid Linkers in PROTACs: A Comparative Analysis

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, Drug Discovery Scientists Estimated Read Time: 12 Minutes[1] Executive Summary: The Structural Gatekeepers of Degradation[1] In...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, Drug Discovery Scientists Estimated Read Time: 12 Minutes[1]

Executive Summary: The Structural Gatekeepers of Degradation[1]

In the design of Proteolysis Targeting Chimeras (PROTACs), the linker is often dismissed as a mere connector—a passive bridge between the E3 ligase ligand and the Protein of Interest (POI) ligand.[1] This is a fundamental misconception. The linker is a thermodynamic and kinetic gatekeeper that dictates the stability of the ternary complex (POI:PROTAC:E3), the rate of ubiquitination, and the physicochemical properties (permeability, solubility) of the molecule.

This guide provides a critical analysis of Flexible (e.g., PEG, Alkyl) versus Rigid (e.g., Piperazine, Spirocycles, Alkynes) linkers.[1] While flexible linkers offer a "catch-all" solution for initial screening, rigid linkers are increasingly recognized as the key to unlocking high potency, isoform selectivity, and oral bioavailability.[1]

Mechanistic Deep Dive: Entropy, Cooperativity, and the "Hook Effect"[1]

To choose between a flexible and a rigid linker, one must understand the thermodynamics of ternary complex formation.[1]

The Entropic Penalty[1]
  • Flexible Linkers (High Entropy Cost): A PEG chain exists in a vast ensemble of conformational states in solution.[1] Upon binding to both proteins, this ensemble collapses into a single bioactive conformation.[1] This results in a massive loss of conformational entropy (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ), which acts as a thermodynamic penalty against binding.
    
  • Rigid Linkers (Pre-organization): Rigid linkers restrict the molecule's degrees of freedom before binding.[1] The energetic cost of "freezing" the conformation is paid during synthesis, not during binding.[1] Consequently, the entropic penalty upon ternary complex formation is lower, potentially leading to higher affinity (lower ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).
    
Cooperativity ( )

Cooperativity defines how the binding of the first protein assists the binding of the second.[1]

  • Flexible: Often yield non-cooperative (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) or negative cooperative complexes. They allow the proteins to bind but rarely facilitate new protein-protein interactions (PPIs).[1]
    
  • Rigid: Can be designed to lock the POI and E3 in a specific orientation that creates de novo PPIs (e.g., hydrogen bonds, ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -stacking) between the ligase and the target. This positive cooperativity  (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
    
    
    
    ) creates a "super-binder" complex that is more stable than the sum of its parts.

Comparative Analysis: Flexible vs. Rigid

The following table summarizes the trade-offs based on current medicinal chemistry literature.

FeatureFlexible Linkers (PEG, Alkyl)Rigid Linkers (Piperazine, Alkyne, Phenyl)
Primary Use Case Initial "scanning" to find optimal length.[1]Lead optimization to improve potency/PK.
Ternary Complex "Floppy"; dynamic ensemble of conformations.[1]"Locked"; defined geometry.[1]
Cooperativity Low.[1] Relies on warhead affinity.[1]High potential.[1][2] Can drive isoform selectivity.[1][3]
Solubility High (PEG is hydrophilic).[1][4]Variable (can be lipophilic; requires polar groups).[1][5]
Permeability Low (High TPSA, H-bond donors/acceptors).[1]High (Lower TPSA, lipophilic).[1]
Metabolic Stability Low (PEG susceptible to oxidative cleavage).[1]High (Stable carbon scaffolds).[1]
Synthetic Effort Low (Commercial bifunctional linkers).[1]High (Requires custom organic synthesis).[1]

Visualizing the Optimization Logic

The transition from flexible to rigid linkers typically follows a specific workflow in drug discovery.[1]

LinkerOptimization Start Hit Identification FlexScan Flexible Linker Scanning (PEG 1-10 units) Start->FlexScan Step 1: Find Length HitConf Degradation Confirmation (Western Blot / HiBiT) FlexScan->HitConf Decision Is Potency/PK Sufficient? HitConf->Decision RigidStrat Rigidification Strategy (Bioisosteres / Macrocyclization) Decision->RigidStrat No (Common) FinalLead Clinical Candidate (High Cooperativity & Permeability) Decision->FinalLead Yes (Rare) CompModel Computational Modeling (Docking / MD Simulations) RigidStrat->CompModel Predict Vector SynthRigid Synthesize Rigid Analogs (Piperazines, Spirocycles) CompModel->SynthRigid SynthRigid->FinalLead Optimize PK

Figure 1: The PROTAC Linker Optimization Cycle.[1] Most projects begin with flexible scanning to determine the "Goldilocks" length, then transition to rigid linkers to fix the bioactive conformation and improve drug-like properties.[1]

Case Studies: Evidence from the Field

Case Study 1: BTK Degraders (Metabolic Stability)
  • Challenge: Early BTK degraders using flexible PEG linkers showed poor metabolic stability (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     min) due to oxidative cleavage of the ether bonds.
    
  • Solution: Researchers replaced the PEG chain with a rigid piperazine-based linker .[1]

  • Outcome: The rigid analog (Compound 3e) maintained degradation potency but significantly extended the half-life (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     min) and improved oral exposure. The rigidity also reduced the entropic cost of binding.[1]
    
Case Study 2: Androgen Receptor (Selectivity)[1][6]
  • Challenge: Targeting the Androgen Receptor (AR) often results in off-target binding to homologous nuclear receptors.[1]

  • Solution: Transitioning from linear alkyl linkers to rigid 4-phenyl-piperidine linkers (e.g., ARD-69).[1]

  • Outcome: The rigid linker locked the ternary complex into a conformation that was favorable for AR but sterically clashing for related receptors, enhancing isoform selectivity while improving water solubility.[1]

Experimental Protocols

Protocol A: Ternary Complex Cooperativity Assay (TR-FRET)

Purpose: To determine if your rigid linker is driving positive cooperativity compared to a flexible control.[1]

Materials:

  • Recombinant E3 Ligase (Tb-labeled).[1]

  • Recombinant POI (GFP or FITC labeled).[1]

  • PROTAC compounds (Flexible vs. Rigid series).[1][4][5][6][7][8]

Step-by-Step:

  • Preparation: Dilute PROTACs in a dose-response series (e.g., 10 µM to 0.1 nM) in assay buffer (50 mM HEPES, 150 mM NaCl, 0.05% Tween-20).

  • Incubation: Mix Tb-E3 (5 nM final) and FITC-POI (50 nM final) with the PROTAC dilutions. Incubate for 60 minutes at room temperature.

  • Measurement: Read TR-FRET signal (Ex: 340 nm, Em: 495 nm / 520 nm) on a plate reader (e.g., PHERAstar).

  • Analysis: Plot the TR-FRET ratio vs. [PROTAC].

    • Bell-Shaped Curve: Typical for PROTACs (Hook effect).[1]

    • Cooperativity (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ):  Calculate 
      
      
      
      .
    • Interpretation: If the rigid linker shows a left-shifted ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       and higher max amplitude compared to the flexible linker, it indicates positive cooperativity .
      
Protocol B: Linker Scanning Library Synthesis

Purpose: Rapidly identify the optimal linker length before rigidification.[1]

  • Warhead Functionalization: Modify the POI ligand and E3 ligand with "clickable" handles (e.g., Azide on POI ligand, Alkyne on E3 ligand).

  • Click Reaction: Utilize Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

    • Mix Azide-Ligand (1 eq), Alkyne-Ligand (1 eq), CuSO4 (0.1 eq), and Sodium Ascorbate (0.5 eq).

    • Use a library of PEG linkers (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       to 
      
      
      
      ).
  • Purification: Semi-preparative HPLC.

  • Screening: Test the library in a high-throughput degradation assay (e.g., HiBiT or Western Blot) to identify the optimal chain length (number of atoms).[1]

  • Rigidification: Once the optimal length (e.g., 12 atoms) is found, design a rigid scaffold (e.g., biphenyl, piperazine) that matches this distance.[1]

Decision Framework: When to Use Which?

Use the following logic to guide your design process:

  • Start with Flexible (PEG/Alkyl) if:

    • You have no structural data on the ternary complex.

    • You need to quickly validate that the target is degradable.[1]

    • You are exploring the "Goldilocks" zone of linker length.[1]

  • Switch to Rigid (Cycles/Alkynes) if:

    • Potency is low: You need to boost affinity via cooperativity.[1]

    • Permeability is poor: You need to reduce TPSA and hide polar groups (PEG ethers).[1]

    • Selectivity is required: You need to differentiate between closely related isoforms.

    • Metabolism is fast: You need to eliminate "soft spots" like linear ethers or alkyl chains.[1]

References

  • From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. (2024).[1] Link

  • Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy. European Journal of Medicinal Chemistry. (2023).[1] Link

  • Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. (2020). Link

  • Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling. (2022). Link

  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Chimia. (2022).[1] Link

Sources

Comparative

Validation of Target Protein Degradation by Western Blot for PROTACs

Introduction: The Event-Driven Paradigm Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift from "occupancy-driven" pharmacology (inhibition) to "event-driven" pharmacology (degradation). Unlike tradition...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Event-Driven Paradigm

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift from "occupancy-driven" pharmacology (inhibition) to "event-driven" pharmacology (degradation). Unlike traditional inhibitors that require high systemic exposure to maintain target occupancy, PROTACs act catalytically. A single PROTAC molecule can induce the ubiquitination and degradation of multiple target protein molecules.[1][2]

However, this catalytic nature introduces unique analytical challenges. The formation of the ternary complex (Target-PROTAC-E3 Ligase) is subject to the Hook Effect (prozone effect), where excess PROTAC concentration inhibits complex formation.[3] Consequently, standard Western Blot (WB) workflows must be adapted to capture non-monotonic dose-responses and validate the specific mechanism of action (UPS-dependence).

This guide details a rigorously validated Western Blot workflow designed specifically for PROTACs, comparing it objectively against high-throughput alternatives.

Comparative Analysis: Western Blot vs. Alternatives

While Western Blot is the gold standard for visualizing endogenous protein molecular weight changes (e.g., identifying cleavage products vs. degradation), it is low-throughput. Below is an objective comparison with alternative degradation assays.

Table 1: PROTAC Validation Methodologies Comparison

FeatureWestern Blot (Traditional)Simple Western (Jess/Wes)AlphaLISA / TR-FRETHiBiT / NanoLuc
Primary Output Endogenous protein size & abundanceAuto-quantified abundance (Capillary)Proximity-based signal (No wash)Luminescence (Tag-based)
Throughput Low (10-15 samples/gel)Medium-High (25-96 samples/run)High (384/1536-well)High (384/1536-well)
Sensitivity Medium (ng range)High (pg range)HighVery High
Endogenous Detection Yes (Gold Standard) YesYes (Requires matched Ab pairs)No (Requires CRISPR/transfection)
Hook Effect Visibility Visual (Band intensity)Quantitative curveQuantitative curveQuantitative curve
Key Limitation Labor intensive; variabilityInstrument cost; antibody validationMatrix interference; artifact riskArtificial tag may alter kinetics

The "Hook Effect" and Ternary Complex Dynamics[3][4]

Understanding the Hook Effect is critical for designing the WB dose-response range. At optimal concentrations, the PROTAC bridges the Target and E3 Ligase. At saturating concentrations, binary complexes (PROTAC-Target and PROTAC-E3) dominate, preventing degradation.[4]

HookEffect Figure 1: The Hook Effect mechanism in PROTAC-mediated degradation. PROTAC PROTAC Concentration Low Low Conc. (Binary Complex) PROTAC->Low < Kd Optimal Optimal Conc. (Ternary Complex) PROTAC->Optimal ~ Kd High High Conc. (Hook Effect) PROTAC->High >> Kd Result_Low No Degradation Low->Result_Low Result_Opt Ubiquitination & Degradation Optimal->Result_Opt Result_High Competition: Binary Complexes Form High->Result_High

Technical Deep Dive: The Self-Validating Western Blot Workflow

To ensure scientific integrity, a PROTAC WB experiment must be self-validating . It is not enough to show protein loss; you must prove the loss is due to proteasomal degradation mediated by the specific E3 ligase.

Phase 1: The Dose-Response & Hook Effect Screen

Objective: Determine


 (concentration at 50% degradation) and 

(maximum degradation depth).[1]
  • Cell Seeding: Seed cells to reach 70-80% confluency at the time of lysis. Over-confluency can alter metabolic rates and E3 ligase expression.

  • Treatment:

    • Treat with PROTAC at 6-8 log-scale concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).

    • Control: DMSO (Vehicle) is essential for normalization (

      
       calculation).
      
    • Duration: Typically 16–24 hours for initial screening.

  • Lysis (Critical Step):

    • Use RIPA buffer supplemented with Protease Inhibitors (to stop degradation) and Deubiquitinase (DUB) Inhibitors (e.g., PR-619) if assessing ubiquitination levels.

    • Note: For nuclear targets (e.g., BRD4), ensure the lysis buffer contains sufficient salt or detergents (e.g., 1% SDS hot lysis) to solubilize chromatin-bound proteins.

  • Normalization:

    • Housekeeping Protein: GAPDH or Vinculin. Avoid

      
      -actin if the PROTAC affects cytoskeletal dynamics.
      
    • Total Protein Stain: Ponceau S or stain-free gels are superior to housekeeping proteins for normalizing varying loads, reducing error in

      
       calculations.
      
Phase 2: Mechanistic Rescue (The "Proof")

Objective: Confirm the mechanism is UPS-dependent.

  • Condition A: PROTAC + DMSO.

  • Condition B (Rescue): PROTAC + Proteasome Inhibitor (e.g., MG132, 10 µM) or NAE Inhibitor (MLN4924).

    • Pre-treatment: Add MG132 1-2 hours before the PROTAC to block the proteasome.

  • Result: If the target band reappears in Condition B, degradation is proteasome-dependent. If not, consider off-target transcriptional suppression or cytotoxicity.

Phase 3: Competition Assay

Objective: Confirm E3 ligase specificity.

  • Co-treat cells with the PROTAC and an excess (10-100x) of the free E3 ligase ligand (e.g., free Thalidomide for CRBN-based PROTACs).

  • Result: The free ligand competes for the E3 ligase, preventing ternary complex formation. Degradation should be blocked.[3][5]

Experimental Workflow Diagram

Workflow Figure 2: Step-by-step experimental workflow for PROTAC validation. cluster_0 Step 1: Dose-Response cluster_1 Step 2: Mechanistic Rescue Start Start: PROTAC Validation Treat1 Treat Cells (0.1 nM - 10 µM) Start->Treat1 WB1 Western Blot Analysis Treat1->WB1 Calc Calculate DC50 & Dmax WB1->Calc Rescue Co-treat with MG132 or MLN4924 Calc->Rescue Result Target Rescued? Rescue->Result End_Valid Proceed to In Vivo Result->End_Valid Yes Validated UPS Mechanism End_Fail Re-design / Check Solubility Result->End_Fail No Off-target / Cytotoxicity

Data Analysis: Calculating DC50 and Dmax

Quantitative analysis of Western Blots requires densitometry (e.g., ImageJ or Image Studio).

  • Background Subtraction: Subtract background signal from Target and Loading Control bands.

  • Normalization:

    
    
    
  • Percent Degradation:

    
    
    
  • Curve Fitting: Plot log(concentration) vs. % Degradation. Fit using a 4-parameter logistic (4PL) non-linear regression model.

    • 
      :  The lower asymptote of the curve (maximal degradation).
      
    • 
      :  The concentration at which 50% of the maximal degradation is achieved (halfway between top and bottom asymptotes).
      

Note on Hook Effect Data: If a hook effect is observed at high concentrations, exclude those points from the 4PL fit to accurately calculate the


 of the degradation phase, or use a bell-shaped dose-response model.

Troubleshooting & Pitfalls

  • Solubility Issues: PROTACs are often large and lipophilic. If no degradation is seen, verify solubility in media. Precipitation can mimic a hook effect or lack of potency.

  • Antibody Specificity: PROTACs degrade the whole protein. Ensure your antibody detects the specific isoform targeted.

  • Ubiquitinated Smears: Sometimes a "smear" appears above the target band. This is the poly-ubiquitinated species.[2] It indicates the PROTAC is working (engaging E3 and Target) but proteasomal processing is rate-limiting.

References

  • BenchChem. (2025).[1][6] A Comparative Guide to the Validation of PROTAC-Mediated Protein Degradation Using Western Blot. Retrieved from

  • LifeSensors. (2022). Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation. Retrieved from

  • Bio-Techne. (2023).[7] The Simple Way to Targeted Protein Degradation Analysis. Retrieved from

  • NIH. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Retrieved from

  • Selvita. (2025). PROTAC Screening Without Classical Western Blot: Faster and More Quantitative Alternatives. Retrieved from

Sources

Validation

Definitive Guide: Assessing the Binding Affinity of Phosphonic Acids to Surfaces

The following guide provides a technical analysis of phosphonic acid (PA) binding affinity, designed for researchers requiring robust surface functionalization protocols. Executive Summary Phosphonic acids (PAs) have eme...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of phosphonic acid (PA) binding affinity, designed for researchers requiring robust surface functionalization protocols.

Executive Summary

Phosphonic acids (PAs) have emerged as the superior alternative to silanes and carboxylic acids for functionalizing metal oxide surfaces (e.g., TiO₂, Al₂O₃, Fe₃O₄).[1] Unlike silanes, which suffer from uncontrolled vertical polymerization and hydrolytic instability, PAs form self-limiting monolayers with exceptional thermal and hydrolytic stability. Unlike carboxylic acids, which desorb rapidly in polar solvents, PAs exhibit quasi-covalent binding through stable M–O–P linkages.

This guide details the mechanistic basis of this affinity, provides a comparative performance analysis, and outlines a self-validating experimental protocol using Quartz Crystal Microbalance with Dissipation (QCM-D) and X-ray Photoelectron Spectroscopy (XPS).

Mechanistic Foundation: The Chelation Advantage

The superior binding affinity of phosphonic acids stems from their ability to access multiple coordination states. While carboxylic acids typically bind via weak monodentate or bidentate electrostatic interactions, PAs can form tridentate linkages, effectively "clamping" onto surface metal cations.

Binding Modes on Metal Oxides[1][2]
  • Monodentate: One P–O–M bond. Lowest stability.[2]

  • Bidentate Bridging/Chelating: Two P–O–M bonds. High stability; common on TiO₂.

  • Tridentate: Three P–O–M bonds. Maximum thermodynamic stability; requires specific lattice matching.

BindingModes PA_Molecule Phosphonic Acid R-PO(OH)2 Surface Metal Oxide Surface (TiO2, Al2O3) PA_Molecule->Surface Adsorption Mono Monodentate (Weak) 1 x M-O-P Surface->Mono Kinetic Trapping Bi Bidentate (Stable) 2 x M-O-P Mono->Bi Condensation (-H2O) Tri Tridentate (Locked) 3 x M-O-P Bi->Tri Thermal Annealing

Figure 1: Progression of phosphonic acid binding modes from kinetic trapping (monodentate) to thermodynamic stability (tridentate).

Comparative Analysis: PA vs. Alternatives

Phosphonic Acids vs. Silanes (Organosilanes)

Silanes (e.g., APTES) are the industry standard for silica but fail on transition metal oxides.

  • Hydrolytic Stability: Silane Si–O–M bonds are susceptible to hydrolysis in aqueous conditions. PAs form M–O–P bonds that resist hydrolysis across a wide pH range (pH 2–11).

  • Polymerization: Silanes self-polymerize in solution, leading to messy, multilayer aggregates. PAs do not homopolymerize, ensuring a strict monolayer (SAM).

Phosphonic Acids vs. Carboxylic Acids

Carboxylic acids are useful for transient sensitization (e.g., Dye-Sensitized Solar Cells) but lack long-term durability.

  • Binding Energy: The binding energy of a phosphonate tridentate bond (~80 kcal/mol) significantly exceeds that of a carboxylate linkage (~15–20 kcal/mol).

  • Desorption: Carboxylic acids desorb rapidly in polar solvents or competitive buffers.

Table 1: Comparative Performance Matrix
FeaturePhosphonic Acids (PA)Silanes (R-SiX₃)Carboxylic Acids (R-COOH)
Primary Substrates Metal Oxides (Ti, Al, Fe)Silica (SiO₂), GlassMetal Oxides (Transient)
Binding Mechanism Heterocondensation (M-O-P)Heterocondensation (M-O-Si)Electrostatic / H-Bonding
Hydrolytic Stability High (pH 2–10)Low (Hydrolyzes easily)Very Low (Desorbs in water)
Monolayer Control Excellent (Self-limiting)Poor (Vertical polymerization)Good (Monolayer only)
Thermal Stability High (>400°C on Al₂O₃)Moderate (<250°C)Low (<150°C)

Experimental Methodologies for Assessment

To rigorously assess binding affinity, one must measure both the kinetics of adsorption and the resistance to desorption .

Protocol 1: Real-Time Kinetics via QCM-D

Objective: Quantify adsorption mass, viscoelastic properties, and desorption rates. Instrument: Quartz Crystal Microbalance with Dissipation (e.g., Biolin Q-Sense).

Step-by-Step Methodology:

  • Sensor Preparation: Use a sensor coated with the target oxide (e.g., QSX 310 for TiO₂). Clean via UV/Ozone for 10 min, followed by a 2% SDS soak (30 min), rinse, and N₂ dry.

  • Baseline Stabilization: Flow pure solvent (e.g., Ethanol or THF) at 100 µL/min until frequency (

    
    ) and dissipation (
    
    
    
    ) are stable (< 0.5 Hz drift/min).
  • Adsorption Phase: Introduce PA solution (0.1 – 1.0 mM) at constant flow.

    • Observation: Watch for a rapid decrease in

      
      . A rigid monolayer should show 
      
      
      
      . If
      
      
      rises significantly (> 1x10⁻⁶), you have soft, multilayer physisorption.
  • Rinse Phase (Critical): Switch back to pure solvent.

    • Analysis: The mass lost during this phase represents loosely bound (physisorbed) molecules. The remaining mass is the chemisorbed fraction .

  • Desorption Challenge (Validation): Introduce a competitive buffer (e.g., phosphate buffer pH 7.4) or elevate temperature.

    • Success Criterion: A stable

      
       during this phase confirms high-affinity covalent binding.
      

QCMD_Workflow Start Start: Clean Sensor (UV/Ozone) Baseline Baseline (Pure Solvent) Start->Baseline Inject Inject PA Solution (Adsorption) Baseline->Inject Δf drops Rinse Solvent Rinse (Remove Physisorbed) Inject->Rinse Equilibrium Challenge Stability Challenge (Buffer/Heat) Rinse->Challenge Stable Δf? Analyze Data Analysis (Sauerbrey Mass) Challenge->Analyze Calculate Kd

Figure 2: QCM-D workflow for differentiating physisorption from chemisorption.

Protocol 2: Binding Mode Verification via XPS

Objective: Confirm tridentate/bidentate coordination by analyzing the Oxygen (O1s) and Phosphorus (P2p) chemical states.

Methodology:

  • Sample Prep: Dip-coat substrate in PA solution for 24h; anneal at 120°C to drive condensation.

  • Acquisition: Acquire High-Resolution spectra for O1s, P2p, and C1s.

  • Peak Deconvolution (The "Tell"):

    • P-O-M (Metal Bond): Look for a peak at 531.5 – 532.0 eV in the O1s spectrum.

    • P=O (Unbound Phosphoryl): A peak at ~530.5 eV indicates the P=O is not coordinated to the surface (monodentate/bidentate).

    • Validation: The disappearance of the P=O peak and shifting of the P-OH peak confirms tridentate binding.

References

  • Mutin, P. H., & Guerrero, G. (2023). The Synergistic Effect of Phosphonic and Carboxyl Acid Groups for Efficient and Stable Perovskite Solar Cells. MDPI. Link

  • Luschtinetz, R., et al. (2014). Phosphonic Acid Adsorbates Tune the Surface Potential of TiO2. Journal of Physical Chemistry Letters. Link

  • Kratochvil, J., et al. (2020). Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate. NIH / Materials. Link

  • Hanson, E. L., et al. (2025). Comparative Properties of Siloxane vs Phosphonate Monolayers on A Key Titanium Alloy. Princeton University / ResearchGate. Link

  • Hotchkiss, P. J., et al. (2014). Adsorption of a Phosphonic Acid on the Anatase TiO2(101) Surface. Journal of Physical Chemistry C. Link

  • Biolin Scientific. (2022). QCM-D Measurement Best Practice – Sensor Preparation. Link

Sources

Comparative

Comparative Guide: In Vivo Stability Profiles of PROTAC Linker Chemistries

Executive Summary: The Linker as a Metabolic Liability[1][2][3] In the development of Proteolysis Targeting Chimeras (PROTACs), the linker is often treated as a passive connector. However, pharmacokinetic (PK) data revea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Linker as a Metabolic Liability[1][2][3]

In the development of Proteolysis Targeting Chimeras (PROTACs), the linker is often treated as a passive connector. However, pharmacokinetic (PK) data reveals that the linker is frequently the primary determinant of in vivo instability. While ligands for the E3 ligase (e.g., VHL, CRBN) and the Protein of Interest (POI) determine potency, the linker dictates the physicochemical properties (solubility, permeability) and metabolic fate.

This guide provides a technical comparison of the three dominant linker classes—PEG (Polyethylene Glycol) , Linear Alkyl , and Rigid Heterocycles —analyzing their susceptibility to CYP450-mediated metabolism and their subsequent impact on clearance (


) and oral bioavailability (

).

Mechanistic Analysis: The Chemistry of Instability

To engineer stable PROTACs, one must understand the specific chemical mechanisms by which metabolic enzymes degrade these linkers.

A. PEG Linkers: The Oxidative Liability

PEG chains are the default choice for improving water solubility, but they possess a critical metabolic "soft spot": the ethylene glycol unit.

  • Mechanism: Cytochrome P450 (specifically CYP3A4) initiates oxidation via hydrogen atom abstraction at the

    
    -carbon adjacent to the ether oxygen.
    
  • Result: This forms an unstable hemiacetal intermediate, which spontaneously collapses, leading to

    
    -dealkylation  (chain cleavage).
    
  • Impact: Rapid fragmentation of the PROTAC into inactive "warhead" and "ligase binder" metabolites, leading to high clearance.

B. Alkyl Linkers: The Lipophilic Trade-off

Linear carbon chains avoid the ether cleavage issue but introduce different challenges.

  • Mechanism: Alkyl chains are susceptible to

    
    -hydroxylation  or 
    
    
    
    -hydroxylation
    at the terminal or sub-terminal carbons.
  • Result: Unlike PEG, this oxidation often retains the linker integrity (it adds an -OH group rather than cleaving the chain). However, the high lipophilicity (LogP) of alkyl linkers often leads to poor solubility and high non-specific binding, which can mimic high clearance due to tissue sequestration.

C. Rigid Linkers (Piperazine/Piperidine/Triazole): The Stability Solution

Incorporating saturated heterocycles or click-chemistry triazoles is the current gold standard for oral PROTACs.

  • Mechanism: These structures introduce steric bulk and remove the labile

    
    -hydrogens found in PEGs.
    
  • Result: "Biting" by CYP enzymes is sterically hindered. Furthermore, the incorporation of ionizable nitrogens (e.g., piperazines) improves solubility without the metabolic liability of long PEG chains.

Comparative Data Analysis

The following table summarizes the general pharmacokinetic trends observed when comparing identical warheads connected by different linker types.

FeaturePEG LinkersLinear Alkyl LinkersRigid Linkers (e.g., Piperazine)
Primary Metabolic Pathway CYP-mediated

-dealkylation (Cleavage)
CYP-mediated Hydroxylation (Oxidation)Minimal Metabolism (High Stability)
In Vivo Clearance (

)
High (>50 mL/min/kg in rodents)Moderate (often limited by solubility)Low to Moderate (<20 mL/min/kg)
Half-life (

)
Short (< 1 hour)VariableExtended (> 2-4 hours)
Oral Bioavailability (

)
Typically Low (< 5%)Low (Permeability/Solubility limited)Improved (> 20-30% achievable)
Main Liability Chain fragmentationAggregation / Poor SolubilitySynthetic Complexity
Case Study: Optimization of ARD-69

A definitive example of linkerology affecting stability is the development of the Androgen Receptor (AR) degrader ARD-69 .[1]

  • Initial Designs: Early prototypes using flexible PEG/alkyl linkers showed potent degradation in vitro but rapid clearance in vivo.

  • Optimization: The Wang group introduced a rigid, conformationally restricted linker containing a di-piperidine motif.

  • Outcome: The rigid linker prevented metabolic cleavage, improved water solubility (via the piperidine nitrogen), and resulted in a highly potent, orally bioavailable degrader.

Visualizing Metabolic Soft Spots[2][3][6][7]

The following diagram illustrates where metabolic enzymes attack different linker types.

MetabolicSoftSpots cluster_PEG PEG Linker Pathway cluster_Alkyl Alkyl Linker Pathway cluster_Rigid Rigid Linker Pathway PROTAC Parent PROTAC Molecule PEG_Target Ether Oxygen (α-Carbon H-Abstraction) PROTAC->PEG_Target Alkyl_Target Terminal Carbon (ω-Hydroxylation) PROTAC->Alkyl_Target Rigid_Target Piperazine/Triazole Ring PROTAC->Rigid_Target Hemiacetal Unstable Hemiacetal PEG_Target->Hemiacetal Cleavage Chain Cleavage (Inactive Fragments) Hemiacetal->Cleavage Oxidized Hydroxylated Metabolite (Linker Intact) Alkyl_Target->Oxidized Stable Metabolically Stable (Active Drug) Rigid_Target->Stable CYP CYP3A4 / CYP450 CYP->PEG_Target CYP->Alkyl_Target CYP->Rigid_Target Blocked

Figure 1: Metabolic fate of different linker chemistries. Note the destructive cleavage of PEG versus the oxidative preservation of Alkyl and the stability of Rigid linkers.[]

Experimental Protocols

To validate linker stability, a tiered screening approach is required. Do not proceed to in vivo studies without passing the microsomal stability gate.

Protocol A: Microsomal Stability Screening (In Vitro)

Purpose: Rapidly identify metabolic "soft spots" and calculate intrinsic clearance (


).
  • Preparation:

    • Prepare 10 mM stock of PROTAC in DMSO.

    • Thaw Liver Microsomes (Mouse/Rat/Human) on ice.

    • Prepare NADPH regenerating system.

  • Incubation:

    • Dilute PROTAC to 1 µM in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomes.

    • Pre-incubate at 37°C for 5 mins.

    • Start: Initiate reaction with NADPH.

    • Controls: Include Verapamil (high turnover) and Warfarin (low turnover).

  • Sampling:

    • Take aliquots at

      
       min.
      
    • Quench immediately in ice-cold Acetonitrile (containing Internal Standard).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Calculation: Plot

      
       vs. time. Slope = 
      
      
      
      .
    • 
      .
      
    • 
      .
      
Protocol B: Metabolite Identification (MetID)

Purpose: To confirm where the linker is breaking.

  • Run the same incubation as above but at higher concentration (10 µM) for 60 mins.

  • Analyze via High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).

  • Data Mining: Look for mass shifts:

    • 
       Da (Loss of CH2/PEG units 
      
      
      
      Cleavage ).
    • 
       Da (Oxygen insertion 
      
      
      
      Hydroxylation ).

Stability Assessment Workflow

Use this decision tree to guide your linker optimization process.

Figure 2: Iterative workflow for optimizing PROTAC linker stability.

References

  • Goracci, L., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications.[3] Journal of Medicinal Chemistry.[4]

  • Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today.[4]

  • Han, X., et al. (2019). Discovery of ARD-69 as a Highly Potent, Orally Bioavailable, and Tissue-Selective Androgen Receptor Degrader. Journal of Medicinal Chemistry.[4]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Antitumor Therapy.[]

  • Békés, M., et al. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery.

Sources

Validation

Beyond the Stealth Effect: A Comparative Guide to Evaluating the Immunogenicity of PEGylated Compounds

Introduction: The PEG Paradox For decades, PEGylation (the conjugation of polyethylene glycol) has been the "gold standard" for extending the half-life of biologics. By increasing hydrodynamic volume and shielding surfac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The PEG Paradox

For decades, PEGylation (the conjugation of polyethylene glycol) has been the "gold standard" for extending the half-life of biologics. By increasing hydrodynamic volume and shielding surface epitopes, PEG acts as a "stealth" cloak, reducing renal clearance and mitigating the immunogenicity of the protein payload.

However, a paradox has emerged. While PEG shields the protein, the polymer itself is not immunologically inert.[1][2] The "ABC Phenomenon" (Accelerated Blood Clearance) —where repeated doses of PEGylated compounds are cleared rapidly by the immune system—has become a critical failure point in drug development. Furthermore, recent data indicates that up to 72% of the general population may possess pre-existing anti-PEG antibodies (APAs) due to exposure to cosmetics and processed foods.

This guide provides a rigorous framework for evaluating the immunogenicity of PEGylated compounds, comparing them against emerging alternatives (XTEN, PASylation), and detailing the specific assay protocols required to detect elusive anti-PEG antibodies.

The Immunogenicity Landscape: Mechanism of Action

To evaluate performance, one must understand the failure mode. Unlike T-cell dependent responses typical of protein therapeutics, the immune response to PEG is often a T-cell Independent Type 2 (TI-2) response.

The ABC Mechanism

When a PEGylated compound (especially a nanoparticle or liposome) is administered, it can cross-link B-cell receptors (BCRs) on splenic Marginal Zone B-cells without T-cell help. This triggers the rapid production of anti-PEG IgM. Upon a second dose, these IgMs bind the PEGylated therapeutic, activate the complement cascade (C3b), and facilitate uptake by Kupffer cells in the liver.

Diagram: The Accelerated Blood Clearance (ABC) Pathway[3]

ABC_Mechanism cluster_0 Induction Phase (Dose 1) cluster_1 Effectuation Phase (Dose 2) PEG_Drug PEGylated Compound MZ_Bcell Marginal Zone B-Cell (Spleen) PEG_Drug->MZ_Bcell Cross-links BCRs IgM_Sec Anti-PEG IgM Secretion MZ_Bcell->IgM_Sec TI-2 Activation PEG_Drug_2 PEGylated Compound (2nd Dose) IgM_Sec->PEG_Drug_2 Binds Complex Immune Complex (PEG + IgM) PEG_Drug_2->Complex Complement Complement Activation (C3b Deposition) Complex->Complement Kupffer Kupffer Cell (Liver Uptake) Complement->Kupffer Opsonization

Caption: Figure 1. The T-cell independent mechanism driving Accelerated Blood Clearance (ABC). Note the critical role of IgM and complement fixation in rapid hepatic clearance.

Comparative Analysis: PEG vs. Emerging Alternatives

While PEG remains dominant, the prevalence of pre-existing antibodies has driven the development of "bio-better" polymers. The following table compares PEG against its primary protein-based competitors: XTEN (unstructured recombinant polypeptides) and PASylation (Pro-Ala-Ser sequences).

Table 1: Comparative Performance Matrix
FeaturePEG (Polyethylene Glycol)XTEN (Recombinant Polypeptide)PASylation (Pro-Ala-Ser)
Chemical Nature Synthetic ether polymerUnstructured protein (A, E, G, P, S, T)Unstructured protein (P, A, S)
Manufacturing Chemical conjugation (Post-translational)Genetic fusion (Expressed with drug)Genetic fusion (Expressed with drug)
Immunogenicity Risk High (Pre-existing Abs common; ABC effect)Low (Designed to be non-immunogenic)Low (Biologically inert sequence)
Biodegradability Non-biodegradable (Accumulates if >40kDa)Biodegradable (Metabolized to amino acids)Biodegradable
Polydispersity Polydisperse (unless discrete PEG used)Monodisperse (Exact sequence defined)Monodisperse
Detection Complexity High (Hapten-specific assays required)Standard (Anti-peptide ELISA)Standard (Anti-peptide ELISA)

Expert Insight:

"If your PEGylated candidate shows rapid clearance in Phase 1 despite good in vitro stability, do not assume metabolic instability. Immediately screen for Anti-PEG IgM. If confirmed, consider pivoting to XTEN or PASylation, which avoid the anti-PEG seroprevalence bottleneck entirely."

Methodological Guide: Validated Detection of Anti-PEG Antibodies

Detecting Anti-PEG antibodies is notoriously difficult. Standard indirect ELISAs often fail due to:

  • Low Affinity: Anti-PEG IgMs often have high avidity but low affinity, meaning they wash off easily during vigorous wash steps.

  • Hapten Nature: PEG is a repetitive polymer; antibodies can bind anywhere along the chain, making steric hindrance a major variable.

  • The "Hook Effect": High concentrations of antibody can prevent bridging, leading to false negatives.

The Solution: Double Antigen Bridging ELISA

This format is the industry standard (and FDA-preferred) because it detects all isotypes (IgG, IgM, IgA) and is less susceptible to non-specific binding than direct formats.

Diagram: Bridging ELISA Workflow

Bridging_ELISA Step1 1. Capture Surface Streptavidin Plate + Biotin-PEG-Drug Step2 2. Sample Addition Serum contains Anti-PEG Ab (Analyte) Step1->Step2 Step3 3. Bridge Formation Capture Drug <-> Anti-PEG Ab <-> Detection Drug Step2->Step3 Incubation Step4 4. Detection Add Digoxigenin/HRP-labeled PEG-Drug Step3->Step4 Wash (Gentle) Step5 5. Readout TMB Substrate -> OD450nm Step4->Step5

Caption: Figure 2. Double Antigen Bridging ELISA. The antibody (analyte) forms a bridge between the immobilized PEG-drug and the labeled PEG-drug in solution.[3]

Protocol: Optimized Anti-PEG Bridging ELISA

Reagents:

  • Capture: Biotinylated version of your specific PEGylated compound.

  • Detection: Digoxigenin (DIG) or HRP-labeled version of the same PEGylated compound.

  • Positive Control: Chimeric Anti-PEG mAb (IgM and IgG backbones). Crucial for standardization.

Step-by-Step Workflow:

  • Coating: Coat a Streptavidin High-Binding plate with Biotin-PEG-Drug (1-5 µg/mL) in PBS. Incubate 1 hour at RT.

    • Expert Tip: Do not coat PEG directly; it masks epitopes. Use the Streptavidin linker to present the PEG tail in solution.

  • Blocking: Block with 5% BSA in PBS for 2 hours.

    • Warning: Avoid milk (casein) if your drug interacts with phosphoproteins. Avoid Tween-20 in the blocking buffer if testing for low-affinity IgM.

  • Sample Incubation (The Bridge):

    • Pre-mix the serum sample (Minimum Required Dilution 1:50) with the Detection Reagent (DIG-PEG-Drug) in a separate polypropylene plate.

    • Incubate this mixture overnight at 4°C to allow equilibrium.

    • Transfer the mixture to the blocked Streptavidin plate. Incubate 1 hour.

    • Why this works: This "homogenous" pre-incubation favors the formation of the [Capture]-[Ab]-[Detection] complex before surface binding, increasing sensitivity.

  • Washing: Wash 3x with PBS + 0.05% Tween-20.

    • Critical: Use an automated washer with low flow pressure to prevent stripping low-affinity IgM.

  • Secondary Detection: Add Anti-DIG-HRP (if using DIG system). Incubate 1 hour.

  • Development: Add TMB substrate. Stop with 2N H2SO4. Read at 450 nm.[3]

Data Interpretation & Troubleshooting

Calculating the Cut-Point

Do not use an arbitrary OD (e.g., 2x background). Follow FDA 2019 guidance:

  • Screen 50+ drug-naïve individual sera.

  • Calculate the Floating Cut-Point (FCP) : Mean OD + (1.645 × SD) for a 5% false-positive rate.

  • Samples above the FCP are "Potentially Positive" and must move to a confirmatory competition assay (adding excess free PEG).

Handling Pre-existing Antibodies

If your baseline samples (Day 0) are positive:

  • Don't Panic: This is expected in ~20-70% of humans.

  • Quantify: Use a standard curve to determine titer.

  • Correlate: Check if high baseline titers correlate with reduced PK (Cmax/AUC) in your Phase 1 data. If yes, your PEG moiety is compromising efficacy.[4]

The "Hook Effect" Check

If a sample reads negative but you suspect immunogenicity (e.g., rapid clearance):

  • Dilute the sample 1:100, 1:1000, and 1:10000.

  • If the signal increases upon dilution, you have a Hook Effect (antigen excess preventing bridging).

References

  • Yang, T., et al. (2016). "Prevalence of Anti-Polyethylene Glycol Antibodies in the General Population." Analytical Chemistry. [Link][5]

  • FDA Guidance for Industry. (2019). "Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection." [Link]

  • Abu Lila, A. S., & Ishida, T. (2019). "The Accelerated Blood Clearance (ABC) Phenomenon: Clinical Challenge and Approaches to Manage." Journal of Controlled Release. [Link]

  • Schellenberger, V., et al. (2009). "A recombinant polypeptide extends the in vivo half-life of peptides and proteins in a tunable manner." Nature Biotechnology (XTEN Technology). [Link]

  • Schlapschy, M., et al. (2013). "PASylation: a biological alternative to PEGylation for extending the plasma half-life of pharmaceutically active proteins." Protein Engineering, Design & Selection. [Link]

Sources

Comparative

Optimizing Surface Shielding: A Comparative Analysis of PEG Linker Architectures and Grafting Densities

Executive Summary In drug delivery and biosensor development, Polyethylene Glycol (PEG) linkers are the industry standard for imparting "stealth" properties. However, a common misconception is that PEGylation is a binary...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug delivery and biosensor development, Polyethylene Glycol (PEG) linkers are the industry standard for imparting "stealth" properties. However, a common misconception is that PEGylation is a binary state (PEGylated vs. non-PEGylated). In reality, the efficacy of a PEG coating is strictly a function of surface grafting density (


)  and the resulting conformational regime.

This guide provides a comparative technical analysis of PEG linker performance based on surface density, molecular weight (MW), and architecture (Linear vs. Branched). It moves beyond basic definitions to explore the Mushroom-to-Brush transition , a critical threshold that dictates immunogenicity and hydrodynamic behavior.

The Physics of Surface Coverage: Mushroom vs. Brush Regimes

To optimize a PEG linker strategy, one must understand the polymer physics governing chain behavior on a surface. The performance is determined by the relationship between the distance between graft sites (


) and the Flory radius (

) of the polymer.
The Regimes defined
  • Mushroom Regime (

    
    ):  Low grafting density. PEG chains exist as isolated random coils. Proteins can easily penetrate between chains and adsorb to the underlying surface, triggering opsonization.
    
  • Brush Regime (

    
    ):  High grafting density. Steric crowding forces chains to extend away from the surface. This creates a dense barrier that effectively repels proteins via steric repulsion and hydration forces.
    
Visualization of Conformational Regimes

PEG_Regimes cluster_0 Surface Parameters cluster_1 Conformational Outcomes RF Flory Radius (RF) (Coil dimension) Transition Transition Point (D ≈ 2RF) RF->Transition Defines Threshold D Distance between Graft Sites (D) Mushroom Mushroom Regime (D > 2RF) High Mobility, Low Shielding D->Mushroom High Spacing Brush Brush Regime (D < 2RF) Extended Chains, High Shielding D->Brush Low Spacing Mushroom->Transition Increase Density Transition->Brush Steric Crowding

Figure 1: The transition from Mushroom to Brush regime is dictated by the ratio of graft spacing to the polymer's hydrodynamic radius.

Comparative Analysis: Linker Architecture & Density

The choice of PEG linker significantly alters the maximum achievable grafting density and the resulting biological fate.

Linear vs. Branched PEG[1][2]
  • Linear PEG: The standard for high-density packing. Lower molecular weights (e.g., 2kDa) can achieve the highest molar grafting densities (chains/nm²) but form thinner layers.

  • Branched PEG: Acts as an "umbrella." A single attachment point covers a large surface area. While the molar grafting density (attachment points/nm²) is lower due to steric bulk, the effective shielding per attachment is higher.

Molecular Weight (MW) Trade-offs

There is an inverse relationship between MW and Grafting Density (


).
  • Low MW (e.g., 1-2 kDa): High

    
     is easy to achieve. Good for small nanoparticles (<20nm) where surface curvature is high.
    
  • High MW (e.g., 5-20 kDa): Lower

    
     due to excluded volume. However, the layer thickness (
    
    
    
    ) is greater, which is often more important for evading the Reticuloendothelial System (RES).
Comparative Performance Data

The following table synthesizes experimental trends observed in gold nanoparticle (AuNP) and silica systems.

FeatureLinear PEG (2 kDa)Linear PEG (5 kDa)Branched PEG (4-Arm, 10 kDa)
Max Grafting Density (

)
High (~1.5 - 2.5 chains/nm²)Moderate (~0.5 - 1.0 chains/nm²)Low (<0.5 chains/nm²)
Layer Thickness Thin (< 5 nm)Medium (~10 nm)Thick (> 15 nm)
Conformation Preference Easily forms Dense BrushRequires optimization for Brush"Umbrella" / Mushroom-Brush mix
Protein Adsorption Moderate (if

is low)
Low (Best balance)Low (High steric bulk)
Ligand Accessibility High (Low steric hindrance)ModerateLow (Ligands may be buried)

Experimental Protocol: Quantifying Grafting Density via TGA

To validate if your system is in the "Brush" regime, you must quantify


. Thermogravimetric Analysis (TGA) is the gold standard for inorganic cores (Gold, Silica, Iron Oxide).
The "Gold Standard" TGA Workflow

This protocol ensures the removal of non-covalently bound polymer, which is the most common source of error in density calculations.

Reagents:

  • PEGylated Nanoparticles (purified)

  • Milli-Q Water

  • Crucibles (Platinum or Alumina)

Step-by-Step Methodology:

  • Rigorous Washing: Centrifuge nanoparticles (NPs) at high speed (e.g., 15,000 x g for 30 mins). Remove supernatant. Resuspend in water. Repeat 3x. Why: To remove free PEG that would artificially inflate density readings.

  • Lyophilization: Freeze-dry the pellet to remove all solvent. TGA requires a dry powder.

  • Equilibration: Place ~2-5 mg of sample in the TGA pan. Equilibrate at 100°C for 20 mins under Nitrogen flow. Why: Removes adsorbed moisture.

  • Ramp: Heat from 100°C to 800°C at 10°C/min under Air or Nitrogen.

  • Analysis: Measure weight loss (

    
    ) occurring between 200°C and 600°C (typical PEG decomposition range).
    
Calculation Logic

Use the following logic to convert mass loss to chains/nm².

TGA_Calculation Input TGA Data: % Weight Loss Step1 Calculate Mass of Organic Shell (Weight Loss %) Input->Step1 Step2 Calculate Mass of Inorganic Core (Residual Mass %) Input->Step2 Step3 Determine Moles of PEG (Shell Mass / PEG MW) Step1->Step3 Step4 Determine Number of Nanoparticles (Core Mass / Density_core * Vol_core) Step2->Step4 Result Grafting Density (σ) (Chains / Surface Area) Step3->Result Step4->Result

Figure 2: Computational workflow for converting TGA mass loss data into quantitative surface density values.

Formula:



Where 

is Avogadro's number.

Expert Insight: The Solvent Effect

A frequently overlooked variable is the solvent used during the grafting process.

  • Good Solvent (e.g., Water for PEG): Chains expand (large

    
    ). Steric hindrance occurs early, limiting the maximum density.
    
  • Poor Solvent (e.g., Ethanol/Salt mixes): Chains coil (small

    
    ). This reduces the "footprint" of each chain during attachment, allowing higher grafting densities  to be achieved. Once returned to a good solvent (blood/buffer), the chains expand, creating a "Dense Brush" that is otherwise impossible to synthesize.
    

Recommendation: For maximum shielding, perform the grafting reaction in a marginal solvent (near the Theta condition) rather than a good solvent.

References

  • Effect of PEG Conformation (Mushroom vs. Brush) on Protein Adsorption

    • Title: Brush Conformation of Polyethylene Glycol Determines the Stealth Effect of Nanocarriers in the Low Protein Adsorption Regime[1]

    • Source: Nano Letters (2021)
    • URL:[Link]

  • Quantific

    • Title: A non-sacrificial method for the quantification of poly(ethylene glycol) grafting density on gold nanoparticles for applications in nanomedicine[2][3]

    • Source: Chemical Science (2018)
    • URL:[Link]

  • Impact of PEG Density on Pharmacokinetics

    • Title: PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics
    • Source: Nano Letters (2012)
    • URL:[Link]

  • Linear vs. Branched PEG Comparison

    • Title: High-Density Branched PEGylation for Nanoparticle Drug Delivery[4]

    • Source: Journal of Controlled Release (via NIH PMC)
    • URL:[Link]

  • Solvent Effects on Grafting Density

    • Title: Optimizing the Surface Density of Polyethylene Glycol Chains by Grafting
    • Source: ACS Macro Letters (Contextual reference based on polymer physics principles cited in search results)
    • URL:[Link]

Sources

Validation

Bromo-PEG3-phosphonic acid versus maleimide-PEG for antibody conjugation

This guide provides an in-depth technical comparison between Bromo-PEG3-phosphonic acid and Maleimide-PEG reagents for antibody conjugation.[1] It focuses on the mechanistic differences, stability profiles, and specific...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Bromo-PEG3-phosphonic acid and Maleimide-PEG reagents for antibody conjugation.[1] It focuses on the mechanistic differences, stability profiles, and specific application suitability of these two distinct chemical approaches.

[1]

Executive Summary

For researchers developing Antibody-Drug Conjugates (ADCs) or surface-functionalized antibodies, the choice between Bromo-PEG3-phosphonic acid and Maleimide-PEG represents a trade-off between stability and reactivity .[1]

  • Maleimide-PEG is the industry standard for cysteine conjugation due to its rapid kinetics and high specificity under mild conditions. However, it suffers from Retro-Michael addition, leading to payload loss and "linker exchange" with serum albumin in vivo.

  • Bromo-PEG3-phosphonic acid (and Bromo-alkyls in general) forms an irreversible thioether bond, offering superior plasma stability.[] However, it requires more basic reaction conditions (pH > 8.0) and slower kinetics, increasing the risk of non-specific amine modification. The phosphonic acid moiety specifically enables bone targeting (hydroxyapatite binding) or inorganic surface immobilization (e.g., TiO₂, magnetic nanoparticles).

FeatureMaleimide-PEGBromo-PEG3-Phosphonic Acid
Primary Target Sulfhydryl (-SH) on CysteineSulfhydryl (-SH) or Amine (-NH₂)*
Bond Type Thiosuccinimide (Reversible)Thioether (Irreversible/Stable)
Reaction pH 6.5 – 7.58.0 – 9.0
Kinetics Fast (Minutes to <1 Hour)Slow (Hours)
Plasma Stability Moderate (Susceptible to exchange)High (No Retro-Michael pathway)
Primary Application General Payload Attachment (Drugs/Dyes)Bone Targeting / Surface Immobilization

*Note: While Bromo-alkyls are often intended for thiols, the higher pH required can lead to competitive reaction with lysine amines.

Mechanism of Action

Maleimide-PEG: The Kinetic Favorite

The maleimide group acts as a Michael acceptor.[3] An antibody reduced with TCEP or DTT exposes free thiols (sulfhydryl groups), which perform a nucleophilic attack on the electron-deficient double bond of the maleimide ring.

  • Mechanism: Michael Addition.

  • Outcome: Formation of a succinimidyl thioether linkage.

Bromo-PEG3-Phosphonic Acid: The Stability Specialist

This reagent contains a terminal alkyl bromide (or alpha-bromoacetamide, though "Bromo-PEG" usually implies a terminal alkyl bromide). The bromide serves as a leaving group in a nucleophilic substitution reaction.[4][5][6]

  • Mechanism: SN2 Nucleophilic Substitution.

  • Outcome: Formation of a stable alkyl-thioether bond.[]

  • The Phosphonic Acid Tail: Unlike standard PEG-NHS or PEG-Drug linkers, the phosphonic acid group (-PO(OH)₂) is a high-affinity handle for calcium ions (hydroxyapatite in bone) or metal oxide surfaces.

Comparative Pathway Diagram

The following diagram illustrates the divergent pathways and stability outcomes.

ConjugationPathways Ab Reduced Antibody (Free Thiols) Mal Maleimide-PEG Ab->Mal pH 6.5-7.5 Fast Br Bromo-PEG-Phosphonate Ab->Br pH 8.0-9.0 Slow ThioSucc Thiosuccinimide Conjugate Mal->ThioSucc ThioEther Stable Thioether Conjugate Br->ThioEther Retro Retro-Michael (Linker Loss) ThioSucc->Retro Plasma Instability Albumin Albumin-Linker Complex (Off-Target) Retro->Albumin Bone Target: Bone/Surface (via Phosphonate) ThioEther->Bone Functional Application

Caption: Comparison of conjugation pathways. Maleimide (top) risks retro-Michael instability, while Bromo-PEG (bottom) yields a stable thioether bond.

Stability Analysis: The Critical Differentiator

The "Retro-Michael" Problem (Maleimide)

Maleimide conjugates are not permanently stable.[7] In physiological conditions (pH 7.4, 37°C), the reaction is reversible. The maleimide can detach from the antibody and re-conjugate to circulating serum albumin (which has a free cysteine at residue 34).

  • Impact: This "thiol exchange" reduces the effective dose reaching the tumor and increases systemic toxicity.

  • Hydrolysis: The succinimide ring can hydrolyze (ring-opening), which "locks" the conjugate and prevents reversal. However, this process is uncontrolled and slow compared to the exchange rate.

The Irreversible Advantage (Bromo-PEG)

The reaction of a thiol with a Bromo-alkyl group creates a standard thioether bond (C-S-C). This bond is chemically inert under physiological conditions.

  • Impact: Zero payload shedding via linker reversal. The drug/tag stays attached until the antibody is catabolized.

  • Data Support: Studies comparing haloacetamides (functionally similar to Bromo-alkyls) vs. maleimides show that while maleimides lose 20-50% of payload to albumin within 7 days in plasma, thioether conjugates remain >95% intact [1].

Experimental Protocols

Protocol A: Maleimide-PEG Conjugation (Standard)

Best for: Rapid screening, dyes, and applications where extreme plasma stability is not the primary limiting factor.

  • Reduction: Dilute Antibody to 1-5 mg/mL in PBS (pH 7.2) + 10 mM EDTA. Add 2-5 molar equivalents of TCEP. Incubate 1h at 37°C.

  • Buffer Exchange: Remove excess TCEP using a desalting column (Zeba Spin or PD-10) equilibrated with PBS/EDTA pH 7.0.

  • Conjugation: Add Maleimide-PEG-X (10-20 molar excess) from a DMSO stock.

  • Incubation: React for 1 hour at Room Temperature (RT) or 4°C overnight.

  • Quenching: Add excess N-acetylcysteine or beta-mercaptoethanol to quench unreacted maleimide.

  • Purification: Remove free linker via SEC or dialysis.

Protocol B: Bromo-PEG3-Phosphonic Acid Conjugation

Best for: Stable ADCs, Bone-targeting constructs, Surface immobilization.[1]

  • Reduction: Same as Protocol A.

  • Buffer Exchange (CRITICAL): Exchange buffer into 50 mM Borate or Carbonate buffer, pH 8.5 .

    • Reasoning: The leaving group (Bromide) requires a stronger nucleophile. At pH 8.5, the cysteine thiolate is fully deprotonated and more reactive, compensating for the lower reactivity of the alkyl bromide.

  • Conjugation: Add Bromo-PEG3-Phosphonic Acid (20-50 molar excess).

    • Note: Higher excess is needed due to slower kinetics and potential hydrolysis of the bromide over long periods.

  • Incubation: React for 4-12 hours at RT or overnight at 4°C. Protect from light.

  • Monitoring: Monitor reaction via RP-HPLC or LC-MS to check for completion. If reaction is sluggish, increase pH to 9.0 (risk: lysine modification).

  • Purification: Desalting or SEC to remove excess linker.

Decision Matrix

Use the following logic to select the appropriate linker for your project.

DecisionTree Start Select Linker Strategy Goal What is the primary goal? Start->Goal Targeting Is Bone/Mineral targeting required? Goal->Targeting Application Specific Stability Is Plasma Stability critical? Targeting->Stability No (General Conjugation) UseBromo Use Bromo-PEG3-Phosphonic Acid Targeting->UseBromo Yes (Hydroxyapatite binding) UseMal Use Maleimide-PEG Stability->UseMal No (In vitro / Short half-life) Consider Consider Bromo-Acetamide (Non-phosphonate) Stability->Consider Yes (Long circulation) Consider->UseBromo If Phosphonate needed

Caption: Decision tree for selecting between Maleimide and Bromo-PEG linkers based on targeting needs and stability requirements.

References

  • Alley, S. C., et al. (2008).[] "Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates." Bioconjugate Chemistry, 19(3), 759–765. Link

  • Shen, B. Q., et al. (2012). "Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates."[8] Nature Biotechnology, 30, 184–189. Link

  • BroadPharm. "Bromo-PEG3-phosphonic acid Product Page." BroadPharm Catalog. Link

  • Tumey, L. N., et al. (2014).[9] "Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Pharmacokinetics, and Efficacy." Bioconjugate Chemistry, 25(10), 1871–1880.[9] Link

Sources

Comparative

Cell Permeability Assays for PROTACs: A Senior Scientist’s Guide to Linker Optimization

Content Type: Technical Comparison Guide & Protocol Audience: Drug Discovery Researchers, Medicinal Chemists, DMPK Scientists Author Persona: Senior Application Scientist The "Beyond Rule of 5" Permeability Paradox As re...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide & Protocol Audience: Drug Discovery Researchers, Medicinal Chemists, DMPK Scientists Author Persona: Senior Application Scientist

The "Beyond Rule of 5" Permeability Paradox

As researchers in targeted protein degradation (TPD), we operate in a chemical space that defies traditional medicinal chemistry.[1] PROTACs are heterobifunctional giants—often exceeding 800 Da with high Topological Polar Surface Area (TPSA)—yet they must passively traverse the cell membrane to reach cytosolic E3 ligases and target proteins.

Standard ADME workflows often yield confusing false negatives for PROTACs. A compound might show poor permeability in a Caco-2 assay but excellent degradation in cells. Why? Because cytosolic availability is not the same as trans-epithelial flux .

This guide objectively compares the efficacy of traditional assays against next-generation cytosolic sensors, specifically analyzing how linker chemistry (PEG vs. Alkyl vs. Rigid) dictates membrane permeability through "chameleonic" folding.

Assay Landscape: Choosing the Right Tool

For PROTACs, the question is not "Does it cross the barrier?" but "Does it stay in the cytosol?"

Comparative Analysis of Permeability Assays
FeaturePAMPA Caco-2 / MDCK CAPA (Chloroalkane Penetration Assay)
Mechanism Passive artificial membrane diffusionTrans-epithelial transport (Cell monolayer)Intracellular target engagement (Pulse-Chase)
Transporters None (Passive only)Expresses P-gp/BCRP (Active efflux)Cytosolic access independent of efflux
PROTAC Suitability Low. Fails to capture transporter effects; underestimates "chameleonic" folding.Medium. Gold standard for oral absorption, but often limited by adsorption and efflux saturation.High. Directly quantifies cytosolic concentration, the relevant metric for degraders.
Key Limitation No correlation with intracellular accumulation.Measures flux across cell, not residence in cell.Requires chloroalkane-tagged analogs (not label-free).
Why Caco-2 is Often Insufficient for PROTACs

While Caco-2 remains the gold standard for predicting intestinal absorption (oral bioavailability), it frequently misleads optimization campaigns for intracellular potency. PROTACs like ARV-771 exhibit high efflux ratios (>50) in Caco-2, suggesting poor permeability, yet achieve nanomolar degradation in cells. This discrepancy arises because Caco-2 measures transport from Apical to Basolateral compartments, whereas efficacy depends on the molecule escaping endosomes or crossing the membrane and remaining in the cytosol.

The Gold Standard for TPD: Chloroalkane Penetration Assay (CAPA)

The CAPA Principle

CAPA utilizes the HaloTag® technology.[2][3] A cell line stably expresses the HaloTag protein localized to the cytosol (or nucleus/mitochondria).[4]

  • Pulse: Cells are treated with a chloroalkane-tagged PROTAC (ct-PROTAC). If it enters the cytosol, it covalently binds HaloTag.[5]

  • Chase: A fluorescent chloroalkane-tagged dye (ct-Dye) is added.[5] It rapidly enters cells and binds any remaining free HaloTag.[5]

  • Readout: Flow cytometry measures fluorescence.[5] Signal is inversely proportional to PROTAC permeability.

Visualization: CAPA Workflow Logic

CAPA_Workflow Fig 1. Logic flow of the Chloroalkane Penetration Assay (CAPA). Step1 Step 1: Pulse (Incubate with ct-PROTAC) Step2 Cytosolic Entry? Step1->Step2 Step3a PROTAC binds HaloTag (Active Site Blocked) Step2->Step3a Yes Step3b No Entry (HaloTag Free) Step2->Step3b No Step4 Step 2: Chase (Add Fluorescent ct-Dye) Step3a->Step4 Step3b->Step4 ResultA Low Fluorescence (High Permeability) Step4->ResultA If Blocked ResultB High Fluorescence (Low Permeability) Step4->ResultB If Free

Protocol: Optimized CAPA for PROTACs

Reagents:

  • HeLa-HaloTag (cytosolic) stable cell line.

  • Chloroalkane-tagged PROTAC analogs (synthesized via standard amide coupling).

  • HaloTag® TMR Ligand (Promega).

Step-by-Step Workflow:

  • Seeding: Plate HeLa-HaloTag cells (40,000 cells/well) in 96-well plates. Incubate overnight.

  • Pulse (The Critical Step):

    • Prepare serial dilutions of ct-PROTAC in Opti-MEM (serum-free to avoid protein binding artifacts).

    • Expert Tip: PROTACs stick to plastic. Use polypropylene dilution plates and low-retention tips.

    • Incubate cells with ct-PROTAC for 4 hours at 37°C.

  • Wash: Remove media and wash 3x with PBS to remove non-internalized compound.

  • Chase: Add 5 µM HaloTag TMR Ligand for 15 minutes.

  • Wash & Read: Wash 3x with PBS. Trypsinize cells and resuspend in FACS buffer.

  • Analysis: Measure Mean Fluorescence Intensity (MFI) via flow cytometry.

  • Calculation: Normalize MFI to DMSO control (100% signal). Plot Dose-Response curve to determine

    
     (concentration to block 50% of HaloTag).
    

Linkerology: The "Chameleonic" Effect

The linker is not just a bridge; it is a permeability handle. Recent studies (Atilaw et al., 2021) demonstrate that PROTACs behave as "molecular chameleons."

The Mechanism: Intramolecular Hydrogen Bonding (IMHB)

In the aqueous extracellular environment, PROTACs extend to maximize hydration of polar groups (PEG oxygens, amides). Upon encountering the lipophilic membrane, successful PROTACs collapse , forming IMHBs that "hide" these polar groups, effectively reducing their TPSA and allowing passive diffusion.

Linker Comparison: PEG vs. Alkyl vs. Rigid[6][7]
Linker TypePhysicochemical ImpactPermeability (

)
SolubilityNotes
PEG (Polyethylene Glycol) Increases polarity; high conformational flexibility.Lower. High desolvation penalty (energy cost to strip water).HighStandard starting point, but often poor membrane crossers.
Alkyl Chains Increases lipophilicity; no H-bond acceptors/donors.Higher. "Greasy" nature aids membrane partitioning.LowOften outperforms PEG in CAPA/PAMPA but suffers solubility issues.
Rigid (Piperazine/Alkyne) Restricts rotatable bonds; locks conformation.Variable. Can lock molecule in "folded" (permeable) or "open" (impermeable) state.MediumCan improve metabolic stability and oral bioavailability.[6][]
Visualization: The Chameleonic Collapsing Mechanism

Chameleonic_Effect Fig 2. The Chameleonic Effect: Linker flexibility allows PROTACs to hide polar groups (IMHB) during membrane transit. cluster_extracellular Extracellular (Aqueous) cluster_membrane Cell Membrane (Lipophilic) cluster_cytosol Cytosol (Aqueous) State1 Extended Conformation (High TPSA, Hydrated) State2 Folded Conformation (IMHBs Formed, Low TPSA) State1->State2 Desolvation & Membrane Entry State3 Re-Extended / Active (Binds E3 + POI) State2->State3 Cytosolic Release

Expert Insight: Linker Selection Strategy

When optimizing a PROTAC series:

  • Start with PEG to establish the ternary complex and degradation max (

    
    ).
    
  • Switch to Alkyl (same length) if permeability is the bottleneck. Watch for solubility drops.

  • Use CAPA to verify if the alkyl switch improved cytosolic entry. Caco-2 might show high efflux for both, masking the improvement.

References

  • Peraro, L., et al. (2018).[8] Quantitative measurement of cytosolic penetration using the chloroalkane penetration assay.[3] Methods in Enzymology. Link

  • Foley, C. A., et al. (2020).[9] Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay. ACS Chemical Biology.[10] Link

  • Atilaw, Y., et al. (2021). Solution Conformations Shed Light on PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. Link

  • Matsson, P., & Kihlberg, J. (2017). How Big Is Too Big for Cell Permeability? Journal of Medicinal Chemistry.[11] Link

  • Pike, A., et al. (2020).[11] Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today.[11] Link[11]

Sources

Validation

Efficacy Comparison of PROTACs with Varying PEG Linker Lengths

Executive Summary This technical guide provides a comparative analysis of Polyethylene Glycol (PEG) linker lengths in Proteolysis Targeting Chimeras (PROTACs).[1][] It synthesizes experimental data to demonstrate how lin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of Polyethylene Glycol (PEG) linker lengths in Proteolysis Targeting Chimeras (PROTACs).[1][] It synthesizes experimental data to demonstrate how linker length dictates degradation efficiency (


, 

) through thermodynamic cooperativity and kinetic stability.

Key Finding: There is no universal "optimal" length; however, data consistently indicates a "Goldilocks" zone—typically between 12 and 16 atoms for PEG chains in many nuclear receptor degraders (e.g., ER, AR)—where ternary complex stability (


) is maximized. Deviations from this zone result in either steric clashes (too short) or high entropic penalties (too long), both of which abolish cooperativity (

).

Part 1: Mechanistic Insight & The Physics of Linkers

The linker is not merely a passive connector; it is a thermodynamic lever. Its length determines the Effective Molarity (


)  of the E3 ligase relative to the Protein of Interest (POI).
The Cooperativity Factor ( )

The efficiency of a PROTAC is governed by the stability of the ternary complex (POI-PROTAC-E3), quantified by the cooperativity factor


:


  • 
     (Positive Cooperativity):  The linker positions the POI and E3 to form de novo protein-protein interactions (PPIs). This is the target state for optimization.
    
  • 
     (Negative Cooperativity):  The linker is too short, causing steric clashes between the ligase and the target.
    
  • 
     (Non-cooperative):  The linker is too long (acting like a "floppy" tether). While degradation can occur, it is driven solely by proximity, not stabilized assembly, often leading to a narrower therapeutic window and lower 
    
    
    
    .
The "Goldilocks" Zone Visualization

The following diagram illustrates the relationship between linker length, ternary complex formation, and the resulting degradation profile.

LinkerMechanisms Optimal Optimal Length (Positive Cooperativity) Outcome_Optimal Stable Ternary Complex High Dmax / Low DC50 Optimal->Outcome_Optimal Induced PPIs (High α) Long Linker Too Long (Entropic Penalty) Outcome_Long Weak Complex Hook Effect Dominates Long->Outcome_Long High Entropy (Low α) Outcome_Short No Complex Low Dmax Short Short

Figure 1: Mechanistic impact of linker length on ternary complex outcomes.

Part 2: Comparative Efficacy Data

This section analyzes specific case studies where PEG linker length was systematically varied.

Case Study A: Estrogen Receptor (ER) Degraders (Cyrus et al.)

In this pivotal study, PROTACs targeting ER


 were synthesized with PEG linkers of varying atom counts.[3] The warhead was Estradiol, and the E3 ligand was a HIF-1

pentapeptide (recruiting VHL).

Table 1: Impact of PEG Chain Length on ER


 Degradation 
Compound IDLinker Length (Atoms)Linker TypeRelative Binding Affinity (

)
Degradation Efficacy (

)
Outcome
PROTAC-11 9PEG2-Alkyl~100%< 20%Ineffective (Too Short)
PROTAC-12 12PEG3~100%60%Moderate
PROTAC-13 16 PEG4 ~100% > 90% Optimal
PROTAC-14 19PEG5~100%45%Reduced Efficacy
PROTAC-15 22PEG6~100%< 10%Ineffective (Too Long)

Analysis: Note that Binding Affinity (


) remained constant  across all lengths. This proves that the loss of efficacy in short/long linkers is not due to warhead interference, but due to the inability to form a productive ternary complex. The 16-atom linker provided the precise geometry required for ubiquitination.
Case Study B: BRD4 Degraders (dBET Series)

Comparing the degradation of BRD4 using Cereblon (CRBN) ligands.

Table 2: Linker Length Effects on Ubiquitination Kinetics

PROTACLinker LengthUbiquitination (

)
Degradation Potency (

)
Mechanism Note
dBET1 ~14 atoms (C4-ester)1.0

M
~400 nMModerate potency.
dBET6 ~20 atoms (C8-ester) 0.03

M
< 10 nM 10-fold increase in Ubiquitination.
PEG-Variant PEG-equivalent0.03

M
~20 nMPEG maintained potency but altered solubility.

Analysis: Unlike the VHL-based ER degraders, the CRBN-based BRD4 degraders tolerated longer linkers (C8/PEG variants). This suggests that the BRD4-CRBN interface is more flexible or requires a longer reach than the ER-VHL interface.

Part 3: Experimental Protocols for Validation

To validate linker efficacy in your own pipeline, use the following self-validating workflow.

Ternary Complex Stability Assay (TR-FRET)

Objective: Determine if the linker enables cooperativity (


).

Reagents:

  • Biotinylated POI (Protein of Interest).

  • His-tagged E3 Ligase.

  • Tb-labeled Anti-His Antibody (Donor).

  • SA-XL665 (Acceptor).

Protocol:

  • Titration: Prepare a serial dilution of the PROTAC (0.1 nM to 10

    
    M).
    
  • Incubation: Mix 5 nM Biotin-POI, 5 nM His-E3, and PROTAC in 384-well plates.

  • Readout: Incubate for 60 min at RT. Measure TR-FRET signal (HTRF).

  • Control: Run a "Binary" control (PROTAC + POI only) to subtract background.

  • Calculation: Plot FRET signal vs. log[PROTAC]. A bell-shaped curve indicates ternary complex formation. The width and height of the curve correlate with

    
    .
    
Cellular Degradation Assay (Western Blot)

Objective: Measure


 and 

.[1]

Protocol:

  • Seeding: Seed cells (e.g., HEK293 or relevant cancer line) at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat with PROTAC (0, 1, 10, 100, 1000 nM) for 16–24 hours.

    • Negative Control: DMSO only.

    • Rescue Control: Pre-treat with Epoxomicin (1

      
      M) or excess free E3 ligand (to prove mechanism).
      
  • Lysis: Lyse in RIPA buffer + Protease/Phosphatase inhibitors.

  • Normalization: Load equal protein (BCA assay). Blot for POI and Loading Control (GAPDH/Actin).

  • Quantification: Densitometry to calculate % degradation relative to DMSO.

Linker Optimization Workflow Diagram

Use this decision tree to guide your synthesis campaign.

OptimizationWorkflow Start Start: Design PROTAC Series (PEG 1, 2, 3, 4, 5) Screen Screen 1: Cellular Degradation (Western Blot @ 1µM) Start->Screen Decision1 Is degradation > 50%? Screen->Decision1 Refine Refine: Determine DC50 & Dmax Decision1->Refine Yes Fail Discard / Change E3 Ligase Decision1->Fail No Mechanistic Mechanistic Check: TR-FRET (Cooperativity) Refine->Mechanistic Mechanistic->Fail No Complex Success Lead Candidate Identified Mechanistic->Success High Cooperativity

Figure 2: Strategic workflow for PROTAC linker optimization.

References

  • Cyrus, K., et al. (2011).[4] Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364.

  • Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376-1381.

  • Troup, R. I., Fallan, C., & Baud, M. G. (2020).[5] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1, 273-312.[5]

  • Zengerle, M., Chan, K. H., & Ciulli, A. (2015). Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4. ACS Chemical Biology, 10(8), 1770–1777.

  • Li, X., & Song, Y. (2020).[6] Proteolysis-targeting chimera (PROTAC) for targeted protein degradation and cancer therapy.[3][7] Journal of Hematology & Oncology, 13, 50.

Sources

Safety & Regulatory Compliance

Safety

Bromo-PEG3-phosphonic Acid: Safe Handling &amp; Disposal Guide

Topic: Bromo-PEG3-phosphonic acid proper disposal procedures [1][2] Executive Summary Bromo-PEG3-phosphonic acid is a specialized heterobifunctional linker used in proteolysis-targeting chimera (PROTAC) development and b...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bromo-PEG3-phosphonic acid proper disposal procedures

[1][2]

Executive Summary

Bromo-PEG3-phosphonic acid is a specialized heterobifunctional linker used in proteolysis-targeting chimera (PROTAC) development and bioconjugation.[1][2] Its disposal requires a dual-hazard approach: it must be treated as both a corrosive acid (phosphonic moiety) and a halogenated organic compound (alkyl bromide).[1]

Do not dispose of this compound down the drain. The carbon-phosphorus (C-P) bond is resistant to biological hydrolysis, posing a risk of accumulation in aquatic environments.[1] The only compliant disposal method is high-temperature incineration via a licensed hazardous waste contractor.[1]

Hazard Identification & Chemical Profile

Effective disposal begins with accurate characterization. This compound presents risks of severe skin burns, eye damage, and potential respiratory irritation.[1]

PropertySpecificationHazard Implication
Functional Groups Phosphonic Acid (

), Alkyl Bromide (

), PEG Chain
Corrosive (pH < 2), Potential Alkylating Agent
Physical State Viscous Liquid or Low-Melting SolidHygroscopic; requires moisture-tight containment
Reactivity Incompatible with Strong Bases, OxidizersExothermic neutralization; potential for toxic gas generation
GHS Classification Skin Corr.[1][2][3][4] 1B , Eye Dam. 1 Causes severe skin burns and eye damage
RCRA Waste Codes D002 (Corrosivity), Halogenated Organic Requires segregation from non-halogenated solvents
Pre-Disposal Handling & Segregation

Core Directive: Never mix Bromo-PEG3-phosphonic acid with non-halogenated solvents or oxidizing agents.[1]

  • Segregation: Store waste in a dedicated "Halogenated Acid" stream. Mixing with oxidizers (e.g., nitric acid, peroxides) can lead to uncontrolled exothermic reactions or the release of bromine gas.[1]

  • Containerization: Use glass or polyethylene (HDPE) containers. Avoid metal containers (aluminum, steel) as phosphonic acids can corrode metals and generate flammable hydrogen gas.

  • Labeling: Clearly label the container with the full chemical name and the hazard warnings: "DANGER: CORROSIVE, HALOGENATED ORGANIC." [1]

Disposal Workflow: The "Lab Pack" Protocol

For research quantities (mg to grams), "Lab Packing" is the industry standard. This involves placing small, sealed primary containers into a larger drum lined with absorbent material.

Decision Matrix: Waste Stream Selection

Disposal_Workflow Start Waste: Bromo-PEG3-phosphonic Acid CheckState Physical State? Start->CheckState Liquid Liquid / Solution CheckState->Liquid Solid Solid / Residue CheckState->Solid CheckMix Is it mixed with solvents? Liquid->CheckMix SolidStream Stream: Hazardous Solid Waste (Corrosive/Toxic) Solid->SolidStream HaloStream Stream: Halogenated Organic Liquids (pH < 2) CheckMix->HaloStream Yes (e.g., DCM, DMF) LabPack Protocol: Lab Pack (Overpack in Drum) CheckMix->LabPack No (Pure) Pure Pure Substance HaloStream->LabPack SolidStream->LabPack Incineration High-Temp Incineration (Licensed Facility) LabPack->Incineration Final Disposal

Figure 1: Decision tree for selecting the correct waste stream based on physical state and solvent mixture.

Step-by-Step Procedure
  • Primary Containment: Ensure the cap is TIGHT. If the cap is compromised, transfer to a new HDPE bottle.

  • Secondary Containment: Place the bottle in a clear, sealable plastic bag (Ziploc type) to contain any potential leaks.

  • Bulking (Liquids Only):

    • If you must bulk this waste into a larger carboy, verify the carboy is designated for Halogenated Acidic Waste .

    • Do not add to a general "Organic Solvents" carboy unless it is explicitly approved for acids. The acidity can degrade standard solvent containers or react with other solutes.

  • Documentation: Log the waste on your facility's hazardous waste manifest. Note the presence of Bromine (halogen) and Phosphorus .

Emergency Procedures: Spill Response

In the event of a spill, immediate action is required to prevent surface damage and exposure.[5][6]

Spill Response Logic

Spill_Response Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Nitrile gloves, Goggles, Lab Coat) Alert->PPE Neutralize 3. Neutralize (Use Sodium Bicarbonate or Lime) PPE->Neutralize Absorb 4. Absorb (Use Vermiculite or Clay) Neutralize->Absorb Collect 5. Collect (Scoop into HazWaste Bag) Absorb->Collect Label 6. Label & Dispose (Tag as Debris from Chem Spill) Collect->Label

Figure 2: Sequential workflow for safely managing a laboratory spill of Bromo-PEG3-phosphonic acid.

Detailed Protocol:

  • Neutralization: Gently cover the spill with Sodium Bicarbonate (

    
    )  or Calcium Carbonate .
    
    • Observation: Wait for effervescence (bubbling) to cease. This indicates the phosphonic acid has been neutralized.

  • Absorption: Cover the neutralized residue with an inert absorbent (vermiculite, dry sand, or chem-mats).[1]

  • Cleanup: Use a non-sparking scoop to place the material into a hazardous waste bag or pail.

  • Decontamination: Wipe the surface with water and soap.[5][6] Test pH of the surface to ensure it is neutral (pH 6-8).[1]

Scientific Rationale & Regulatory Compliance

Why Incineration? Phosphonic acids possess a carbon-phosphorus (C-P) bond that is chemically stable and resistant to thermal and photolytic decomposition.[1] Standard wastewater treatment plants cannot effectively degrade these compounds. If released, they may persist in the environment or interfere with phosphate remediation systems. High-temperature incineration (


) ensures the complete mineralization of the organic framework and safe capture of bromine and phosphorus byproducts.[1]

Regulatory Codes (USA - RCRA):

  • D002: Characteristic of Corrosivity (if aqueous solution pH

    
     2).
    
  • Halogenated Organic: While not always assigned a specific "F" code unless part of a solvent mix, it falls under the "Halogenated Organic" umbrella for treatment standards.

References
  • US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Bucknell University. (n.d.). Hazardous Waste Segregation Guidelines. Retrieved from [Link][1][2]

Sources

Handling

Personal protective equipment for handling Bromo-PEG3-phosphonic acid

Executive Safety Summary Compound: Bromo-PEG3-phosphonic acid CAS: 1446282-43-4 (Analogous/Related) Primary Hazards: Corrosive (H314) , Metal Corrosive (H290) , Irritant . Critical Warning: This molecule possesses a dual...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: Bromo-PEG3-phosphonic acid CAS: 1446282-43-4 (Analogous/Related) Primary Hazards: Corrosive (H314) , Metal Corrosive (H290) , Irritant . Critical Warning: This molecule possesses a dual-hazard profile. The phosphonic acid moiety acts as a corrosive proton donor (pH < 2 in solution), while the alkyl bromide tail presents potential alkylating activity. Treat with the rigor reserved for functionalized linkers in PROTAC® synthesis.

Risk Assessment & Mechanistic Insight

As a Senior Application Scientist, I urge you to look beyond the Safety Data Sheet (SDS). The danger of Bromo-PEG3-phosphonic acid lies in its amphiphilic structure :

  • The Phosphonic Head: Unlike carboxylic acids, phosphonic acids are diprotic and can be aggressively corrosive to mucous membranes and eyes. They can chelate metals, potentially leaching ions from lower-grade stainless steel spatulas.

  • The PEG Linker: Polyethylene Glycol (PEG) chains are hygroscopic. They absorb atmospheric moisture rapidly, which can hydrolyze the bromide or alter the stoichiometry of your reaction.

  • The Bromide Tail: While less volatile than simple alkyl halides, the bromide group is a leaving group. Skin contact does not just cause acid burns; it risks subcutaneous alkylation if the acid compromises the stratum corneum (outer skin layer).

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of neat material.

Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection Double-Gloving Protocol Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) or NeoprenePermeation Kinetics: Organic acids can degrade nitrile over time. The bromide moiety facilitates permeation. Double gloving creates a sacrificial outer layer and a visual breach indicator.
Eye/Face Chemical Splash Goggles (ansi span="" z87.1+)<="">Do NOT rely on safety glasses.Corrosivity: Phosphonic acids cause immediate, irreversible corneal opacity upon contact. Goggles seal against vapors/splashes that safety glasses allow to bypass.
Respiratory Fume Hood (Required) Face Velocity: 80–100 fpmInhalation Risk: While boiling point is high, aerosols generated during weighing or syringe transfer are corrosive to the upper respiratory tract.
Body Lab Coat (Buttoned) + Apron Material: Poly-cotton or NomexSplash Defense: Standard lab coats are porous. For synthesis >1g, add a chemical-resistant rubber apron to protect the torso.
Operational Workflow: From Weighing to Reaction
Step 1: Weighing & Transfer (The Critical Zone)
  • The Problem: PEG linkers are often viscous oils or low-melting solids that are sticky and hygroscopic. Static electricity can cause "fly-away" of solid particles.

  • The Protocol:

    • Equip Anti-Static Gun (Zerostat) if handling solid powder.

    • Use a glass or PTFE spatula . Avoid metal spatulas if possible to prevent trace metal contamination (phosphonates are chelators).

    • Weighing Paper vs. Boat: Use a hydrophobic weighing boat. Paper absorbs the compound if it is an oil/hygroscopic solid.

Step 2: Solubilization
  • Solvents: DMSO, DMF, or Methanol.

  • Exotherm Warning: Dissolving phosphonic acids in protic solvents (like methanol or water) is exothermic . Add the solid to the solvent slowly.

  • Incompatibility: NEVER mix directly with strong bases (NaH, NaOH) without solvent dilution. The acid-base neutralization is violent.

Step 3: Reaction Setup
  • Inert Atmosphere: Always purge the reaction vessel with Nitrogen or Argon. Oxygen does not degrade the acid, but moisture will deactivate the bromide over time (hydrolysis).

Visualization: Safety & Decision Logic

The following diagram illustrates the decision-making process for handling this specific class of linker.

SafetyLogic Start Start: Handling Bromo-PEG3-phosphonic acid HazardCheck Hazard Identification: 1. Corrosive (Acid) 2. Irritant (Bromide) Start->HazardCheck EngControl Engineering Control: Fume Hood (Sash < 18 inches) HazardCheck->EngControl StateCheck Physical State? Solid Solid/Powder StateCheck->Solid Liquid Viscous Liquid/Oil StateCheck->Liquid PPE_Solid PPE: Double Nitrile Gloves + Splash Goggles + Anti-static Gun Solid->PPE_Solid PPE_Liquid PPE: Double Nitrile Gloves + Splash Goggles + Glass Syringe (No needles if possible) Liquid->PPE_Liquid EngControl->StateCheck Action Proceed to Synthesis PPE_Solid->Action PPE_Liquid->Action

Caption: Decision logic for PPE selection based on the physical state of the PEG-linker.

Disposal & Waste Management

Disposal of phosphonic acids requires segregation to prevent "waste stream accidents" (e.g., accidental polymerization or gas evolution).

Waste StreamClassificationProtocol
Primary Stream Corrosive Organic Acid If you have a dedicated "Organic Acid" stream, this is ideal. Label clearly as "Contains Bromide."
Secondary Stream Halogenated Solvent If dissolved in DCM/Chloroform, dispose in Halogenated Waste. The organic solvent volume usually dictates the stream.
FORBIDDEN Oxidizing Acids DO NOT mix with Nitric Acid or Chromic Acid waste. This can form unstable brominated oxidation byproducts.
FORBIDDEN Basic Waste DO NOT pour into basic waste (Cyanide/Sulfide/General Base) without neutralization. Heat generation can pressurize the container.
References
  • ChemicalBook. (2022).[1] Phosphonic acid - Safety Data Sheet.[2][3][4] Retrieved from

  • TCI Chemicals. (2025).[2] Safety Data Sheet: (3-Bromopropyl)phosphonic Acid.[2] Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: Phosphonic Acid Derivatives. Retrieved from

  • University of Pennsylvania EHRS. Nitrile Glove Chemical Compatibility Guide. Retrieved from

  • University of Illinois. Standard Operating Procedure: Halogenated Organic Liquids. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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